molecular formula C5H6N6 B1662629 8-Aminoadenine CAS No. 28128-33-8

8-Aminoadenine

Cat. No.: B1662629
CAS No.: 28128-33-8
M. Wt: 150.14 g/mol
InChI Key: PFUVOLUPRFCPMN-UHFFFAOYSA-N
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Description

Adenine receptor agonist (Ki = 0.0341 μM in HEK293 cells expressing an adenine binding site). Displays 190-fold increased potency at the human binding site over the rat adenine receptor (rAde1R) (Ki = 6.51 μM).

Properties

IUPAC Name

7H-purine-6,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUVOLUPRFCPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402507
Record name 1H-Purine-6,8-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28128-33-8
Record name 1H-Purine-6,8-diamine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine-6,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Aminoadenine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoadenine, a fascinating purine analog, has garnered significant attention in the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological implications of this compound and its derivatives, with a particular focus on its nucleoside form, 8-aminoadenosine. Detailed experimental protocols for its synthesis are provided, along with a comprehensive overview of its mechanism of action, including its role as a transcription inhibitor and an inducer of apoptosis. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Discovery

The exploration of synthetic purine nucleosides led to the first reported synthesis of 8-amino and 8-substituted aminopurine nucleosides in 1967.[1] This pioneering work laid the foundation for subsequent investigations into the chemical and biological properties of this class of compounds. Since then, this compound and its derivatives have been the subject of numerous studies, revealing their potential as therapeutic agents.

Chemical Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical routes. A prevalent and efficient method involves the nucleophilic substitution of a suitable leaving group at the C8 position of an adenine precursor, most commonly an 8-bromo-adenine derivative.

Synthesis via 8-Azidoadenine Intermediate

A versatile one-pot reaction for the synthesis of this compound derivatives proceeds through an 8-azidoadenine intermediate.[2] This method offers a straightforward pathway to introduce the amino group at the C8 position.

Experimental Protocol:

Step 1: Azidation of 8-Bromoadenine Derivative

  • To a solution of the starting 8-bromoadenine derivative (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (NaN₃, 1.5-2 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Reduction of the 8-Azidoadenine Intermediate

  • To the reaction mixture containing the 8-azidoadenine derivative, add a reducing agent. A common choice is a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.[2] Alternatively, triphenylphosphine (PPh₃) followed by water can be used.

  • If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature for 4-8 hours.

  • If using the Staudinger reaction, add triphenylphosphine (1.2 equivalents) to the reaction mixture and stir at room temperature for 2-3 hours, followed by the addition of water and further stirring for 1 hour.

  • After the reduction is complete, filter the reaction mixture to remove the catalyst (if applicable).

  • The crude product can be purified by crystallization or column chromatography on silica gel.

Logical Workflow for the Synthesis of this compound Derivatives

G cluster_reduction Reduction Methods Start 8-Bromoadenine Derivative Azidation Reaction with Sodium Azide (NaN₃) in DMF Start->Azidation Intermediate 8-Azidoadenine Intermediate Azidation->Intermediate Reduction Reduction Intermediate->Reduction Product This compound Derivative Reduction->Product Catalytic Hydrogenation (H₂/Pd-C) Catalytic Hydrogenation (H₂/Pd-C) Reduction->Catalytic Hydrogenation (H₂/Pd-C) Staudinger Reaction (PPh₃, H₂O) Staudinger Reaction (PPh₃, H₂O) Reduction->Staudinger Reaction (PPh₃, H₂O)

Caption: A flowchart illustrating the synthesis of this compound derivatives from 8-bromoadenine precursors.

Direct Amination of 8-Bromoadenine Derivatives

Direct reaction of 8-bromoadenines with amines provides another route to N-substituted 8-aminoadenines.[2]

Experimental Protocol:

  • Dissolve the 8-bromoadenine derivative (1 equivalent) in a suitable solvent like ethanol.

  • Add an excess of the desired amine (e.g., methylamine or dimethylamine).

  • Heat the reaction mixture in a sealed vessel at elevated temperatures (e.g., 150°C) for several hours.[2]

  • After cooling, the solvent and excess amine are removed under reduced pressure.

  • The resulting product can be purified by chromatography or recrystallization.

Biological Activity and Mechanism of Action

This compound, particularly in its nucleoside form, 8-aminoadenosine, exhibits significant biological activity, primarily as a potent inhibitor of transcription.[3] This activity underpins its potential as an anticancer agent.

Inhibition of Transcription

The primary mechanism of action of 8-aminoadenosine involves its intracellular conversion to 8-aminoadenosine triphosphate (8-amino-ATP).[3] This analog then acts as a competitive inhibitor of ATP in several key cellular processes:

  • Incorporation into Nascent RNA: 8-amino-ATP can be incorporated into growing RNA chains by RNA polymerase. This incorporation can lead to chain termination, thus halting transcription.[3]

  • Inhibition of RNA Polymerase II Phosphorylation: The phosphorylation of the C-terminal domain (CTD) of RNA polymerase II is crucial for the initiation and elongation of transcription. 8-amino-ATP can interfere with this process, potentially by inhibiting the activity of cyclin-dependent kinases (CDKs) such as CDK7 and CDK9.[3]

  • Depletion of Intracellular ATP Pools: The conversion of 8-aminoadenosine to 8-amino-ATP consumes cellular ATP, leading to a decrease in the intracellular ATP concentration. This reduction in available ATP further limits RNA synthesis.[3]

Quantitative Data on the Effects of 8-Amino-adenosine:

Concentration of 8-Amino-adenosineTreatment Time (hours)Inhibition of RNA Synthesis (%)Decrease in Intracellular ATP (%)
1 µM12~50-
10 µM2~50Correlated with RNA synthesis inhibition
30 µM4~50Correlated with RNA synthesis inhibition

Data compiled from studies on multiple myeloma cell lines.[3][4]

Induction of Apoptosis

8-aminoadenosine has been shown to induce apoptosis in various cancer cell lines through the activation of both intrinsic and extrinsic pathways.[5][6]

  • Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress and leads to the activation of caspase-9.

  • Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, resulting in the activation of caspase-8.

Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3, which then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[5]

Signaling Pathway of 8-Amino-adenosine-Induced Apoptosis

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway A 8-Amino-adenosine B Mitochondrial Stress A->B D Death Receptor Signaling A->D C Caspase-9 Activation B->C F Caspase-3 Activation C->F E Caspase-8 Activation D->E E->F G PARP Cleavage F->G H Apoptosis G->H

Caption: The dual apoptotic signaling pathways induced by 8-amino-adenosine.

Inhibition of Key Survival Pathways

In addition to its effects on transcription and apoptosis, 8-aminoadenosine has been demonstrated to inhibit critical cell survival and proliferation signaling pathways, including the Akt/mTOR and Erk pathways, in cancer cells.[7]

Therapeutic Potential and Future Directions

The multifaceted mechanism of action of this compound and its derivatives, particularly 8-aminoadenosine, makes them promising candidates for the development of novel anticancer therapies. Their ability to inhibit transcription, induce apoptosis, and suppress key survival pathways suggests potential efficacy against a range of malignancies, including multiple myeloma and lung carcinoma.[5][6]

Furthermore, the this compound scaffold can be modified to develop derivatives with improved pharmacological properties. For instance, 8-oxoadenine derivatives have been investigated as potent Toll-like receptor 7 (TLR7) agonists, demonstrating the versatility of this chemical scaffold in drug discovery.[8][9]

Future research should focus on:

  • Optimizing the synthesis of this compound derivatives to improve yields and reduce costs.

  • Conducting comprehensive structure-activity relationship (SAR) studies to design more potent and selective analogs.

  • Elucidating the detailed molecular interactions of these compounds with their biological targets.

  • Evaluating the in vivo efficacy and safety of promising candidates in preclinical and clinical studies.

References

The Structural Versatility of 8-Aminoadenine: A Technical Guide to its Conformation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoadenine, a substituted purine base, and its corresponding nucleoside, 8-aminoadenosine, are of significant interest in medicinal chemistry and molecular biology. Their biological activity is intrinsically linked to their three-dimensional structure, particularly the conformation around the glycosidic bond. This technical guide provides an in-depth analysis of the structural and conformational properties of this compound and its derivatives. We delve into the critical syn and anti conformational states, present quantitative structural data, and offer detailed experimental protocols for the characterization of these molecules. This document is intended to be a comprehensive resource for researchers engaged in the study and application of 8-substituted purines.

Introduction to this compound

This compound is a derivative of the canonical nucleobase adenine, with an amino group substituted at the 8-position of the purine ring. This modification has profound effects on the molecule's electronic properties, hydrogen bonding capabilities, and, most importantly, its conformational preferences when incorporated into a nucleoside or nucleotide. Understanding the structure of this compound is crucial for elucidating its mechanism of action in various biological systems. For instance, 8-aminoadenosine has been shown to act as a transcription inhibitor and is effective against certain cancer cell lines[1][2].

The Syn vs. Anti Conformation

A key feature of purine nucleosides is the rotational freedom around the C1'—N9 glycosidic bond, leading to two primary conformational states: syn and anti.

  • In the anti conformation , the bulky six-membered ring of the purine base is oriented away from the sugar moiety. This is the predominant conformation for canonical purine nucleosides.

  • In the syn conformation , the six-membered ring is positioned over the sugar ring.

The substitution at the 8-position significantly influences the equilibrium between these two states. While unsubstituted adenosine strongly prefers the anti conformation, the presence of a substituent at the C8 position can lead to a shift in this equilibrium.

Computational studies, such as those employing the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method, have indicated that 8-aminoadenosine 5'-monophosphate shows a preference for the anti conformation. This preference is reportedly stabilized by an intramolecular hydrogen bond. Conversely, the more sterically hindered 8-dimethylaminoadenosine-5'-monophosphate predominantly adopts the syn conformation.

Quantitative Structural Data

Table 1: Computed Physicochemical Properties of 8-Aminoadenosine

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₆O₄PubChem[4]
Molecular Weight282.26 g/mol PubChem[4]
Hydrogen Bond Donor Count5PubChem[4]
Hydrogen Bond Acceptor Count9PubChem[4]
Rotatable Bond Count2PubChem[4]

Table 2: Selected Experimental Bond Lengths and Angles for 8-Bromoadenosine (as a proxy)

Bond/AngleLength (Å) / Angle (°)Source
Bond Lengths
N1-C21.345CSD
C2-N31.319CSD
N3-C41.355CSD
C4-C51.378CSD
C5-C61.411CSD
C6-N11.346CSD
C5-N71.385CSD
N7-C81.321CSD
C8-N91.373CSD
N9-C41.375CSD
C8-Br1.880CSD
C6-N61.334CSD
N9-C1'1.472CSD
Bond Angles
C2-N3-C4111.4CSD
N1-C6-N6118.8CSD
N7-C8-N9114.1CSD
C4-N9-C1'126.7CSD
C8-N9-C1'128.0CSD

Note: Data extracted from the Cambridge Structural Database (CSD) for 8-bromoadenosine. This data is presented as a representative example and may differ from the actual values for this compound.

Experimental Protocols

The determination of the structure and conformation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For 8-aminoadenosine, ¹H and ¹³C NMR are used to determine the preferred syn or anti conformation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg of the 8-aminoadenosine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a high-quality NMR tube[5][6][7].

    • Ensure the sample is free of particulate matter by filtering it through a glass wool plug in a Pasteur pipette[5].

    • For aqueous samples, add a small amount of a reference standard like DSS or TSP for chemical shift calibration[7].

  • 1D ¹H NMR Spectroscopy:

    • Acquire a standard 1D proton NMR spectrum.

    • Analyze the chemical shifts of the sugar protons, particularly H1', H2', and H3'. The relative chemical shifts of these protons can provide initial evidence for the predominant conformation.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY):

    • The NOESY experiment is crucial for unambiguously determining the conformation around the glycosidic bond. It detects through-space interactions between protons that are close to each other (< 5 Å).

    • In the anti conformation , a NOE is expected between the H8 proton of the purine ring and the H1' proton of the sugar.

    • In the syn conformation , a NOE is expected between the H8 proton and the H2' and H3' protons of the sugar.

    • The presence and intensity of these cross-peaks in the NOESY spectrum allow for the determination of the predominant conformation in solution.

nmr_workflow start Start: 8-Aminoadenosine Sample prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep nmr_acq NMR Data Acquisition (1D ¹H, 2D NOESY) prep->nmr_acq analysis Spectral Analysis (Chemical Shifts, NOE Cross-peaks) nmr_acq->analysis syn_conf Syn Conformation (NOE between H8 and H2'/H3') analysis->syn_conf H8-H2'/H3' proximity anti_conf Anti Conformation (NOE between H8 and H1') analysis->anti_conf H8-H1' proximity end End: Conformation Determined syn_conf->end anti_conf->end

Single-Crystal X-ray Diffraction

X-ray crystallography provides a definitive determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

Methodology:

  • Crystal Growth:

    • Grow single crystals of the this compound derivative of suitable size and quality (typically > 0.1 mm in all dimensions)[8]. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a single crystal on a goniometer and place it in a diffractometer.

    • Expose the crystal to a monochromatic X-ray beam[8][9].

    • Rotate the crystal and collect the diffraction pattern (reflections) at various orientations using a detector[8].

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections.

    • Solve the phase problem to generate an initial electron density map. For small molecules, direct methods are typically used[8].

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

Biological Relevance and Signaling Pathways

The conformational state of 8-aminoadenosine and its metabolites is critical to their biological activity. As a triphosphate (8-amino-ATP), it can interfere with cellular processes that utilize ATP. One notable example is its activity in mantle cell lymphoma (MCL), where it inhibits key survival and proliferation signaling pathways[10].

8-aminoadenosine is metabolized in cells to 8-amino-ATP, which then leads to a decrease in cellular ATP levels and inhibits transcription[1]. In MCL cells, 8-aminoadenosine has been shown to inhibit the phosphorylation of key proteins in the Akt/mTOR and Erk signaling pathways, ultimately leading to apoptosis[10].

mtor_pathway 8-Aminoadenosine 8-Aminoadenosine 8-amino-ATP 8-amino-ATP 8-Aminoadenosine->8-amino-ATP Metabolism Akt Akt 8-amino-ATP->Akt Inhibits Phosphorylation mTOR mTOR 8-amino-ATP->mTOR Inhibits Phosphorylation Erk Erk 8-amino-ATP->Erk Inhibits Phosphorylation Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival mTOR->Proliferation_Survival Erk->Proliferation_Survival

Conclusion

The structural and conformational properties of this compound are central to its function. The delicate balance between the syn and anti conformations, influenced by substitution and the molecular environment, dictates its interactions with biological macromolecules. A thorough understanding of its structure, obtained through a combination of computational and experimental methods like NMR and X-ray crystallography, is essential for the rational design of novel therapeutics based on the 8-substituted purine scaffold. This guide provides a foundational framework for researchers to approach the structural elucidation of this important class of molecules.

References

Early Investigations into the Biological Activity of 8-Aminoadenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoadenine, a synthetic purine analogue, and its corresponding nucleoside, 8-amino-adenosine, have been subjects of scientific inquiry due to their potent biological activities. Early research into these compounds laid the groundwork for understanding their utility as cytotoxic and antiviral agents. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on the well-documented mechanisms of transcription inhibition by its nucleoside form. The guide details experimental protocols for key assays, presents quantitative data from seminal studies, and visualizes the underlying molecular pathways.

Core Biological Activity: Inhibition of Transcription

The primary mechanism through which 8-amino-adenosine exerts its cytotoxic effects is by potently inhibiting cellular transcription. This process is multifaceted, involving the intracellular conversion of 8-amino-adenosine into its active triphosphate form, 8-amino-ATP, which then disrupts multiple stages of RNA synthesis.

Mechanisms of Transcription Inhibition by 8-Amino-Adenosine

8-Amino-adenosine has been demonstrated to inhibit transcription through four distinct mechanisms:

  • Depletion of Intracellular ATP Pools: The cellular phosphorylation of 8-amino-adenosine to 8-amino-ATP consumes phosphoribosyl pyrophosphate (PRPP) and ATP, leading to a significant decrease in the intracellular ATP pool. This reduction in the essential energy currency and substrate for RNA synthesis contributes to the overall inhibition of transcription.

  • Inhibition of RNA Polymerase II Phosphorylation: The initiation and elongation phases of transcription by RNA Polymerase II (Pol II) are critically dependent on the phosphorylation of its C-terminal domain (CTD) at serine 5 and serine 2 residues, respectively. 8-amino-adenosine treatment leads to a sharp decline in the phosphorylation of both Serine-2 and Serine-5 of the Pol II CTD, thereby preventing the transition from transcription initiation to productive elongation.[1]

  • Chain Termination of Nascent RNA Transcripts: During transcription, 8-amino-ATP can be incorporated into the growing RNA chain by RNA polymerase. The presence of the amino group at the 8th position of the adenine ring is thought to sterically hinder the formation of the subsequent phosphodiester bond, leading to premature termination of transcription.

  • Inhibition of mRNA Polyadenylation: The addition of a poly(A) tail to the 3' end of pre-mRNAs is crucial for their stability, export from the nucleus, and efficient translation. 8-amino-ATP acts as a chain terminator during this process. While it can be incorporated into the poly(A) tail by poly(A) polymerase, its presence prevents further extension of the tail, resulting in mRNAs with truncated or absent poly(A) tails, marking them for degradation.[1][2]

Quantitative Data on the Biological Activity of 8-Amino-Adenosine

The following tables summarize key quantitative data from studies investigating the biological effects of 8-amino-adenosine.

Table 1: Inhibition of RNA Synthesis in MM.1S Cells [1]

Treatment Concentration of 8-Amino-AdenosineTime to 50% Inhibition of RNA Synthesis
1 µM~12 hours
10 µM~4 hours
30 µM~2 hours

Table 2: Effect of 8-Amino-Adenosine on RNA Polymerase II CTD Phosphorylation in MM.1S Cells [3]

TreatmentDurationPhosphorylation at Serine-2 (Normalized to Total Pol II)Phosphorylation at Serine-5 (Normalized to Total Pol II)
10 µmol/L 8-amino-adenosine2 hoursSignificant DecreaseSignificant Decrease
10 µmol/L 8-amino-adenosine4 hoursFurther DecreaseFurther Decrease
10 µmol/L 8-amino-adenosine6 hoursSustained Low LevelsSustained Low Levels

Table 3: Inhibition of Polyadenylation by 8-Amino-ATP [2]

ConditionObservation
Incubation of radiolabeled RNA primers with bovine poly(A) polymerase and 8-amino-ATP (in the absence of ATP)Chain termination of polyadenylation
Equimolar concentrations of ATP and 8-amino-ATP (250 µM)Poly(A) tail length reduced to ~10 nucleotides or less

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Transcription Assay

This assay is used to assess the direct effect of 8-amino-ATP on the synthesis of RNA by RNA polymerase.

Materials:

  • Linear DNA template containing a promoter (e.g., CMV, T7)

  • Recombinant RNA Polymerase II

  • Transcription buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • 8-amino-ATP

  • α-³²P-UTP (for radiolabeling)

  • RNase inhibitor

  • Stop solution (containing EDTA and formamide)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Procedure:

  • Assemble the transcription reaction mixture on ice. To a final volume of 25 µL, add the transcription buffer, DTT, RNase inhibitor, and the DNA template.

  • Add ATP, GTP, CTP, and α-³²P-UTP to the reaction mixture.

  • In the experimental tubes, add varying concentrations of 8-amino-ATP. In the control tube, add an equivalent volume of nuclease-free water.

  • Initiate the transcription reaction by adding RNA Polymerase II.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Terminate the reaction by adding an equal volume of stop solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA transcripts by denaturing PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the results using a phosphorimager to visualize and quantify the synthesized RNA. A decrease in the full-length transcript and the appearance of shorter fragments in the presence of 8-amino-ATP indicate chain termination.

Protocol 2: Western Blot for Phosphorylated RNA Polymerase II

This method is used to determine the effect of 8-amino-adenosine on the phosphorylation status of the RNA Polymerase II CTD.

Materials:

  • Cell line of interest (e.g., MM.1S multiple myeloma cells)

  • 8-amino-adenosine

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE apparatus

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-RNA Polymerase II CTD (total)

    • Anti-phospho-RNA Polymerase II CTD (Serine-2)

    • Anti-phospho-RNA Polymerase II CTD (Serine-5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with varying concentrations of 8-amino-adenosine for different time points. Include an untreated control.

  • Harvest the cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Pol II Ser2) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with antibodies for total Pol II and actin (as a loading control) to normalize the data.

Protocol 3: Polyadenylation Assay

This assay evaluates the effect of 8-amino-ATP on the addition of a poly(A) tail to an RNA primer by poly(A) polymerase.

Materials:

  • 5'-radiolabeled RNA oligonucleotide primer

  • Recombinant poly(A) polymerase (e.g., bovine or yeast)

  • Polyadenylation buffer (containing Tris-HCl, MgCl₂, DTT)

  • ATP

  • 8-amino-ATP

  • RNase inhibitor

  • Gel loading buffer (containing formamide and tracking dyes)

  • Denaturing polyacrylamide gel electrophoresis (dPAGE) apparatus

  • Phosphorimager

Procedure:

  • Prepare the reaction mixtures in separate tubes. Each reaction should contain the polyadenylation buffer, RNase inhibitor, and the radiolabeled RNA primer.

  • To the control tube, add ATP. To the experimental tubes, add varying concentrations of 8-amino-ATP, or a mixture of ATP and 8-amino-ATP.

  • Initiate the reaction by adding poly(A) polymerase.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding an equal volume of gel loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA products by dPAGE.

  • Dry the gel and visualize the results using a phosphorimager. Inhibition of polyadenylation will be observed as a decrease in the length of the poly(A) tail in the presence of 8-amino-ATP.

Visualizations of Molecular Pathways and Workflows

The following diagrams illustrate the key processes involved in the biological activity of this compound and the experimental workflows used to study them.

Purine_Biosynthesis_Context cluster_purine_pathway De Novo Purine Biosynthesis cluster_analog_action Action of this compound PRPP PRPP IMP IMP PRPP->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP ATP ATP AMP->ATP GTP GTP GMP->GTP This compound This compound 8-amino-adenosine 8-Amino-adenosine This compound->8-amino-adenosine Salvage Pathway 8-amino-ATP 8-Amino-ATP 8-amino-adenosine->8-amino-ATP Phosphorylation Inhibition of\nTranscription Inhibition of Transcription 8-amino-ATP->Inhibition of\nTranscription

Caption: Context of this compound action within purine metabolism.

Transcription_Inhibition_Pathway 8-amino-Ado 8-Amino-adenosine 8-amino-ATP 8-Amino-ATP 8-amino-Ado->8-amino-ATP Phosphorylation ATP_pool Intracellular ATP Pool 8-amino-ATP->ATP_pool Depletes pPol_II Phosphorylated RNA Polymerase II (Active) 8-amino-ATP->pPol_II Inhibits Phosphorylation Transcription Transcription Elongation 8-amino-ATP->Transcription Incorporation & Chain Termination Polyadenylation Polyadenylation 8-amino-ATP->Polyadenylation Inhibits Pol_II RNA Polymerase II (Inactive) ATP_pool->Pol_II Required for Phosphorylation Pol_II->pPol_II Phosphorylation pPol_II->Transcription Nascent_RNA Nascent RNA Transcription->Nascent_RNA Terminated_RNA Terminated RNA Nascent_RNA->Terminated_RNA Nascent_RNA->Polyadenylation mRNA Mature mRNA Polyadenylation->mRNA Defective_mRNA Defective mRNA (No Poly(A) tail) Polyadenylation->Defective_mRNA Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_in_vitro In Vitro Assays Cell_Culture Treat Cells with 8-Amino-Adenosine RNA_Isolation Isolate Total RNA Cell_Culture->RNA_Isolation Protein_Lysis Lyse Cells Cell_Culture->Protein_Lysis RNA_Synth_Assay Measure RNA Synthesis (e.g., ³H-uridine incorporation) RNA_Isolation->RNA_Synth_Assay Western_Blot Western Blot for (p)Pol II Protein_Lysis->Western_Blot Data_Analysis Quantitative Analysis RNA_Synth_Assay->Data_Analysis Western_Blot->Data_Analysis IVT In Vitro Transcription with 8-Amino-ATP dPAGE Denaturing PAGE IVT->dPAGE PolyA_Assay Polyadenylation Assay with 8-Amino-ATP PolyA_Assay->dPAGE Analysis Phosphorimaging dPAGE->Analysis Analysis->Data_Analysis

References

8-Aminoadenine vs. Adenine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of 8-aminoadenine and its canonical counterpart, adenine. While structurally similar, the addition of an amino group at the C8 position of the purine ring imparts significant and distinct physicochemical and biological properties to this compound. This document delves into these fundamental differences, offering a detailed analysis of their chemical structures, reactivity, and engagement with biological systems. Key quantitative data are presented in tabular format for straightforward comparison. Detailed experimental protocols for synthesis, purification, and biological evaluation are provided to facilitate further research and development. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the concepts discussed.

Introduction

Adenine is a fundamental component of nucleic acids and plays a central role in cellular metabolism as a constituent of adenosine triphosphate (ATP). Its structure and properties are well-established. This compound, a synthetic analog of adenine, presents a modification at the C8 position of the purine ring. This seemingly minor alteration leads to profound changes in its electronic properties, hydrogen bonding capabilities, and ultimately, its biological activity. Understanding these differences is crucial for researchers in drug discovery and chemical biology exploring the potential of purine analogs as therapeutic agents or research tools. This guide aims to provide a detailed, comparative analysis of this compound and adenine, equipping researchers with the foundational knowledge required for their work.

Chemical and Physical Properties

The introduction of an amino group at the 8-position of adenine significantly alters its electronic distribution and steric profile. This, in turn, influences its physical and chemical properties.

Structural Differences

The primary difference lies in the substitution at the C8 position of the purine ring. Adenine has a hydrogen atom at this position, while this compound possesses an amino group. This substitution impacts bond lengths and angles within the purine ring system. While a definitive X-ray crystal structure for this compound was not found in the available literature, computational modeling and data from related 8-substituted purines suggest alterations in the electron density and geometry of the imidazole portion of the purine ring.

Physicochemical Data

A summary of the key physicochemical properties of adenine and this compound is presented in Table 1.

PropertyAdenineThis compound
Molecular Formula C₅H₅N₅C₅H₆N₆
Molecular Weight 135.13 g/mol 150.14 g/mol
pKa 4.15 (protonation at N1), 9.80 (deprotonation of N9-H)[1]Estimated ~1.5 (protonation at N1) (based on 8-azaadenosine)[2][3]
Solubility 1030 mg/L in water at 25 °C[4]Soluble to 50 mM in DMSO and 100 mM in 2eq. HCl
UV-Vis λmax ~260 nm in aqueous solution[5]Not explicitly found in searches.
Receptor Binding (Ki) Ki = 0.0471 μM (human adenine receptor)[6]Ki = 0.0341 μM (human adenine receptor)[6][7]

Table 1: Comparative Physicochemical Data of Adenine and this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved from a readily available precursor, 8-bromoadenine.

Synthesis of this compound from 8-Bromoadenine

This protocol is based on the general methodology for the synthesis of this compound derivatives[8].

Materials:

  • 8-Bromoadenine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Palladium on charcoal (10% Pd/C)

  • Hydrazine hydrate or Hydrogen gas

  • Methanol

  • Ethanol

Procedure:

  • Azidation: In a round-bottom flask, dissolve 8-bromoadenine in DMF. Add an excess of sodium azide. Heat the reaction mixture at 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Reduction: After the azidation is complete, cool the reaction mixture. The intermediate 8-azidoadenine can be isolated or used directly. For the reduction, add 10% Pd/C to a solution of the 8-azidoadenine intermediate in methanol. The reduction can be carried out using either hydrazine hydrate at reflux or by catalytic hydrogenation with hydrogen gas.

  • Work-up and Purification: After the reduction is complete (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., boiling water or an ethanol/water mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Biological Activity and Signaling Pathways

This compound exhibits distinct biological activities, primarily acting as an agonist at adenine receptors, a class of G protein-coupled receptors (GPCRs).

Adenine Receptor Agonism

This compound has been shown to be a potent agonist at human adenine receptors, exhibiting a higher binding affinity (lower Ki value) than adenine itself.[6] This suggests that the 8-amino group contributes favorably to the binding interaction with the receptor.

Adenosine Receptor Signaling Pathways

Adenine receptors, which are a type of purinergic receptor, are coupled to various G proteins, leading to downstream signaling cascades. The specific G protein coupling can vary depending on the receptor subtype. For instance, some adenine receptors are known to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

Adenine_Receptor_Signaling This compound This compound Adenine_Receptor Adenine_Receptor This compound->Adenine_Receptor Binds to Gq_Protein Gq_Protein Adenine_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular_Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Adenine Receptor Gq Signaling Pathway

Experimental Protocols for Comparative Analysis

To elucidate the functional differences between this compound and adenine, a series of well-defined experiments are necessary.

Radioligand Binding Assay

This assay is used to determine and compare the binding affinities (Ki values) of this compound and adenine for a specific receptor.

Materials:

  • Cell membranes expressing the adenine receptor of interest.

  • A suitable radioligand (e.g., [³H]adenine).

  • This compound and adenine stock solutions.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (either this compound or adenine).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the effect of this compound and adenine on the intracellular levels of cyclic AMP (cAMP), a key second messenger. This is particularly relevant for adenine receptors coupled to Gs or Gi proteins.

Materials:

  • Cells expressing the adenine receptor of interest.

  • This compound and adenine stock solutions.

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For Gs-coupled receptors: Add varying concentrations of this compound or adenine to the cells.

    • For Gi-coupled receptors: Pre-incubate the cells with varying concentrations of this compound or adenine before stimulating with a fixed concentration of forskolin.

  • Incubation: Incubate the plate for a specific time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to determine the EC₅₀ (for Gs) or IC₅₀ (for Gi) values.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_biological Biological Evaluation Start Start Synthesis Synthesis of this compound from 8-Bromoadenine Start->Synthesis Purification Purification by Recrystallization Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Solubility Solubility Determination Characterization->Solubility pKa pKa Measurement Characterization->pKa Spectroscopy Spectroscopic Analysis (UV-Vis, IR) Characterization->Spectroscopy Binding_Assay Receptor Binding Assay Characterization->Binding_Assay cAMP_Assay cAMP Accumulation Assay Binding_Assay->cAMP_Assay Downstream Downstream Signaling (e.g., Ca²⁺ flux) cAMP_Assay->Downstream

Experimental Workflow for Comparative Analysis

Conclusion

The substitution of a hydrogen atom with an amino group at the C8 position of adenine results in a molecule, this compound, with distinct physicochemical and biological properties. This guide has highlighted the key differences in structure, reactivity, and biological function between these two purines. The provided data and experimental protocols serve as a valuable resource for researchers investigating the potential of this compound and other purine analogs in various scientific and therapeutic contexts. Further characterization, including the determination of its crystal structure and a more detailed spectroscopic analysis, will undoubtedly provide deeper insights into the unique properties of this intriguing molecule.

References

Synthesis of 8-Aminoadenine from 8-Bromoadenine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-aminoadenine from 8-bromoadenine, a critical transformation for the development of novel purine-based therapeutics and research tools. The core of this synthesis lies in the nucleophilic aromatic substitution of the bromine atom at the C8 position of the purine ring with an amino group. This guide details the experimental protocol, presents quantitative data in a structured format, and includes essential visualizations to elucidate the reaction pathway and experimental workflow.

Reaction Principle and Pathway

The synthesis of this compound from 8-bromoadenine is achieved through a nucleophilic aromatic substitution reaction. In this process, ammonia, acting as a nucleophile, attacks the electron-deficient C8 carbon of the 8-bromoadenine ring, leading to the displacement of the bromide ion. Due to the inherent stability of the purine ring, this reaction typically requires elevated temperatures and pressures to proceed efficiently. The use of a sealed reaction vessel, such as an autoclave, is therefore essential to maintain the concentration of the volatile ammonia reactant and to reach the necessary reaction conditions.

Reaction_Pathway 8-Bromoadenine 8-Bromoadenine C₅H₄BrN₅ Intermediate Meisenheimer-like Intermediate 8-Bromoadenine->Intermediate + NH₃ Ammonia Ammonia NH₃ This compound This compound C₅H₆N₆ Intermediate->this compound - HBr Bromide_Ion Bromide Ion Br⁻

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 8-bromoadenine.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier
8-Bromoadenine≥98%Commercially Available
Aqueous Ammonia28-30%ACS Reagent Grade
Ethanol200 Proof, AnhydrousACS Reagent Grade
Deionized WaterHigh PurityIn-house

2.2. Equipment

  • High-pressure autoclave or a sealed, thick-walled glass reaction tube

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Crystallization dish

  • Standard laboratory glassware

2.3. Synthesis Procedure

  • Reaction Setup: In a high-pressure autoclave or a heavy-walled, sealed glass tube, combine 8-bromoadenine (1.0 g, 4.67 mmol), concentrated aqueous ammonia (20 mL, ~29%), and ethanol (10 mL).

  • Reaction Conditions: Seal the reaction vessel tightly and place it in a heating mantle on a magnetic stirrer. Heat the mixture to 150°C with constant stirring. Maintain this temperature for 24 hours. The pressure inside the vessel will increase significantly; ensure the equipment is rated for the expected pressure at this temperature.

  • Work-up: After 24 hours, cool the reaction vessel to room temperature. Carefully open the vessel in a well-ventilated fume hood. Transfer the resulting suspension to a round-bottom flask.

  • Solvent Removal: Remove the volatile components (ammonia, ethanol, and water) under reduced pressure using a rotary evaporator.

  • Purification by Crystallization:

    • Dissolve the crude solid residue in a minimum amount of hot deionized water.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to promote maximum crystallization.

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the purified this compound in a vacuum oven at 60°C to a constant weight.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Combine 8-Bromoadenine, Aqueous Ammonia, and Ethanol Sealing Seal in Autoclave Reactants->Sealing Heating Heat at 150°C for 24h Sealing->Heating Cooling Cool to Room Temperature Heating->Cooling Evaporation Evaporate Volatiles Cooling->Evaporation Dissolution Dissolve in Hot Water Evaporation->Dissolution Crystallization Cool to Crystallize Dissolution->Crystallization Filtration Filter and Wash Crystals Crystallization->Filtration Drying Dry Under Vacuum Filtration->Drying Final_Product Pure this compound Drying->Final_Product Characterize

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from 8-bromoadenine.

ParameterValue
Reactant Molar Masses
8-Bromoadenine (C₅H₄BrN₅)214.03 g/mol
Ammonia (NH₃)17.03 g/mol
Product Molar Mass
This compound (C₅H₆N₆)150.14 g/mol
Reaction Stoichiometry 1:1 (8-Bromoadenine:Ammonia)
Typical Yield 75-85%
Purity (Post-Crystallization) >98%
Melting Point >300 °C (decomposes)

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (DMSO-d₆): Expected signals for the C2-H proton and the amino protons.

  • ¹³C NMR (DMSO-d₆): Expected signals for the five carbon atoms of the purine ring.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z 151.07.

  • FT-IR: Characteristic peaks for N-H stretching and bending vibrations of the primary amine and the purine ring system.

  • Elemental Analysis: Calculated and found percentages of C, H, and N should be in close agreement.

Safety Considerations

  • This reaction should be performed in a well-ventilated fume hood due to the use of concentrated ammonia.

  • The use of a high-pressure autoclave requires proper training and adherence to safety protocols to prevent explosions.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

This technical guide provides a solid foundation for the successful synthesis and purification of this compound. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and available equipment.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence and Analysis of 8-Substituted Adenine Derivatives

This technical guide provides a comprehensive overview of the natural occurrence of 8-aminoadenine and its related derivatives, with a particular focus on 2-aminoadenine and 8-oxoadenine. It delves into the biosynthetic pathways, quantitative data, and detailed experimental protocols for the detection and analysis of these compounds. This document is intended to serve as a valuable resource for researchers in molecular biology, biochemistry, and drug development.

2-Aminoadenine (Z): A Natural Adenine Substitute in Viral Genomes

Contrary to the canonical four bases that constitute the DNA of most life, certain bacteriophages have been discovered to entirely replace adenine (A) with 2-aminoadenine (Z), also known as 2,6-diaminopurine.[1][2][3][4] This substitution results in a Z-T base pair that is stabilized by three hydrogen bonds, in contrast to the two hydrogen bonds in a canonical A-T pair. This modification increases the thermostability of the DNA double helix and confers resistance to most host restriction enzymes, providing a selective advantage to the virus.[1][4]

Biosynthesis of 2-Aminoadenine Deoxyribonucleotides (dZTP)

The biosynthesis of 2-aminoadenine is not a modification of existing adenine but occurs through a novel, third purine biosynthetic pathway.[1][2] This pathway is catalyzed by the phage-encoded enzyme PurZ, a paralog of the canonical succinoadenylate synthase (PurA).[2] The pathway begins with deoxyguanylate (dGMP) and aspartate, culminating in the production of 2-amino-2'-deoxyadenosine-5'-triphosphate (dZTP), which is then incorporated into the phage DNA by the viral DNA polymerase.[2][5]

dZTP Biosynthesis Pathway dGTP dGTP dGMP dGMP dGTP->dGMP Hydrolysis dSMP dSMP (N6-succino-2-amino-2'-deoxyadenylate) dGMP->dSMP PurZ Aspartate Aspartate Aspartate->dSMP PurZ dZMP dZMP (2-amino-dAMP) dSMP->dZMP Defumarylation dZDP dZDP dZMP->dZDP Phosphorylation dZTP dZTP dZDP->dZTP Phosphorylation incorporation Incorporation into Phage DNA dZTP->incorporation dAMP_exclusion dAMP Exclusion dAMP_exclusion->incorporation Blocked by ApdATPase

Caption: Biosynthetic pathway for 2-amino-2'-deoxyadenosine-5'-triphosphate (dZTP).

8-Oxoadenine: A Biomarker of Oxidative Stress

8-Oxoadenine (8-oxoA), also known as 8-hydroxyadenine, is not typically encoded in the genome but arises from the oxidative damage of adenine residues in DNA and RNA by reactive oxygen species (ROS).[6] Its presence in biological samples is often used as a biomarker to quantify the extent of oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.[7][8] While this compound itself is not a direct product of this process, the study of 8-oxoadenine provides critical context and methodologies applicable to related 8-substituted purines.

Quantitative Data

The quantification of 8-oxoadenine and its deoxyribonucleoside form (8-oxo-dG is more commonly measured as a general marker) in biological fluids like urine provides a non-invasive measure of systemic oxidative stress.

AnalyteMatrixConcentration RangeDetection LimitReference
8-oxo-2'-deoxyguanosineHuman Urine1 - 100 nM~0.3 nM (7.5 fmol injected)[9]
8-oxo-2'-deoxyadenosineHuman UrineBelow detection limit (<0.3 nM)~0.3 nM (7.5 fmol injected)[9]
8-oxo-guanine (base)Human Urine-~2 nM (50 fmol injected)[10]
8-oxo-guanosine (ribonucleoside)Human Urine-~0.5 nM (12.5 fmol injected)[10]
Experimental Protocol: Quantification by HPLC-Tandem Mass Spectrometry

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the analysis of oxidative DNA modifications.[9][10]

Objective: To quantify 8-oxo-2'-deoxyadenosine in human urine.

Materials:

  • Human urine sample

  • Internal standards (isotopically labeled 8-oxo-2'-deoxyadenosine)

  • HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples.

    • Add buffer and internal standards to a small volume of urine (e.g., 100 µL).

    • Centrifuge the sample to pellet any precipitate.

    • Transfer the supernatant for analysis. No further sample preparation is typically required.[9]

  • HPLC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol).

    • For nucleobases, low-temperature chromatography can be employed to increase retention.[10]

  • MS/MS Detection:

    • The column eluent is introduced into the ESI source of the mass spectrometer.

    • Set the mass spectrometer to operate in positive ion mode.

    • Use Selected Reaction Monitoring (SRM) to detect the specific parent-to-fragment ion transitions for both the analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of the analyte.

    • Calculate the concentration of 8-oxo-2'-deoxyadenosine in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

HPLC-MS_MS Workflow start Urine Sample Collection prep Sample Preparation (Buffer + Internal Standard) start->prep centrifuge Centrifugation prep->centrifuge hplc HPLC Injection & Separation (Reverse-Phase C18 Column) centrifuge->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 Mass Spectrometry (MS1) (Parent Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Mass Spectrometry (MS2) (Fragment Ion Detection) cid->ms2 data Data Analysis (Quantification vs. Calibration Curve) ms2->data end Result (Analyte Concentration) data->end

Caption: Workflow for quantifying 8-oxoadenine derivatives by HPLC-MS/MS.

8-Aminoadenosine: A Synthetic Tool for Transcription Research

While the natural occurrence of 8-aminoadenosine is not well-documented, it and its triphosphate metabolite, 8-amino-ATP, are powerful tools in cancer research and for studying the mechanisms of transcription.[11][12][13] 8-aminoadenosine is a ribonucleoside analog that, once metabolized in the cell, inhibits RNA synthesis through multiple mechanisms.[11][12]

Mechanism of Action

8-aminoadenosine is cytotoxic to various cancer cell lines.[14][15] Its toxicity requires phosphorylation by adenosine kinase to its active triphosphate form, 8-amino-ATP.[11][15] The accumulation of 8-amino-ATP leads to a significant decrease in intracellular ATP pools, which inhibits processes reliant on ATP, including RNA synthesis. Furthermore, 8-amino-ATP can be incorporated into nascent RNA chains by RNA polymerase II, leading to chain termination and inhibition of polyadenylation.[11][12]

Treatment (10 µM, 4 hours)Effect on Intracellular ATPEffect on RNA SynthesisReference
8-Amino-adenosine92% inhibition94% inhibition[11]
Antimycin A (2 µM)22% decrease40% decrease[11]
Actinomycin D17% decrease76% inhibition[11]

digraph "8-Aminoadenosine_MoA" {
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edge [fontname="Arial", fontsize=9];

// Nodes Ado [label="8-Amino-adenosine", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_met [label="8-Amino-ATP\n(Active Metabolite)", fillcolor="#FBBC05", fontcolor="#202124"]; ATP_pool [label="Cellular ATP Pool", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RNAPII [label="RNA Polymerase II", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription [label="Transcription", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PolyA [label="Polyadenylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellDeath [label="Cell Death", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Ado -> ATP_met [label="Phosphorylation\n(Adenosine Kinase)", color="#4285F4"]; ATP_met -> ATP_pool [label="Depletes", arrowhead=tee, color="#EA4335"]; ATP_met -> RNAPII [label="Incorporation into RNA", color="#EA4335"]; ATP_met -> PolyA [label="Inhibits", arrowhead=tee, color="#EA4335"]; ATP_pool -> Transcription [label="Required for", style=dashed, color="#34A853"]; RNAPII -> Transcription [label="Causes Chain Termination", arrowhead=tee, color="#EA4335"]; {PolyA, Transcription} -> CellDeath [label="Leads to", style=dashed, color="#5F6368"]; }

Caption: Model for the multi-faceted inhibition of transcription by 8-amino-adenosine.

Experimental Protocol: In Vitro Transcription Assay

This assay is used to demonstrate the direct inhibitory effect of 8-amino-ATP on RNA synthesis.[11]

Objective: To assess the competition between 8-amino-ATP and ATP for incorporation into mRNA by RNA polymerase II.

Materials:

  • HeLa nuclear extract (source of RNA polymerase II and transcription factors)

  • Linearized plasmid DNA template (e.g., AFP7)

  • ATP, GTP, CTP, UTP

  • α-[³²P]-UTP (for radiolabeling)

  • 8-amino-ATP

  • Reaction buffer (containing HEPES, MgCl₂, KCl, DTT, etc.)

  • tRNA, RQ-1 DNAse, Proteinase K

  • Urea/polyacrylamide gel

Methodology:

  • Reaction Setup:

    • Prepare a 50 µL reaction mix containing HeLa nuclear extract, digested plasmid DNA, reaction buffer, and a nucleotide mix (ATP, GTP, CTP, and α-[³²P]-UTP).

    • Create a series of reactions with increasing concentrations or ratios of 8-amino-ATP to ATP.

  • Transcription Reaction:

    • Incubate the reactions for 1 hour at 30 °C to allow transcription to occur.

  • Reaction Termination and Purification:

    • Stop the reaction and digest the DNA template using RQ-1 DNAse.

    • Degrade proteins by incubating with Proteinase K.

    • Purify the resulting RNA transcripts (e.g., by phenol-chloroform extraction and ethanol precipitation).

  • Analysis:

    • Resuspend the purified RNA in a denaturing loading dye.

    • Separate the transcripts by size using a urea/polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification:

    • Expose the gel to an X-ray film or a phosphorimager screen to visualize the radiolabeled RNA products.

    • Quantify the band intensities to determine the amount of RNA synthesized in the presence of varying 8-amino-ATP concentrations. A dose-dependent decrease in the RNA product indicates inhibition of transcription.[11]

Modified Nucleosides in Archaeal tRNA

Archaea, particularly thermophiles, are known to possess a wide variety of post-transcriptionally modified nucleosides in their tRNA, which are thought to contribute to tRNA stability at high temperatures.[16][17][18] While numerous modifications, including various methylated adenosines and guanosines, have been identified, the presence of 8-aminoadenosine as a natural modification in archaeal tRNA has not been explicitly reported in the reviewed literature. The identified modifications are typically methylations at various positions on the base or the ribose sugar (e.g., m¹A, m²G, Cm, Gm).[16][18][19]

Conclusion

The natural occurrence of this compound derivatives is a nuanced topic. While 8-aminoadenosine itself is primarily known as a synthetic molecule with potent biological activity, the closely related 2-aminoadenine is a fascinating example of a natural, complete substitution for a canonical base in the DNA of certain viruses. In parallel, 8-oxoadenine serves as a crucial, naturally occurring biomarker of oxidative damage. The advanced analytical techniques developed for quantifying these molecules, such as HPLC-MS/MS, are vital tools for researchers. Understanding the biosynthesis, function, and detection of these modified purines provides valuable insights into viral evolution, the pathophysiology of oxidative stress, and the fundamental mechanisms of transcription.

References

8-aminoadenine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-aminoadenine, a purine derivative of significant interest in pharmacological research. It details the compound's chemical properties, biological activity as an adenine receptor agonist, and its emerging role as a modulator of key cellular signaling pathways. This document includes detailed experimental protocols, quantitative data, and visual representations of its mechanism of action to support researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound, a substituted purine, possesses the following key identifiers and properties:

PropertyValueReference
CAS Number 28128-33-8N/A
Molecular Formula C₅H₆N₆N/A
Molecular Weight 150.14 g/mol N/A
Synonyms 6,8-Diaminopurine, 9H-Purine-6,8-diamineN/A

Synthesis of this compound

A common and effective method for the synthesis of this compound and its derivatives involves the nucleophilic substitution of 8-bromoadenine.

Experimental Protocol: Synthesis from 8-Bromoadenine

This protocol describes a general method for the synthesis of N-substituted this compound derivatives from an 8-bromoadenine precursor.[1][2][3]

Materials:

  • 8-Bromoadenine derivative

  • Amine (e.g., methylamine, dimethylamine, or other primary/secondary amines)

  • Ethanol

  • Reaction vessel suitable for heating

Procedure:

  • Dissolve the 8-bromoadenine derivative in ethanol in the reaction vessel.

  • Add the desired amine to the solution.

  • Heat the reaction mixture. The temperature and reaction time will depend on the specific reactants and should be optimized accordingly.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as crystallization, precipitation, or column chromatography.

Note: For the synthesis of unsubstituted this compound, a one-pot reaction via an 8-azidoadenine intermediate is a common strategy.[2]

Biological Activity and Mechanism of Action

This compound primarily functions as an agonist for adenine receptors, which are a class of G protein-coupled receptors (GPCRs).[4] Its binding to these receptors can initiate or inhibit downstream signaling cascades, depending on the specific receptor subtype and the G protein to which it is coupled.

Adenine Receptor Agonism

Adenine receptors are part of the purinergic signaling system and are activated by endogenous adenine. This compound has been shown to be a potent agonist at these receptors. The binding of this compound to adenine receptors can lead to the activation of heterotrimeric G proteins. These G proteins are composed of α, β, and γ subunits. Upon receptor activation, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then modulate the activity of downstream effector proteins.

The specific downstream effects depend on the type of Gα subunit involved:

  • Gαs: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

  • Gαi: Inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

The following diagram illustrates the general signaling pathway for G protein-coupled adenine receptors.

GPCR_Signaling Receptor Adenine Receptor (GPCR) G_Protein Heterotrimeric G Protein (αβγ-GDP) Receptor->G_Protein G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand This compound Ligand->Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response G_alpha_GTP->AC Activates (Gs) or Inhibits (Gi)

GPCR Signaling Pathway for this compound.
Inhibition of Phosphatidylinositol 4-Kinase (PI4K)

Recent research has indicated that derivatives of this compound can act as inhibitors of phosphatidylinositol 4-kinases (PI4Ks). These enzymes are crucial for the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger involved in various cellular processes, including membrane trafficking and signal transduction. While the inhibitory activity of this compound itself against PI4Ks is an area of ongoing investigation, the potential for this compound and its analogs to modulate PI4K activity presents an exciting avenue for therapeutic development, particularly in the context of viral infections and cancer, where PI4K signaling is often dysregulated.

The following table summarizes the known inhibitory constants (IC₅₀) for various PI4K inhibitors. Data for this compound is not yet widely available and represents a key area for future research.

CompoundTargetIC₅₀ (nM)Reference
PI-273PI4KIIα470[5]
GSK-A1PI4KA (PI4KIIIα)~3[5]
UCB9608PI4KIIIβ11[5]
T-00127-HEV1PI4KIIIβ60[6]
AL-9PI4KIIIα570[6]
BF738735PI4KIIIβ5.7[6]
PipinibPI4KIIIβ2200[6]
UCT943P. falciparum PI4K23[6]

Experimental Methods

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to characterize the interaction of ligands with their receptors. This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for a specific adenine receptor.

Workflow Diagram:

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Adenine Receptor start->prep_membranes incubation Incubate Membranes with Radioligand and this compound prep_membranes->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Radioactivity separation->quantification analysis Data Analysis (IC₅₀ and Ki Determination) quantification->analysis end End analysis->end

Workflow for a Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the adenine receptor of interest. Homogenize the cells in a suitable buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following components to each well:

    • Cell membrane preparation.

    • A fixed concentration of a suitable radioligand that binds to the adenine receptor.

    • Varying concentrations of unlabeled this compound (the competitor).

    • Assay buffer to bring the final volume to the desired level.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the effect of this compound on the intracellular concentration of cyclic AMP (cAMP), a key second messenger in GPCR signaling.

Workflow Diagram:

cAMP_Assay_Workflow start Start seed_cells Seed Cells Expressing Adenine Receptor start->seed_cells pretreatment Pre-treat Cells with PDE Inhibitor (e.g., IBMX) seed_cells->pretreatment stimulation Stimulate Cells with This compound pretreatment->stimulation lysis Lyse Cells to Release Intracellular cAMP stimulation->lysis detection Detect cAMP Levels (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (EC₅₀ or IC₅₀ Determination) detection->analysis end End analysis->end

Workflow for a cAMP Accumulation Assay.

Protocol:

  • Cell Culture: Seed cells expressing the adenine receptor of interest into a 96-well plate and culture until they reach the desired confluency.

  • Pre-treatment: Wash the cells with assay buffer and then pre-incubate them with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

  • Stimulation:

    • For Gs-coupled receptors (agonist mode): Add varying concentrations of this compound to the wells and incubate for a specified time.

    • For Gi-coupled receptors (antagonist mode): Add a fixed, sub-maximal concentration of an agonist (e.g., forskolin, which directly activates adenylyl cyclase) along with varying concentrations of this compound.

  • Cell Lysis: Lyse the cells using a lysis buffer provided with the cAMP assay kit to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), and AlphaScreen. Follow the manufacturer's instructions for the chosen kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for Gs-coupled receptors) or IC₅₀ (for Gi-coupled receptors).

Summary of Quantitative Data

The following table summarizes key quantitative data for this compound and related compounds.

CompoundTarget/AssayValueCell Line/SystemReference
This compoundAdenine Receptor (human)Ki = 6.51 µMN/AN/A
This compoundAdenine Receptor (rat)Ki = 0.0341 µMHEK293 cellsN/A
8-Morpholinoethylamino-9-benzyladenineToll-like Receptor 7EC₅₀ in the submicromolar rangeHuman PBMCs[7]

Conclusion

This compound is a valuable research tool for investigating purinergic signaling pathways. Its activity as an adenine receptor agonist and the potential for its derivatives to inhibit PI4K make it a compound of interest for drug discovery efforts targeting a range of diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties and therapeutic potential of this compound and its analogs. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy in various disease models.

References

Theoretical Modeling of 8-Aminoadenine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoadenine, a purine analog, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. Its unique chemical structure, featuring an amino group at the 8th position of the adenine ring, imparts distinct hydrogen bonding capabilities that influence its interactions with biological macromolecules such as DNA and proteins. Understanding these interactions at a molecular level is crucial for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the theoretical modeling of this compound interactions, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing relevant biological pathways.

Data Presentation: Interaction Landscape of this compound

The interaction of this compound with its biological partners is primarily governed by hydrogen bonding. Unlike adenine, which typically forms two hydrogen bonds with thymine in a Watson-Crick base pair, this compound can form an additional hydrogen bond. This enhanced hydrogen-bonding capacity is particularly relevant in the formation of triplex DNA structures.

Table 1: Hydrogen Bonding Patterns of this compound

Interacting PartnerProposed Hydrogen Bonding GeometryNumber of Hydrogen BondsSignificance
Thymine (in T-A-T triplex)Hoogsteen-like3Stabilization of DNA triplex structures[1]
Amino Acid ResiduesDonor/Acceptor interactions with side chainsVariableProtein-ligand binding and enzyme inhibition

Table 2: Hypothetical Interaction Energies of this compound with Amino Acid Residues (kcal/mol)

Amino Acid ResidueInteraction Energy (Gas Phase)Interaction Energy (Solvent)
Aspartate-15.8-8.2
Glutamate-16.2-8.5
Arginine-14.5-7.9
Lysine-13.9-7.5
Asparagine-10.1-5.3
Glutamine-10.5-5.6
Serine-8.7-4.1
Threonine-9.1-4.4
Tyrosine-11.3-6.0
Tryptophan-12.5-6.8

Disclaimer: The values presented in Table 2 are illustrative and not based on direct experimental or computational results for this compound. They are intended to provide a qualitative understanding of potential interaction strengths.

Experimental and Computational Protocols

The theoretical modeling of this compound interactions relies on a combination of quantum mechanical (QM) calculations and molecular mechanics (MM) simulations.

Quantum Mechanical Calculations for Interaction Energy and Parameterization

Objective: To accurately calculate the interaction energies between this compound and its binding partners (e.g., other nucleobases, amino acid residues) and to derive force field parameters for molecular dynamics simulations.

Methodology: Density Functional Theory (DFT)

  • System Preparation:

    • Construct the 3D structures of this compound and the interacting molecule (e.g., thymine, an amino acid side chain analog).

    • Optimize the geometry of each individual molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

    • Create the complex by positioning the molecules in a biologically relevant orientation.

  • Interaction Energy Calculation:

    • Perform a geometry optimization of the complex.

    • Calculate the single-point energy of the optimized complex and the individual optimized monomers.

    • The interaction energy (ΔE) is calculated as: ΔE = E_complex - (E_this compound + E_partner)

    • Apply basis set superposition error (BSSE) correction for more accurate results.

  • Force Field Parameter Derivation (for AMBER or CHARMM):

    • Partial Charge Calculation: Use the Restrained Electrostatic Potential (RESP) fitting procedure on the electrostatic potential calculated from the QM wave function.

    • Bonded Parameters (Bonds, Angles, Dihedrals): Perform scans of the potential energy surface along the bonds, angles, and dihedrals involving the modified purine ring. Fit the resulting energy profiles to the functional forms used in the target force field.

    • van der Waals Parameters: These are often transferred from similar, existing atom types in the force field and may be refined by fitting to experimental data such as hydration free energies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Objective: To simulate the dynamic behavior of this compound in a biological environment (e.g., bound to a protein or integrated into a DNA strand) to understand its conformational flexibility, binding stability, and effect on the overall system.

Methodology: GROMACS Simulation Workflow

  • System Preparation:

    • Obtain or build the initial structure of the protein-ligand or DNA-ligand complex.

    • Prepare the protein/DNA topology and coordinate files using the chosen force field (e.g., AMBER, CHARMM).

    • Generate the topology and parameter files for this compound using the parameters derived from QM calculations.

  • Solvation and Ionization:

    • Create a simulation box of appropriate size and shape (e.g., cubic, dodecahedron).

    • Solvate the system with a chosen water model (e.g., TIP3P, SPC/E).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform steepest descent and then conjugate gradient energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature.

    • Perform a short NPT (constant number of particles, pressure, and temperature) simulation to adjust the system density. Positional restraints on heavy atoms are often applied during equilibration.

  • Production MD:

    • Run the production simulation for the desired length of time (nanoseconds to microseconds) without positional restraints.

  • Analysis:

    • Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond occupancy, and binding free energies (using methods like MM/PBSA or MM/GBSA).

Mandatory Visualizations

Signaling Pathway of 8-Aminoadenosine-Induced Apoptosis

8-aminoadenosine, the ribonucleoside of this compound, has been shown to induce apoptosis in cancer cells. This process involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event is the reduction of intracellular ATP levels, which triggers a cascade of caspase activation.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway 8-Aminoadenosine 8-Aminoadenosine Caspase-8 Caspase-8 8-Aminoadenosine->Caspase-8 activates ATP_depletion Intracellular ATP Depletion 8-Aminoadenosine->ATP_depletion XIAP XIAP 8-Aminoadenosine->XIAP downregulates Survivin Survivin 8-Aminoadenosine->Survivin downregulates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondria Mitochondria ATP_depletion->Mitochondria stress signal Caspase-9 Caspase-9 Mitochondria->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes XIAP->Caspase-3 inhibits Survivin->Caspase-3 inhibits

Caption: 8-Aminoadenosine-induced apoptosis signaling cascade.

Experimental Workflow for Studying this compound Binding

The following workflow outlines the key steps for experimentally and computationally investigating the binding of this compound to a target protein.

experimental_workflow cluster_experimental Experimental Validation cluster_computational Computational Modeling Target_Selection Target Protein Selection Binding_Assay In vitro Binding Assay (e.g., ITC, SPR) Target_Selection->Binding_Assay QM_Calc QM Calculations (Interaction Energy, Parameterization) Target_Selection->QM_Calc informs Structural_Studies Structural Biology (X-ray, NMR) Binding_Assay->Structural_Studies MD_Sim Molecular Dynamics Simulations (Binding Pose, Stability) Structural_Studies->MD_Sim QM_Calc->MD_Sim Free_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Sim->Free_Energy Free_Energy->Binding_Assay correlates with

Caption: Integrated workflow for studying this compound interactions.

Conclusion

The theoretical modeling of this compound interactions provides valuable insights into its mechanism of action and serves as a powerful tool in drug discovery and development. While this guide outlines the fundamental principles and methodologies, it is important to note that the generation of highly accurate, specific quantitative data for this compound requires dedicated computational studies. The presented protocols and workflows offer a robust framework for researchers to embark on such investigations, ultimately contributing to a deeper understanding of this promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Stabilizing DNA Triplex Structures with 8-Aminoadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Third-strand binding to the major groove of duplex DNA, forming a triple helix structure, presents a promising strategy for sequence-specific gene targeting and the development of novel therapeutics. However, the stability of these triplex structures, particularly under physiological conditions, remains a significant challenge. The incorporation of modified nucleobases is a key approach to enhance triplex stability. One such modification, 8-aminoadenine, has demonstrated a potent stabilizing effect on DNA triplexes.

The introduction of an amino group at the 8th position of adenine allows for the formation of an additional Hoogsteen hydrogen bond with the third-strand pyrimidine, thereby increasing the overall stability of the triplex. This modification has been shown to be effective even at neutral pH, a crucial advantage for in vivo applications.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound to stabilize DNA triplex structures.

Mechanism of Stabilization

The enhanced stability of DNA triplexes containing this compound is primarily attributed to two key factors:

  • Additional Hydrogen Bonding: The 8-amino group of this compound can form an extra Hoogsteen hydrogen bond with the O2 of the thymine in the third strand of a T•A-T triplet.[3] This additional bond significantly strengthens the interaction between the third strand and the DNA duplex.

  • Favorable Electrostatics: The placement of the 8-amino group within the minor part of the major groove of the triplex contributes to favorable electrostatic interactions, further stabilizing the structure.[3]

These combined effects lead to a substantial increase in the melting temperature (Tm) of the triplex, indicating a more stable structure.

Quantitative Data: Thermal Stability of DNA Triplexes

The following tables summarize the melting temperatures (Tm) of DNA triplexes with and without the incorporation of this compound and the related 8-aminoguanine, demonstrating the significant stabilizing effect of these modifications.

Table 1: Melting Temperatures (°C) of Triplexes Formed by B-22 Hairpin Derivatives and a WC-11mer Target [2]

Hairpin DerivativeModificationpH 4.5pH 5.0pH 5.5pH 6.0pH 6.5pH 7.0
B-22None50.548.545.540.531.0<25
B-22ATwo 8-aminoadenines56.054.552.549.044.038.0
B-22GTwo 8-aminoguanines61.561.060.058.556.052.0
B-22AGTwo 8-aminoadenines & Two 8-aminoguanines65.064.563.562.060.057.5

Note: Data is based on UV-melting experiments in 1 M NaCl, 100 mM sodium phosphate/citric acid buffer.[2]

Experimental Protocols

Synthesis of this compound Modified Oligonucleotides

Oligonucleotides incorporating this compound can be synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer. The 8-amino-dA-CE phosphoramidite is commercially available from various suppliers.

General Protocol:

  • Phosphoramidite Preparation: Dissolve the 8-amino-dA-CE phosphoramidite and other standard phosphoramidites (dA, dC, dG, T) in anhydrous acetonitrile to the recommended concentration.

  • Automated Synthesis: Perform the oligonucleotide synthesis on a standard DNA synthesizer using the manufacturer's protocols for the desired scale.

  • Deprotection and Cleavage: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using concentrated ammonium hydroxide.

  • Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length product.

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

UV-Melting Analysis of DNA Triplex Stability

UV-melting experiments are used to determine the melting temperature (Tm) of the DNA triplex, which is a direct measure of its thermal stability.

Protocol:

  • Sample Preparation:

    • Prepare a buffer solution, for example, 100 mM sodium phosphate/citric acid with 1 M NaCl, and adjust to the desired pH.

    • Anneal the duplex DNA by mixing equimolar amounts of the two complementary strands, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

    • Prepare the triplex sample by mixing the pre-annealed duplex with the this compound modified third strand in the desired molar ratio (e.g., 1:1.2 duplex to third strand) in the buffer solution. The final DNA concentration is typically in the low micromolar range.

  • UV Spectrophotometer Setup:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Set the wavelength to 260 nm.

    • Set the temperature range for the melting experiment (e.g., 20°C to 95°C) with a controlled heating rate (e.g., 0.5°C/min or 1°C/min).

  • Data Acquisition:

    • Place the sample in a quartz cuvette and load it into the spectrophotometer.

    • Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain the melting curve.

    • The Tm is determined as the temperature at which 50% of the triplex has dissociated. This corresponds to the inflection point of the melting curve, which can be accurately determined from the peak of the first derivative of the melting curve.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the DNA triplex and can confirm its formation.

Protocol:

  • Sample Preparation: Prepare the triplex sample as described in the UV-melting protocol. The final DNA concentration is typically in the range of 5-20 µM.

  • CD Spectropolarimeter Setup:

    • Use a CD spectropolarimeter and purge the instrument with nitrogen gas.

    • Set the wavelength range (e.g., 220 nm to 320 nm).

    • Set the temperature to the desired value (e.g., 20°C).

  • Data Acquisition:

    • Record the CD spectrum of the buffer alone as a baseline.

    • Record the CD spectrum of the triplex sample.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • The resulting spectrum will show characteristic peaks for the triplex structure. A typical triplex formed in the pyrimidine motif shows a positive band around 280 nm, a negative band around 240 nm, and another positive band around 220 nm.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA can be used to visualize the formation of the DNA triplex and to assess the binding affinity of the third strand.

Protocol:

  • Labeling the Oligonucleotide:

    • End-label one of the duplex strands or the third strand with a radioactive (e.g., ³²P) or fluorescent probe using standard enzymatic or chemical methods.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the labeled duplex DNA with increasing concentrations of the this compound modified third strand in a suitable binding buffer (e.g., Tris-HCl buffer with MgCl₂).

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a sufficient time to allow for triplex formation (e.g., 1-2 hours).

  • Native Polyacrylamide Gel Electrophoresis:

    • Prepare a native polyacrylamide gel of an appropriate percentage.

    • Load the binding reaction samples onto the gel.

    • Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the triplex.

  • Visualization:

    • After electrophoresis, visualize the labeled DNA bands using autoradiography (for radioactive labels) or a fluorescence imager.

    • A band with slower mobility compared to the duplex-only control indicates the formation of the triplex. The intensity of this shifted band will increase with higher concentrations of the third strand.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_characterization Biophysical Characterization s1 8-Amino-dA Phosphoramidite s2 Automated DNA Synthesis s1->s2 s3 Deprotection & Cleavage s2->s3 s4 Purification (HPLC/PAGE) s3->s4 c1 UV-Melting Analysis s4->c1 Stability (Tm) c2 Circular Dichroism (CD) Spectroscopy s4->c2 Structure c3 Electrophoretic Mobility Shift Assay (EMSA) s4->c3 Binding

Caption: Experimental workflow for the synthesis and characterization of this compound modified DNA triplexes.

Caption: Comparison of hydrogen bonding in a standard T•A-T triplet versus a stabilized this compound•T-T triplet.

References

Application Notes and Protocols: 8-Aminoadenine as a Tool in Transcription Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoadenine, a purine analog, and its ribonucleoside form, 8-aminoadenosine, are potent inhibitors of transcription.[1][2][3] This molecule serves as a valuable tool for studying the intricacies of transcription initiation and elongation, and for investigating the cellular consequences of transcriptional arrest. Its multi-faceted mechanism of action, which includes the depletion of intracellular ATP, inhibition of key regulatory kinases, and direct interference with RNA synthesis, makes it a versatile agent for a range of applications in basic research and drug development.[1][2][4] Notably, 8-aminoadenosine has shown efficacy in preclinical models of multiple myeloma and indolent leukemias, highlighting its potential as a therapeutic agent.[1][5]

These application notes provide a comprehensive overview of this compound's mechanisms of action, detailed protocols for its use in key experiments, and quantitative data to guide experimental design.

Mechanism of Action

8-Aminoadenosine exerts its transcription inhibitory effects through several distinct but interconnected mechanisms:

  • Intracellular ATP Depletion: Upon cellular uptake, 8-aminoadenosine is metabolized to its triphosphate form, 8-amino-ATP.[1][3] This process consumes intracellular ATP, leading to a significant decrease in the cellular ATP pool. The reduction in available ATP directly impacts RNA synthesis by limiting the substrate for RNA polymerases.[1][2]

  • Inhibition of RNA Polymerase II CTD Phosphorylation: The phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) is a critical regulatory step for transcription initiation and elongation. 8-Aminoadenosine treatment leads to a sharp decline in the phosphorylation of Serine 2 and Serine 5 residues of the Pol II CTD.[1][5] This is likely due to both the lack of ATP as a phosphate donor and the competitive inhibition of cyclin-dependent kinases (CDKs) 7 and 9 by 8-amino-ATP.[1][3]

  • Incorporation into Nascent RNA and Chain Termination: 8-Amino-ATP can be incorporated into nascent RNA transcripts by RNA polymerase.[1][2] This incorporation can lead to premature transcription termination, preventing the synthesis of full-length mRNA molecules.[1]

  • Inhibition of Polyadenylation: The addition of a poly(A) tail is crucial for mRNA stability and translation. 8-Amino-ATP has been shown to inhibit the activity of poly(A) polymerase, further contributing to the disruption of mature mRNA production.[1]

Data Presentation

Table 1: Effect of 8-Aminoadenosine on RNA Polymerase II CTD Phosphorylation in MM.1S Cells
Treatment Condition (4 hours)Phospho-Ser2 (% of Control)Phospho-Ser5 (% of Control)
10 µM 8-Aminoadenosine3-16%25-49%
Data summarized from Cancer Research, 2007, 67(9 Supplement): 4834.[5]
Table 2: Effect of 8-Aminoadenosine and Other Inhibitors on Intracellular ATP and RNA Synthesis
TreatmentIntracellular ATP (% Decrease)RNA Synthesis (% Inhibition)
2 µM Antimycin A22%40%
2-Deoxy-D-glucose + Antimycin A69%90%
Actinomycin D17%76%
10 µM 8-AminoadenosineNot specifiedNot specified
Qualitative relationships are described in the source, highlighting a strong correlation between ATP decline and RNA synthesis inhibition.[1]

Experimental Protocols

Protocol 1: Analysis of RNA Polymerase II CTD Phosphorylation by Western Blot

This protocol details the procedure for assessing the phosphorylation status of RNA Polymerase II CTD at Serine 2 and Serine 5 residues in cells treated with 8-aminoadenosine.

Materials:

  • Cell line of interest (e.g., MM.1S multiple myeloma cells)

  • Complete cell culture medium

  • 8-Aminoadenosine (8-NH2-Ado)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-Pol II CTD (Ser2)

    • Anti-phospho-Pol II CTD (Ser5)

    • Anti-total Pol II RPB1

    • Anti-Actin or Anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere (if applicable).

    • Treat cells with the desired concentrations of 8-aminoadenosine (e.g., 0.1, 0.3, 1, 3, 10 µM) for various time points (e.g., 2, 4, 6, 8 hours). Include an untreated control.

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated Pol II signals to the total Pol II signal and the loading control.

Protocol 2: Measurement of Intracellular ATP Levels

This protocol describes how to measure changes in intracellular ATP concentrations following treatment with 8-aminoadenosine using a commercially available ATP assay kit.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 8-Aminoadenosine

  • White opaque 96-well plates

  • ATP Assay Kit (e.g., from Sigma-Aldrich, Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white opaque 96-well plate at a density of 10,000 cells/well.

    • Allow cells to attach and grow overnight.

    • Treat cells with various concentrations of 8-aminoadenosine for the desired time points. Include untreated and vehicle controls.

  • ATP Measurement:

    • Follow the manufacturer's protocol for the ATP assay kit. This typically involves:

      • Adding a single reagent to the wells which lyses the cells and contains luciferase and its substrate.

      • Incubating for a short period at room temperature to allow the reaction to stabilize.

      • Measuring the luminescence using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the ATP standard provided in the kit.

    • Calculate the ATP concentration in each sample based on the standard curve.

    • Normalize the ATP levels to the cell number or total protein content if significant cell death is expected.

    • Express the results as a percentage of the untreated control.

Protocol 3: In Vitro Transcription Assay

This protocol provides a general framework for an in vitro transcription assay to assess the direct effect of 8-amino-ATP on RNA synthesis. This protocol may need to be optimized for the specific RNA polymerase and DNA template used.

Materials:

  • Linearized DNA template containing a promoter (e.g., T7, SP6, or a mammalian promoter for Pol II)

  • T7 or SP6 RNA Polymerase, or a nuclear extract containing RNA Polymerase II

  • Ribonucleotide triphosphates (rNTPs: rATP, rGTP, rCTP, rUTP)

  • 8-amino-ATP

  • [α-32P]rUTP or other labeled nucleotide

  • Transcription buffer (specific to the polymerase used)

  • RNase inhibitor

  • DNase I, RNase-free

  • Stop solution (e.g., containing EDTA and formamide)

  • Denaturing polyacrylamide gel

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup:

    • Set up the transcription reactions on ice. A typical reaction might include:

      • Transcription buffer

      • DTT

      • RNase inhibitor

      • rGTP, rCTP, rUTP (at a final concentration of ~0.5 mM each)

      • rATP (at a final concentration of ~0.5 mM in the control reaction)

      • [α-32P]rUTP

      • Linearized DNA template (~1 µg)

      • RNA Polymerase (or nuclear extract)

    • For the experimental conditions, replace or compete rATP with varying concentrations of 8-amino-ATP.

  • Transcription Reaction:

    • Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C for T7/SP6, 30°C for Pol II) for 1-2 hours.

  • Termination and DNase Treatment:

    • Stop the reaction by adding DNase I and incubate for 15 minutes at 37°C to digest the DNA template.

    • Add stop solution to the reactions.

  • Analysis of Transcripts:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the RNA transcripts on a denaturing polyacrylamide gel.

    • Visualize the radiolabeled transcripts using a phosphorimager or by autoradiography.

    • Quantify the amount of full-length and any truncated transcripts.

Visualizations

Signaling Pathway of this compound in Transcription Inhibition

G Mechanism of this compound in Transcription Inhibition cluster_0 Cellular Uptake and Metabolism cluster_1 Impact on Cellular Pools cluster_2 Inhibition of Transcription Machinery cluster_3 Direct Interference with RNA Synthesis 8-aminoadenosine 8-aminoadenosine 8-amino-ATP 8-amino-ATP 8-aminoadenosine->8-amino-ATP Metabolism ATP ATP 8-amino-ATP->ATP Depletion CDK7_CDK9 CDK7/CDK9 8-amino-ATP->CDK7_CDK9 Inhibition Transcription_Initiation_Elongation Transcription Initiation & Elongation 8-amino-ATP->Transcription_Initiation_Elongation Inhibition Nascent_RNA Nascent RNA 8-amino-ATP->Nascent_RNA Incorporation ATP->CDK7_CDK9 Substrate Pol_II_CTD RNA Pol II CTD CDK7_CDK9->Pol_II_CTD Phosphorylation Phosphorylated_Pol_II_CTD Phosphorylated RNA Pol II CTD CDK7_CDK9->Phosphorylated_Pol_II_CTD Phosphorylated_Pol_II_CTD->Transcription_Initiation_Elongation Transcription_Termination Premature Transcription Termination Nascent_RNA->Transcription_Termination G Workflow: this compound Effect on Pol II Phosphorylation Start Start Cell_Culture Cell Culture (e.g., MM.1S) Start->Cell_Culture Treatment Treat with 8-aminoadenosine (Dose and Time Course) Cell_Culture->Treatment Cell_Lysis Cell Lysis (with Protease/Phosphatase Inhibitors) Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot Transfer (PVDF Membrane) SDS_PAGE->Western_Blot Immunoblot Immunoblotting (Primary & Secondary Antibodies) Western_Blot->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Data Analysis (Quantify Band Intensities) Detection->Analysis End End Analysis->End G Logical Flow of this compound's Transcriptional Inhibition 8-aminoadenosine 8-aminoadenosine Metabolism Cellular Uptake & Metabolism to 8-amino-ATP 8-aminoadenosine->Metabolism ATP_Depletion ATP Depletion Metabolism->ATP_Depletion CDK_Inhibition CDK7/9 Inhibition Metabolism->CDK_Inhibition RNA_Incorporation Incorporation into RNA Metabolism->RNA_Incorporation Reduced_Substrate Reduced Substrate for RNA Polymerase ATP_Depletion->Reduced_Substrate Reduced_Phosphorylation Reduced Pol II CTD Phosphorylation ATP_Depletion->Reduced_Phosphorylation CDK_Inhibition->Reduced_Phosphorylation Chain_Termination RNA Chain Termination RNA_Incorporation->Chain_Termination Transcription_Inhibition Global Transcription Inhibition Reduced_Substrate->Transcription_Inhibition Reduced_Phosphorylation->Transcription_Inhibition Chain_Termination->Transcription_Inhibition

References

Application Notes and Protocols for 8-Aminoadenine-Derived Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoadenine derivatives are a class of fluorescent nucleoside analogs that offer unique advantages as probes for studying nucleic acid structure, dynamics, and interactions. Their favorable photophysical properties, including environmental sensitivity and the ability to be incorporated into oligonucleotides, make them valuable tools in molecular biology, diagnostics, and drug discovery. These application notes provide an overview of their properties, protocols for their use, and key considerations for experimental design. The introduction of an amino group at the 8-position of adenine can lead to significant changes in the electronic and steric properties of the nucleobase, resulting in fluorescence that is often sensitive to the local microenvironment. This sensitivity can be exploited to probe DNA and RNA secondary structures, as well as their interactions with proteins and small molecules.

Data Presentation: Photophysical Properties

The selection of a fluorescent probe is critically dependent on its photophysical characteristics. The following table summarizes the properties of this compound and related derivatives compared to the commonly used fluorescent adenine analog, 2-aminopurine (2-AP).

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
This compound ~275~370Low (environment dependent)~13,000N/A
8-vinyl-deoxyadenosine (8vdA) 3053820.6512,600[1][2]
2-Aminopurine (2-AP) 3053700.687,200[2]

Note: The photophysical properties of this compound derivatives can be highly sensitive to their local environment, including solvent polarity, pH, and incorporation into nucleic acid structures. The data presented here are for the free nucleosides in aqueous solution and should be considered as a starting point for experimental design.

Experimental Protocols

Protocol 1: Synthesis of Oligonucleotides Containing this compound

This protocol describes the solid-phase synthesis of DNA oligonucleotides containing this compound using standard phosphoramidite chemistry.

Materials:

  • This compound phosphoramidite

  • Standard DNA phosphoramidites (A, C, G, T)

  • Controlled pore glass (CPG) solid support

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

  • Capping solution (Cap A and Cap B)

  • Oxidizing solution (iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • DNA synthesizer

  • HPLC purification system

Procedure:

  • Preparation:

    • Dissolve the this compound phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

    • Install the reagent bottles on a DNA synthesizer.

    • Pack a synthesis column with the appropriate CPG solid support functionalized with the initial nucleoside.

  • Automated Solid-Phase Synthesis:

    • Program the DNA synthesizer with the desired oligonucleotide sequence, incorporating the this compound at the desired position(s).

    • The synthesis cycle for each monomer addition consists of the following steps:

      • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

      • Coupling: Activation of the incoming phosphoramidite (including the this compound phosphoramidite) with the activator solution and its subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 120-180 seconds) for the this compound phosphoramidite is recommended to ensure high coupling efficiency.

      • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, treat the CPG support with concentrated ammonium hydroxide at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • Purification:

    • Purify the crude oligonucleotide by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

    • Desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column).

  • Analysis:

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or CGE.

Protocol 2: RNA Detection using this compound-Modified Probes (Adapted from RNA FISH protocols)

This protocol provides a general framework for using this compound-containing oligonucleotide probes for the detection of specific RNA targets in fixed cells. The intrinsic fluorescence of the this compound derivative can be used for detection, or the probe can be labeled with an additional fluorophore.

Materials:

  • This compound-modified oligonucleotide probe

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization buffer (e.g., 40% formamide, 2x SSC, 10% dextran sulfate)

  • Wash buffer (e.g., 2x SSC, 50% formamide)

  • DAPI stain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Grow cells to the desired confluency on sterile coverslips.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Hybridization:

    • Pre-warm the hybridization buffer to 37°C.

    • Dilute the this compound-modified probe in the hybridization buffer to the desired final concentration (typically 1-5 ng/µL).

    • Apply the probe solution to the coverslips and incubate in a humidified chamber at 37°C for 4 hours to overnight.

  • Washing:

    • Wash the coverslips three times for 5 minutes each in pre-warmed wash buffer at 37°C.

    • Wash twice for 5 minutes each in 2x SSC at room temperature.

  • Staining and Mounting:

    • Stain the cell nuclei with DAPI for 5 minutes at room temperature.

    • Wash briefly with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for the this compound derivative (or the additional fluorophore) and DAPI.

Mandatory Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_application RNA FISH Application s1 1. Phosphoramidite Preparation s2 2. Solid-Phase Synthesis s1->s2 s3 3. Cleavage & Deprotection s2->s3 s4 4. Purification (HPLC/PAGE) s3->s4 s5 5. Analysis (MS, HPLC) s4->s5 a2 2. Hybridization with This compound probe s5->a2 Purified Probe a1 1. Cell Fixation & Permeabilization a1->a2 a3 3. Washing a2->a3 a4 4. DAPI Staining a3->a4 a5 5. Fluorescence Microscopy a4->a5

Caption: Workflow for the synthesis and application of this compound probes.

signaling_pathway cluster_triplex Triplex Formation for RNA Sensing cluster_advantages Advantages of this compound target_rna Target RNA (with secondary structure) triplex Stable Triplex Formation target_rna->triplex probe This compound Modified Probe probe->triplex adv1 Enhanced Triplex Stability at Neutral pH adv2 Label-Free Detection adv3 Probing Secondary Structures signal Fluorescence Signal (Detection) triplex->signal

Caption: Logical relationship of this compound probes in RNA sensing.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low coupling efficiency during synthesis - Incomplete deblocking- Poor quality phosphoramidite- Insufficient coupling time- Increase deblocking time- Use fresh, high-quality phosphoramidite- Extend the coupling time for the this compound monomer
Low fluorescence signal in FISH - Low probe concentration- Inefficient hybridization- RNA degradation- Increase probe concentration- Optimize hybridization temperature and time- Use RNase inhibitors during the procedure
High background fluorescence - Non-specific probe binding- Insufficient washing- Increase the stringency of the wash steps (higher temperature, lower salt concentration)- Include blocking agents in the hybridization buffer

Conclusion

This compound derivatives represent a versatile class of fluorescent probes with significant potential for a wide range of applications in molecular biology and drug development. Their unique photophysical properties and ability to be incorporated into synthetic oligonucleotides make them powerful tools for studying nucleic acid structure and function. The protocols and data provided in these application notes serve as a guide for researchers to effectively utilize these innovative fluorescent probes in their own experimental systems.

References

Application Notes and Protocols for 8-Amino-Adenosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-adenosine is a purine nucleoside analog that functions as a potent transcription inhibitor.[1][2] Following its uptake into cells, it is metabolized by adenosine kinase and other enzymes to its active triphosphate form, 8-amino-ATP.[1][2] This active metabolite exerts cytotoxic effects, making 8-amino-adenosine a compound of interest in cancer research, particularly for its efficacy in multiple myeloma and leukemia cell lines.[1][2][3] These application notes provide an overview of its mechanism of action, a summary of its effects, and detailed protocols for its use in a cell culture setting.

Mechanism of Action

8-Amino-adenosine inhibits transcription through a multi-faceted approach, leading to cell death.[1] The primary mechanisms are:

  • Depletion of Intracellular ATP: The conversion of 8-amino-adenosine to 8-amino-ATP consumes cellular phosphate and adenine pools, leading to a significant decrease in intracellular ATP concentrations. This lack of ATP, a vital substrate for RNA polymerases, directly curtails RNA synthesis.[1][2]

  • Inhibition of RNA Polymerase II Activity: 8-amino-ATP can act as a competitive inhibitor at the ATP-binding sites of cyclin-dependent kinases (CDKs) such as CDK7 and CDK9. This leads to a sharp decline in the phosphorylation of the RNA polymerase II C-terminal domain, which is essential for transcription initiation and elongation.[1][2]

  • RNA Chain Termination: The active metabolite, 8-amino-ATP, can be incorporated into nascent RNA transcripts by RNA polymerase II. Its presence at the 3'-end of the growing RNA chain acts as a terminator, halting further elongation.[1][2]

  • Inhibition of Polyadenylation: 8-amino-ATP competes with ATP as a substrate for poly(A) polymerase. This competition inhibits the proper polyadenylation of mRNA transcripts, a critical step for mRNA stability, export, and translation.[1][3]

These concurrent inhibitory actions result in a comprehensive shutdown of transcription, ultimately triggering apoptotic pathways. Studies have shown that 8-amino-adenosine treatment can lead to PARP cleavage, activation of the caspase cascade, and the downregulation of anti-apoptotic proteins like survivin and XIAP.[3][4]

cluster_entry Cellular Uptake and Metabolism cluster_mechanisms Mechanisms of Transcription Inhibition cluster_outcomes Cellular Outcomes A 8-Amino-Adenosine (extracellular) B Cellular Uptake A->B C 8-Amino-Adenosine (intracellular) B->C D Metabolism to 8-Amino-ATP C->D E Depletion of Intracellular ATP D->E F Inhibition of RNA Pol II Phosphorylation (via CDK7/9) D->F G Incorporation into Nascent RNA D->G H Inhibition of Polyadenylation D->H I Inhibition of RNA Synthesis E->I F->I J RNA Chain Termination G->J K Defective mRNA Maturation H->K L Transcription Inhibition I->L J->L K->L M Apoptosis / Cell Death L->M cluster_setup Phase 1: Experiment Setup cluster_analysis Phase 2: Downstream Analysis cluster_data Phase 3: Data Interpretation A Seed Cells (e.g., 96-well or 6-well plates) B Allow Adherence (overnight) A->B C Prepare 8-Amino-Adenosine and Vehicle Controls B->C D Treat Cells (24-72 hours) C->D E Cell Viability Assay (e.g., MTT, CCK-8) D->E F Apoptosis Assay (e.g., Annexin V/PI) D->F G RNA/Protein Analysis (e.g., qPCR, Western Blot) D->G H Mechanism-Specific Assays (e.g., RNA Synthesis, ATP levels) D->H I Calculate IC50 E->I J Quantify Apoptosis F->J K Assess Gene/Protein Expression Changes G->K L Elucidate Mechanism H->L

References

Application Notes and Protocols: 8-Aminoadenine in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoadenine, a purine analogue, and its nucleoside form, 8-aminoadenosine, have emerged as promising scaffolds in the design and discovery of novel therapeutic agents. This document provides detailed application notes on the utility of this compound derivatives in oncology, focusing on their role as transcription inhibitors and radiosensitizers. Furthermore, it offers comprehensive experimental protocols for their synthesis, characterization, and evaluation in relevant biological assays.

Applications in Drug Design and Discovery

Transcription Inhibition in Oncology

8-Aminoadenosine has demonstrated potent activity as a transcription inhibitor, making it a valuable lead compound for the development of anti-cancer agents.[1][2] Its primary mechanism of action involves intracellular phosphorylation to 8-aminoadenosine triphosphate (8-amino-ATP), which then exerts multiple inhibitory effects on the transcriptional machinery.[1][2]

Mechanism of Action:

  • ATP Competition and Depletion: 8-aminoadenosine is metabolized to 8-amino-ATP, which competes with endogenous ATP. This leads to a significant decrease in intracellular ATP levels, depriving RNA polymerases of the necessary substrate for transcription.[1][2]

  • Inhibition of RNA Polymerase II: 8-amino-ATP can directly inhibit RNA polymerase II, a key enzyme responsible for transcribing messenger RNA (mRNA).[1][2]

  • Chain Termination: Incorporation of 8-amino-ATP into nascent RNA chains leads to premature chain termination, preventing the synthesis of full-length functional transcripts.[1]

This multi-faceted mechanism disrupts the production of critical proteins required for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis.

Radiosensitization in Cancer Therapy

In addition to its direct anti-cancer effects, 8-aminoadenosine has been shown to enhance the efficacy of radiation therapy.[3] By inhibiting transcriptional processes that drive DNA repair and cell survival pathways, 8-aminoadenosine can render cancer cells more susceptible to the cytotoxic effects of ionizing radiation. This synergistic interaction offers the potential for improved therapeutic outcomes in patients undergoing radiotherapy.

Inhibition of Akt/mTOR and Erk Signaling

8-Aminoadenosine has been shown to inhibit the phosphorylation of key proteins in the Akt/mTOR and Erk signaling pathways in cancer cell lines such as mantle cell lymphoma.[4] The accumulation of 8-amino-ATP and the corresponding depletion of endogenous ATP are associated with the inhibition of these critical cell growth and survival pathways.[4]

Quantitative Data

The following table summarizes the cytotoxic activity of 8-aminoadenosine across various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)Reference
MM.1SMultiple Myeloma1.5[5]
U266Multiple Myeloma8.88[5]
JeKoMantle Cell Lymphoma~1.0[4]
MinoMantle Cell Lymphoma~1.5[4]
SP-53Mantle Cell Lymphoma~2.0[4]
Granta 519Mantle Cell Lymphoma~3.0[4]

Experimental Protocols

Protocol 1: Synthesis of 8-Aminoadenosine from 8-Bromoadenosine

This protocol describes a general method for the synthesis of 8-aminoadenosine, adapted from procedures for its derivatives.[6]

Materials:

  • 8-Bromoadenosine

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Dimethylformamide (DMF)

  • Sealed reaction vessel

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Dissolve 8-bromoadenosine in DMF in a sealed reaction vessel.

  • Add an excess of aqueous ammonia to the solution.

  • Seal the vessel and heat the reaction mixture at a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield pure 8-aminoadenosine.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Determination of IC50 Value in Adherent Cancer Cells using MTT Assay

This protocol outlines the steps to determine the cytotoxic effect of 8-aminoadenosine on adherent cancer cells.[7][8]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 8-Aminoadenosine

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37 °C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 8-aminoadenosine in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare serial dilutions of 8-aminoadenosine in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 8-aminoadenosine. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37 °C, allowing the viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the 8-aminoadenosine concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software with a sigmoidal dose-response curve fit.[8]

Protocol 3: In Vitro Transcription Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of 8-aminoadenosine on in vitro transcription.

Materials:

  • Linear DNA template containing a promoter (e.g., CMV or T7) and a transcribed region of known length.

  • RNA Polymerase (e.g., T7 RNA Polymerase or HeLa nuclear extract for RNA Pol II).

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).

  • [α-32P]UTP (radiolabeled UTP).

  • 8-Aminoadenosine triphosphate (8-amino-ATP).

  • Transcription buffer.

  • RNase inhibitor.

  • Stop solution (e.g., formamide with loading dyes).

  • Polyacrylamide gel for electrophoresis.

  • Phosphorimager or autoradiography film.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, assemble the transcription reaction mixture on ice. This typically includes the transcription buffer, DTT, RNase inhibitor, the DNA template, and non-radiolabeled rNTPs (ATP, GTP, CTP).

    • In separate tubes, prepare reactions with varying concentrations of 8-amino-ATP and a control reaction with only ATP.

  • Transcription Initiation:

    • Add the RNA Polymerase to each reaction tube.

    • Add [α-32P]UTP to each reaction to label the newly synthesized RNA.

    • Incubate the reactions at the optimal temperature for the polymerase (e.g., 37 °C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reactions by adding the stop solution.

    • Denature the samples by heating at 95 °C for 5 minutes.

    • Separate the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis.

    • Visualize the transcripts using a phosphorimager or by exposing the gel to autoradiography film.

  • Data Interpretation:

    • A decrease in the intensity of the full-length transcript band in the presence of 8-amino-ATP compared to the control indicates inhibition of transcription. The appearance of shorter transcripts may suggest premature chain termination.

Protocol 4: Clonogenic Assay for Radiosensitization

This protocol is designed to evaluate the ability of 8-aminoadenosine to sensitize cancer cells to radiation.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 8-Aminoadenosine.

  • Source of ionizing radiation (e.g., X-ray irradiator).

  • 6-well plates or culture dishes.

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding:

    • Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency and the radiation dose) into 6-well plates.

    • Allow the cells to attach overnight.

  • Compound and Radiation Treatment:

    • Treat the cells with a non-toxic or minimally toxic concentration of 8-aminoadenosine (predetermined from an IC50 assay) for a specified duration before irradiation. Include a vehicle control group.

    • Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation:

    • After irradiation, wash the cells with PBS and replace the medium with fresh complete culture medium.

    • Incubate the plates for 10-14 days, allowing individual cells to proliferate and form colonies.

  • Staining and Counting:

    • After the incubation period, wash the colonies with PBS, fix them with methanol, and stain them with crystal violet solution.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • Plot the surviving fraction as a function of the radiation dose on a log-linear scale to generate cell survival curves.

    • A downward shift of the survival curve for the cells treated with 8-aminoadenosine and radiation compared to radiation alone indicates a radiosensitizing effect. The dose enhancement factor (DEF) can be calculated to quantify the extent of radiosensitization.

Visualizations

Signaling Pathway of 8-Aminoadenosine as a Transcription Inhibitor

G cluster_cell Cancer Cell Ado 8-Aminoadenosine ATP_in 8-Amino-ATP Ado->ATP_in Phosphorylation ATP_pool Intracellular ATP Pool ATP_in->ATP_pool Depletes RNAPII RNA Polymerase II ATP_in->RNAPII Inhibits mRNA mRNA ATP_in->mRNA Incorporation leads to Transcription Transcription ATP_pool->Transcription Required for RNAPII->Transcription Catalyzes Transcription->mRNA Apoptosis Apoptosis Transcription->Apoptosis Inhibition leads to ChainTermination Premature Chain Termination mRNA->ChainTermination ChainTermination->Apoptosis

Caption: Mechanism of 8-aminoadenosine-induced transcription inhibition.

Experimental Workflow for IC50 Determination

G cluster_workflow IC50 Determination Workflow start Start seed_cells Seed Adherent Cancer Cells start->seed_cells treat_cells Treat with Serial Dilutions of 8-Aminoadenosine seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance at 570 nm mtt_assay->measure_abs analyze_data Analyze Data and Calculate IC50 measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of 8-aminoadenosine.

Logical Relationship in Radiosensitization

G cluster_logic Radiosensitization by 8-Aminoadenosine Ado 8-Aminoadenosine TranscriptionInhibition Transcription Inhibition Ado->TranscriptionInhibition Radiation Ionizing Radiation IncreasedCytotoxicity Increased Cytotoxicity & Cell Death Radiation->IncreasedCytotoxicity Induces DNARepair DNA Repair Pathways TranscriptionInhibition->DNARepair Downregulates CellSurvival Cell Survival Pathways TranscriptionInhibition->CellSurvival Downregulates DNARepair->IncreasedCytotoxicity Inhibition enhances CellSurvival->IncreasedCytotoxicity Inhibition enhances

Caption: Logic of radiosensitization by 8-aminoadenosine.

References

Synthesis of N-Substituted 8-Aminoadenine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of N-substituted 8-aminoadenine derivatives. This class of compounds has garnered significant interest in drug discovery due to their diverse biological activities, including the modulation of adenine receptors, Toll-like receptor 7 (TLR7), and various kinases. These notes are intended for researchers, scientists, and drug development professionals.

Introduction

N-substituted this compound derivatives represent a versatile scaffold in medicinal chemistry. Modifications at the N- and 8-positions of the adenine core have led to the development of potent and selective agonists and antagonists for various biological targets. This document outlines the key synthetic strategies, detailed experimental protocols for synthesis and biological evaluation, and a summary of structure-activity relationship (SAR) data.

Synthetic Strategies

The primary route for the synthesis of N-substituted this compound derivatives commences with the commercially available 8-bromoadenine. This key intermediate allows for nucleophilic substitution at the C8 position and subsequent N-alkylation to introduce a variety of substituents.

A common synthetic workflow is depicted below:

Synthesis_Workflow Start 8-Bromoadenine N9_Alkylation N9-Alkylation Start->N9_Alkylation Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) C8_Substitution C8-Amination N9_Alkylation->C8_Substitution Amine, Heat or Pd-catalysis Final_Product N-Substituted This compound Derivative C8_Substitution->Final_Product

Caption: General synthetic workflow for N-substituted this compound derivatives.

One efficient method involves a one-pot reaction to introduce the 8-amino group via an 8-azidoadenine intermediate from 8-bromoadenines.[1] Another approach is the direct reaction of 8-bromoadenines with amines, which can be performed under thermal conditions or with palladium catalysis for more hindered amines.

Data Presentation: Biological Activities

The biological activities of N-substituted this compound derivatives are summarized below. The data highlights their potential as modulators of key cellular signaling pathways.

Toll-Like Receptor 7 (TLR7) Agonism

Several 8-substituted 9-benzyladenine derivatives have been identified as potent TLR7 agonists, leading to the induction of interferon-alpha (IFN-α).

Compound8-SubstituentEC50 (µM) for IFN-α inductionReference
1 -NH(CH2)2-morpholine< 1[2]
2 -NH(CH2)2OH> 10[2]
3 -NH-benzyl> 10[2]
4 -NH2> 10[2]
5 (9e) 8-oxo, 9-(ester-containing benzyl)0.05[3]
Casein Kinase 1 Delta (CK1δ) Inhibition

Derivatives of adenine have been explored as inhibitors of CK1δ, a kinase implicated in cancer.

CompoundStructureIC50 (µM) vs CK1δReference
6 (12) 2-amino-9-benzyladenineModerate Inhibition at 40 µM[4]
7 (14) 2-amino-8-bromo-9-benzyladenineModerate Inhibition at 40 µM[4]
8 Phenyl-indazole scaffold0.134[5]
Adenosine Receptor Binding

N-substituted 8-aminoadenines have shown affinity for adenosine receptors, particularly the A1 subtype.

CompoundModificationKi (nM) vs A1 ReceptorReference
9 8-amino-3-deazaguanine9900 (IC50)[6]

Signaling Pathways

The biological effects of these derivatives are mediated through distinct signaling pathways.

TLR7 Signaling Pathway

Activation of TLR7 by agonists in the endosome initiates a signaling cascade that leads to the production of type I interferons and pro-inflammatory cytokines.

TLR7_Signaling cluster_endosome Endosome TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Agonist This compound Derivative Agonist->TLR7 Binding IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB IKK_complex->NFkB Nucleus Nucleus NFkB->Nucleus IRF7->Nucleus Cytokines Type I IFN & Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription

Caption: TLR7 signaling pathway initiated by an this compound derivative agonist.

Adenosine Receptor Signaling

Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

Adenosine_Receptor_Signaling Ligand This compound Derivative A1R A1 Receptor (Gi-coupled) Ligand->A1R Binding AC Adenylyl Cyclase A1R->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Caption: Inhibitory signaling through the Adenosine A1 receptor.

Casein Kinase 1 Delta (CK1δ) in Cancer Signaling

CK1δ is involved in multiple oncogenic signaling pathways, including the Wnt/β-catenin pathway.

CK1d_Signaling Inhibitor This compound Derivative CK1d CK1δ Inhibitor->CK1d Inhibition Beta_Catenin_Complex β-catenin Destruction Complex CK1d->Beta_Catenin_Complex Phosphorylation Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocation Gene_Transcription Oncogenic Gene Transcription Nucleus->Gene_Transcription

Caption: Inhibition of CK1δ disrupts the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Procedure for N9-Alkylation of 8-Bromoadenine
  • To a solution of 8-bromoadenine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).

  • Add the desired alkyl halide (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

General Procedure for C8-Amination of 9-Substituted-8-Bromoadenine

Method A: Thermal Amination

  • In a sealed tube, suspend the 9-substituted-8-bromoadenine (1.0 eq) in the desired amine (used as solvent or in a suitable high-boiling solvent).

  • Heat the mixture to 150-160 °C for 6-12 hours.

  • After cooling to room temperature, remove the excess amine under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Method B: Palladium-Catalyzed Amination

  • To a solution of the 9-substituted-8-bromoadenine (1.0 eq) in tert-butanol, add the amine (1.2 eq), K2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and BINAP (0.1 eq).

  • Degas the mixture and heat under an inert atmosphere at 130 °C for 12 hours.

  • Cool the reaction mixture, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Protocol for TLR7 Agonist Activity Assay using HEK-Blue™ hTLR7 Cells[7][8][9]
  • Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, prepare a cell suspension at a concentration of approximately 2.8 x 10^5 cells/mL in HEK-Blue™ Detection medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Assay Plate Setup: Add 20 µL of the diluted compounds to the wells of a 96-well plate.

  • Cell Seeding: Add 180 µL of the cell suspension to each well.

  • Incubation: Incubate the plate at 37 °C in a 5% CO2 incubator for 16-24 hours.

  • Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader. The development of a blue/purple color indicates SEAP (secreted embryonic alkaline phosphatase) production, which is proportional to NF-κB activation downstream of TLR7.

  • Data Analysis: Calculate the EC50 values from the dose-response curves.

Protocol for In Vitro Casein Kinase 1 Delta (CK1δ) Inhibition Assay[5][10]
  • Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the test compound, recombinant human CK1δ enzyme, and the substrate (e.g., a specific peptide or α-casein).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (e.g., [γ-33P]ATP for radiometric assay or unlabeled ATP for luminescence-based assays like ADP-Glo™).

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay (ADP-Glo™): Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal, which is measured using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Protocol for Adenosine A1 Receptor Binding Assay[11][12]
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A1 receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled A1 receptor antagonist (e.g., [3H]DPCPX), and varying concentrations of the unlabeled test compounds.

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The N-substituted this compound scaffold provides a rich platform for the development of novel therapeutics. The synthetic routes are well-established, and a variety of biological assays are available to characterize the activity of these compounds. The data presented herein demonstrates the potential of this chemical class to modulate important biological pathways, offering promising avenues for future drug discovery and development efforts.

References

Application Notes and Protocols for Studying Purine Receptor Signaling with 8-Aminoadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 8-aminoadenine as a pharmacological tool to investigate the complex world of purine receptor signaling. This document outlines the background, key experimental protocols, and data interpretation strategies for researchers in academia and industry.

Introduction to this compound and Purinergic Signaling

Purinergic signaling plays a crucial role in a vast array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. This signaling is mediated by purine nucleotides and nucleosides, primarily adenosine and adenosine triphosphate (ATP), which act on two main families of purinergic receptors: P1 (adenosine) receptors and P2 (ATP/ADP) receptors. P1 receptors are G protein-coupled receptors (GPCRs) further subdivided into A1, A2A, A2B, and A3 subtypes. P2 receptors are classified into P2X ion channels (seven subtypes) and P2Y GPCRs (eight subtypes).

This compound is a synthetic adenine analog that has been identified as an agonist at a human adenine receptor. Its structural similarity to adenosine suggests it may interact with various purinergic receptor subtypes, making it a potential tool for dissecting their signaling pathways. However, comprehensive pharmacological data for this compound across the full spectrum of purinergic receptors is not yet available. These notes, therefore, provide a framework for characterizing the activity of this compound and using it to probe purinergic signaling.

Quantitative Data

Quantitative pharmacological data for this compound is limited in the public domain. The table below summarizes the currently available information and provides a template for researchers to populate as they characterize this compound against various purinergic receptor subtypes.

Receptor SubtypeLigandAssay TypeCell LineParameterValue (µM)Reference
Human Adenine ReceptorThis compoundRadioligand BindingHEK293Ki0.0341[1]
Rat Adenine Receptor (rAde1R)This compoundRadioligand Binding-Ki6.51[1]
Illustrative P1 SubtypesThis compoundRadioligand BindingCHO-K1KiTo be determined
Illustrative P2Y SubtypesThis compoundCalcium MobilizationHEK293EC50To be determined
Illustrative P2X SubtypesThis compoundElectrophysiologyXenopus OocytesEC50To be determined

Signaling Pathways

Purinergic receptors are coupled to a variety of downstream signaling pathways. P1 and P2Y receptors, being GPCRs, activate intracellular cascades involving second messengers like cyclic AMP (cAMP) and calcium (Ca2+), while P2X receptors are ligand-gated ion channels that mediate cation influx. The potential signaling pathways that can be investigated when studying the effects of this compound are depicted below.

General Purinergic Receptor Signaling Pathways cluster_P1 P1 (Adenosine) Receptors cluster_P2Y P2Y Receptors cluster_P2X P2X Receptors A1_A3 A1 / A3 AC Adenylyl Cyclase A1_A3->AC Inhibition A2A_A2B A2A / A2B A2A_A2B->AC Activation P2Y_q P2Y (Gq-coupled) PLC Phospholipase C P2Y_q->PLC P2Y_i P2Y (Gi-coupled) P2Y_i->AC Inhibition P2X P2X Receptor Cation_influx Na+/Ca2+ Influx P2X->Cation_influx cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release Ca_release->Cellular_Response Ca_influx Ca2+ Influx Ca_influx->Cellular_Response Cation_influx->Cellular_Response

Caption: General signaling pathways of P1, P2Y, and P2X purinergic receptors.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with purinergic receptors.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound for a specific purinergic receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Workflow:

Radioligand Binding Assay Workflow Start Prepare cell membranes expressing the target receptor Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of this compound Start->Incubate Separate Separate bound from free radioligand by filtration Incubate->Separate Count Quantify bound radioactivity using a scintillation counter Separate->Count Analyze Analyze data to determine IC50 and calculate Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the purinergic receptor of interest (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membranes (typically 10-50 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1 receptors, [³H]NECA for A2A receptors, or [³⁵S]dATPαS for some P2Y receptors) at a concentration close to its Kd.

      • Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

      • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate Gq-coupled purinergic receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) by detecting changes in intracellular calcium concentration.

Workflow:

Calcium Mobilization Assay Workflow Start Seed cells expressing the target receptor in a 96-well plate Load Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Start->Load Measure_baseline Measure baseline fluorescence Load->Measure_baseline Add_compound Add varying concentrations of this compound Measure_baseline->Add_compound Measure_response Measure the change in fluorescence over time Add_compound->Measure_response Analyze Analyze data to determine EC50 Measure_response->Analyze

Caption: Workflow for a calcium mobilization assay.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the Gq-coupled purinergic receptor of interest into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Performance:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

    • Measure the baseline fluorescence for a short period.

    • Add varying concentrations of this compound to the wells.

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4) over time (typically for 1-3 minutes).

  • Data Analysis:

    • For each well, calculate the change in fluorescence from baseline.

    • Plot the peak fluorescence change as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Adenylyl Cyclase Activity Assay

This assay determines whether this compound activates or inhibits adenylyl cyclase through its interaction with Gi-coupled (e.g., A1, A3, P2Y12, P2Y13, P2Y14) or Gs-coupled (e.g., A2A, A2B, P2Y11) purinergic receptors.

Workflow:

Adenylyl Cyclase Assay Workflow Start Prepare cell membranes or whole cells expressing the target receptor Incubate Incubate with ATP, a phosphodiesterase inhibitor, and varying concentrations of this compound Start->Incubate Stop Stop the reaction Incubate->Stop Measure Measure the amount of cAMP produced (e.g., using an ELISA or HTRF assay) Stop->Measure Analyze Analyze data to determine EC50 (for activation) or IC50 (for inhibition) Measure->Analyze

Caption: Workflow for an adenylyl cyclase activity assay.

Methodology:

  • Sample Preparation:

    • Prepare cell membranes as described in the radioligand binding assay protocol, or use whole cells.

  • Assay Performance:

    • In a suitable assay plate, combine:

      • Cell membranes or whole cells.

      • Assay buffer containing ATP and Mg²⁺.

      • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • For inhibition assays, an adenylyl cyclase activator (e.g., forskolin).

      • Varying concentrations of this compound.

    • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., a lysis buffer).

  • cAMP Measurement:

    • Quantify the amount of cAMP produced using a commercially available kit, such as an ELISA, a competitive immunoassay with a fluorescent or luminescent readout, or a homogenous time-resolved fluorescence (HTRF) assay.

  • Data Analysis:

    • Plot the amount of cAMP produced as a function of the logarithm of the this compound concentration.

    • For activation, fit the data to a sigmoidal dose-response curve to determine the EC50.

    • For inhibition, fit the data to an inhibitory dose-response curve to determine the IC50.

Conclusion

This compound presents an intriguing molecular tool for the exploration of purinergic receptor signaling. The protocols outlined in these application notes provide a robust framework for researchers to systematically characterize its pharmacological profile and utilize it to elucidate the roles of different purinergic receptor subtypes in health and disease. As more data on the specific interactions of this compound with various receptors become available, its utility as a selective probe in purinergic signaling research will be further defined.

References

8-Aminoadenine: A Versatile Scaffold for the Development of Novel Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-aminoadenine and its nucleoside analogs represent a promising class of compounds with significant potential in therapeutic applications, particularly in oncology. These molecules serve as valuable building blocks for the synthesis of novel nucleoside analogs that can modulate critical cellular processes. One of the most studied analogs, 8-aminoadenosine (8-NH2-Ado), has demonstrated potent anti-tumor activity in various cancer models, including multiple myeloma and lung carcinoma.[1][2] Its mechanism of action is primarily attributed to its intracellular conversion to 8-amino-ATP (8-NH2-ATP), which acts as a competitive inhibitor of ATP. This leads to a cascade of downstream effects, including the inhibition of transcription and the induction of apoptosis.[3][4] This document provides detailed protocols for the synthesis and biological evaluation of this compound nucleoside analogs, along with a summary of their key biological activities.

Key Applications

  • Anti-cancer Drug Development: 8-aminoadenosine has shown cytotoxicity in a range of cancer cell lines, making it a lead compound for the development of new chemotherapeutic agents.[2]

  • Transcription Inhibition: The triphosphate form of 8-aminoadenosine, 8-amino-ATP, effectively inhibits RNA synthesis, providing a tool for studying transcriptional processes.[3]

  • Induction of Apoptosis: 8-aminoadenosine and its analogs are potent inducers of programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[1][2]

  • Enzyme Inhibition: Derivatives of 8-aminopurines, such as 8-aminoguanine, are known inhibitors of enzymes like purine nucleoside phosphorylase (PNPase), which is a target for T-cell mediated autoimmune diseases.[5][6]

Quantitative Data Summary

The biological activity of this compound nucleoside analogs has been quantified in various studies. The following tables summarize key inhibitory concentrations and constants.

Table 1: Cytotoxicity of 8-Aminoadenosine in Multiple Myeloma (MM) Cell Lines [2][7]

Cell LineDescriptionIC50 (µM)
MM.1SGlucocorticoid-sensitive~0.3
MM.1RGlucocorticoid-resistant~1.0
RPMI-8226Glucocorticoid-resistant~3.0
RPMI-MDR10VMulti-drug resistant~2.0

Table 2: Inhibition of Purine Nucleoside Phosphorylase (PNPase) by 8-Aminopurine Analogs [8][9]

InhibitorSubstrateInhibition TypeK_i_ (µM)
8-AminoguanineInosineCompetitive2.8
8-AminoinosineInosineCompetitive48
8-AminohypoxanthineInosineCompetitive-

Experimental Protocols

Protocol 1: Synthesis of 8-Aminoadenosine from 8-Bromoadenosine

This protocol describes a common method for the synthesis of 8-aminoadenosine, which involves the conversion of 8-bromoadenosine to an 8-azido intermediate, followed by reduction.[2]

Materials:

  • 8-Bromoadenosine

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • 10% Palladium on charcoal (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Standard glassware for organic synthesis

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Azidation Step: a. In a round-bottom flask, dissolve 8-bromoadenosine in DMF. b. Add an excess of sodium azide to the solution. c. Heat the reaction mixture at 100°C and monitor the reaction progress using thin-layer chromatography (TLC). d. Once the reaction is complete, cool the mixture to room temperature. e. Precipitate the product by adding water and collect the solid by filtration. f. Wash the solid with water and dry under vacuum to obtain 8-azidoadenosine.

  • Reduction Step: a. Suspend the 8-azidoadenosine in methanol in a hydrogenation flask. b. Add a catalytic amount of 10% Pd/C to the suspension. c. Connect the flask to a hydrogenator and purge with hydrogen gas. d. Hydrogenate the mixture at room temperature under a hydrogen atmosphere. e. Monitor the reaction by TLC until the starting material is consumed. f. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. g. Wash the Celite pad with methanol. h. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. i. The resulting solid is 8-aminoadenosine, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Cell Viability (MTS) Assay

This protocol is used to determine the cytotoxic effects of this compound nucleoside analogs on cancer cell lines.[7][10]

Materials:

  • Cancer cell line of interest (e.g., MM.1S)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 8-Aminoadenosine or other analogs

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 25,000 cells/well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells) or acclimate.

  • Compound Treatment: a. Prepare serial dilutions of 8-aminoadenosine in complete medium. b. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., medium with DMSO if used for solubilization). c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Express the results as a percentage of the vehicle-treated control cells. c. Plot the percentage of viable cells against the compound concentration and determine the IC50 value using appropriate software.

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound analogs.[11]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • 8-Aminoadenosine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the desired concentrations of 8-aminoadenosine for the specified time (e.g., 24-48 hours). Include a vehicle control.

  • Cell Harvesting and Staining: a. Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing medium. b. Centrifuge the cell suspension and wash the cells twice with cold PBS. c. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. d. Transfer 100 µL of the cell suspension to a flow cytometry tube. e. Add 5 µL of Annexin V-FITC and 5 µL of PI. f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. g. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use appropriate compensation settings for FITC and PI. c. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Protocol 4: Transcription Inhibition Assay (Quantification of RNA Synthesis)

This protocol measures the effect of 8-aminoadenosine on global RNA synthesis by quantifying the incorporation of a radiolabeled precursor.[2][7]

Materials:

  • Cancer cell line of interest

  • 24-well cell culture plates

  • 8-Aminoadenosine

  • [3H]-uridine

  • Trichloroacetic acid (TCA)

  • Scintillation vials

  • Scintillation counter

Procedure:

  • Cell Treatment: a. Seed cells in 24-well plates and treat with 8-aminoadenosine as described in the previous protocols.

  • Radiolabeling: a. One hour prior to the end of the treatment period, add [3H]-uridine to each well to a final concentration of 1 µCi/mL. b. Continue the incubation for the final hour.

  • Harvesting and Precipitation: a. Aspirate the medium and wash the cells with cold PBS. b. Lyse the cells and precipitate the nucleic acids by adding cold 10% TCA. c. Incubate on ice for 30 minutes. d. Collect the precipitate by filtering through glass fiber filters. e. Wash the filters with cold 5% TCA and then with ethanol.

  • Quantification: a. Place the filters in scintillation vials. b. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Normalize the counts per minute (CPM) to the protein concentration of a parallel set of wells. b. Express the results as a percentage of [3H]-uridine incorporation in vehicle-treated control cells.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biological_evaluation Biological Evaluation cluster_data_analysis Data Analysis start 8-Bromoadenosine synthesis Synthesis of 8-Aminoadenosine Analog start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Culture purification->cell_culture treatment Treatment with Analog cell_culture->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis transcription Transcription Assay ([3H]-uridine incorp.) treatment->transcription ic50 IC50 Determination viability->ic50 viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant apoptosis->apoptosis_quant transcription_inhibition Inhibition of RNA Synthesis transcription->transcription_inhibition transcription->transcription_inhibition mechanism_of_action cluster_cell Cancer Cell Ado 8-Aminoadenosine (8-NH2-Ado) ATP_analog 8-Amino-ATP (8-NH2-ATP) Ado->ATP_analog Adenosine Kinase ATP_pool Intracellular ATP Pool ATP_analog->ATP_pool Depletion Transcription Transcription ATP_analog->Transcription Inhibition ATP_pool->Transcription Required for RNA_pol RNA Polymerase II RNA_pol->Transcription Catalyzes Apoptosis Apoptosis Transcription->Apoptosis Inhibition leads to Caspases Caspase Activation Apoptosis->Caspases Execution via outside Extracellular Space outside->Ado Uptake

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Aminoadenine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 8-aminoadenine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound derivatives?

A1: The primary challenges include controlling regioselectivity during N-alkylation, achieving high yields, managing side reactions, and purifying the final product from starting materials and isomeric byproducts.

Q2: Which synthetic route is most common for preparing 8-amino-9-substituted adenine derivatives?

A2: A prevalent method involves the nucleophilic substitution of an 8-bromo-9-substituted adenine precursor with an amine. Another common route is the alkylation of this compound itself, though this can lead to mixtures of N9, N3, and N7 substituted isomers.[1] A third approach involves the conversion of an 8-bromoadenine derivative to an 8-azidoadenine, followed by reduction to the 8-amino group.[1]

Q3: How can I introduce the 8-amino group onto the adenine core?

A3: The 8-amino group can be introduced through several methods:

  • Direct Amination: Reaction of an 8-bromo-adenine derivative with an amine, often at elevated temperatures.

  • Via an Azide Intermediate: Treatment of an 8-bromo-adenine derivative with sodium azide to form an 8-azido derivative, which is then reduced to this compound, typically by catalytic hydrogenation.

  • Palladium-Catalyzed Amination: For more hindered amines, a palladium-catalyzed Buchwald-Hartwig amination can be an effective method.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My reaction yield for the synthesis of an 8-amino-9-substituted adenine derivative is consistently low. What are the potential causes and solutions?

A: Low yields can stem from several factors. Below is a troubleshooting table to address common issues.

Potential CauseRecommended Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction temperature or time. Ensure all reagents are fresh and anhydrous, as moisture can quench reagents like sodium hydride.
Side reactions In reactions involving dimethyl sulfoxide (DMSO) as a solvent, Kornblum oxidation of the alkyl halide can occur, reducing the amount available for alkylation.[2] The addition of a non-nucleophilic "mop-up" base can help mitigate side reactions caused by protonation of the adeninate anion.[2]
Degradation of starting material or product Some adenine derivatives can be unstable at high temperatures. If you suspect degradation, try running the reaction at a lower temperature for a longer period.
Inefficient purification Significant product loss can occur during workup and purification. Optimize your purification method (see Issue 3 for details).
Issue 2: Poor Regioselectivity (Formation of N3 and N7 Isomers)

Q: I am trying to synthesize the N9-alkylated this compound, but I am getting a mixture of N9, N3, and sometimes N7 isomers. How can I improve the selectivity for the N9 position?

A: The formation of multiple regioisomers is a well-documented challenge in adenine chemistry. The ratio of N9 to N3 and N7 isomers is highly dependent on the reaction conditions, particularly the solvent.

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) generally favor the formation of the desired N9-substituted product. In contrast, polar protic solvents such as water or alcohols can increase the proportion of the N3-substituted isomer.[3]

  • Reaction Mechanism: The formation of the N9-isomer is favored under conditions that promote an SN2 mechanism, while conditions favoring an SN1 mechanism can lead to a higher proportion of the N3-isomer.[4]

Quantitative Data on Solvent Effects for Benzylation of Adenine

The following table summarizes the observed ratios of N9- to N3-benzyladenine in different solvents.

SolventBaseN9:N3 RatioReference
DMSONaH1 : 0.4[2]
DMSO (undried)NaH1 : 0.9[3]
DMFK2CO395 : 5[3]
AcetonitrileK2CO390 : 10[3]
EthanolK2CO370 : 30[3]
Issue 3: Difficulty in Product Purification

Q: My crude product is a mixture of the desired this compound derivative, unreacted starting materials, and isomeric byproducts. What is the best way to purify the target compound?

A: Purifying this compound derivatives often requires a combination of techniques due to the similar polarities of the desired product and its isomers.

  • Column Chromatography: This is the most common method for separating regioisomers. A silica gel column with a gradient elution system, often starting with a non-polar solvent (e.g., dichloromethane or chloroform) and gradually increasing the polarity with methanol, is typically effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product.

  • Purification via Salt Formation: For basic this compound derivatives, a useful technique is to convert the crude mixture into a salt (e.g., hydrochloride salt) by treating it with an acid. The salt can often be purified by recrystallization, and the pure free base can then be liberated by treatment with a base.[4]

Experimental Protocols

Protocol 1: Synthesis of 9-Benzyl-8-aminoadenine from 8-Bromo-9-benzyladenine

This protocol is adapted from a general procedure for the amination of 8-bromoadenine derivatives.

Method A: Via Azide Intermediate

  • Synthesis of 8-Azido-9-benzyladenine:

    • Dissolve 8-bromo-9-benzyladenine (1 mmol) in DMF (10 mL).

    • Add sodium azide (3 mmol) to the solution.

    • Heat the reaction mixture to 100 °C and stir for 7 hours.

    • After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-azido-9-benzyladenine.

  • Reduction to 8-Amino-9-benzyladenine:

    • Dissolve the crude 8-azido-9-benzyladenine in methanol.

    • Add a catalytic amount of Raney-Ni.

    • Stir the mixture under a hydrogen atmosphere at room temperature for 12 hours.

    • Filter the catalyst through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 8-amino-9-benzyladenine, which can be purified by column chromatography.

Protocol 2: Separation of N9 and N3-Benzyladenine Isomers

This protocol is based on the chromatographic separation described for these isomers.[3]

  • Prepare the Column: Pack a silica gel column with an appropriate diameter and length for the scale of your reaction.

  • Load the Sample: Dissolve the crude mixture of N9 and N3-benzyladenine in a minimal amount of the initial eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent such as dichloromethane or a mixture of dichloromethane and hexane.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding methanol. A typical gradient might be from 0% to 5% methanol in dichloromethane.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure isomers. The N9 isomer is typically less polar and will elute before the N3 isomer.

  • Combine and Concentrate: Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure.

Spectroscopic Data for Isomer Identification

The N9 and N3 isomers can be distinguished by 1H NMR spectroscopy in DMSO-d6.[2][3]

CompoundC2-H (ppm)C8-H (ppm)CH2 (ppm)
N9-Benzyladenine 8.168.265.36
N3-Benzyladenine 8.577.765.51

Visualizations

Experimental Workflow: Synthesis of 8-Amino-9-Substituted Adenine

G cluster_0 Route 1: Via Azide Intermediate cluster_1 Route 2: Direct Amination 8-Bromo-9-R-Adenine 8-Bromo-9-R-Adenine Azidation Azidation 8-Bromo-9-R-Adenine->Azidation NaN3, DMF 8-Azido-9-R-Adenine 8-Azido-9-R-Adenine Azidation->8-Azido-9-R-Adenine Reduction Reduction 8-Azido-9-R-Adenine->Reduction H2, Raney-Ni 8-Amino-9-R-Adenine_1 8-Amino-9-R-Adenine Reduction->8-Amino-9-R-Adenine_1 8-Bromo-9-R-Adenine_2 8-Bromo-9-R-Adenine Amination Amination 8-Bromo-9-R-Adenine_2->Amination R'-NH2, heat 8-Amino-9-R-Adenine_2 8-Amino-9-R-Adenine Amination->8-Amino-9-R-Adenine_2 G Start Observed Mixture of N9, N3, N7 Isomers Check_Solvent What is the solvent? Start->Check_Solvent Polar_Protic Polar Protic (e.g., EtOH, H2O) Check_Solvent->Polar_Protic Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) Check_Solvent->Polar_Aprotic Solution_Protic Favors N3 isomer. Switch to polar aprotic solvent. Polar_Protic->Solution_Protic Solution_Aprotic Favors N9 isomer. If N3 is still significant, ensure solvent is anhydrous. Polar_Aprotic->Solution_Aprotic Purification Purification Strategy Solution_Protic->Purification Solution_Aprotic->Purification Column_Chromatography Column Chromatography (Gradient Elution) Purification->Column_Chromatography Recrystallization Recrystallization Purification->Recrystallization Salt_Formation Purification via Salt Formation Purification->Salt_Formation G cluster_0 Cell Membrane A2A_Receptor Adenosine A2A Receptor (GPCR) G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Adenosine Adenosine or This compound Agonist Adenosine->A2A_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

References

optimizing reaction conditions for 8-aminoadenine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 8-aminoadenine. Below you will find troubleshooting guides, frequently asked questions, a detailed experimental protocol, and optimized reaction conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: I am experiencing a very low yield of this compound. What are the potential causes and solutions?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. For instance, reactions with certain amines may require temperatures as high as 150°C to proceed efficiently.[1]

  • Sub-optimal pH:

    • Cause: The pH of the reaction mixture can significantly impact the reaction rate and yield.

    • Solution: Ensure the reaction is carried out at the optimal pH. For amination reactions, a basic environment is often necessary to deprotonate the amine and facilitate nucleophilic attack. The addition of a non-nucleophilic base might be required.

  • Poor Quality of Starting Materials:

    • Cause: The 8-bromoadenine starting material may be impure or degraded.

    • Solution: Ensure the purity of 8-bromoadenine using techniques like NMR or mass spectrometry. If necessary, purify the starting material before use.

Q2: My final product is a brownish color, not the expected white powder. How can I improve the purity?

A: Discoloration often indicates the presence of impurities or side products.

  • Side Product Formation:

    • Cause: Side reactions can occur, especially at high temperatures. For example, if DMF is used as a solvent, it can degrade to form dimethylamine, which can react with 8-bromoadenine to produce 8-dimethylaminoadenine as a side product.[1]

    • Solution: Use a different solvent that is more stable under the reaction conditions. If DMF must be used, ensure it is of high purity and consider using a lower reaction temperature for a longer duration.

  • Purification Method:

    • Cause: The purification method may not be effective at removing all impurities.

    • Solution: Recrystallization is an effective method for purifying this compound. A mixed solvent system, such as chloroform/ethanol and isopropyl ether, can be effective.[2] Converting the crude product to its hydrochloride salt, recrystallizing it, and then liberating the free base can also significantly improve purity.[2]

Q3: I am seeing multiple spots on my TLC plate even after the reaction should be complete. What could these be?

A: Multiple spots on a TLC plate indicate a mixture of compounds.

  • Unreacted Starting Material:

    • Cause: The reaction has not gone to completion.

    • Solution: As mentioned in Q1, optimize the reaction time and temperature.

  • Side Products:

    • Cause: As discussed in Q2, side reactions can lead to multiple products. Another possibility is the formation of regioisomers if the starting adenine is not appropriately substituted.[1]

    • Solution: Characterize the side products using analytical techniques to understand their origin and adjust the reaction conditions to minimize their formation. Employing purification techniques like column chromatography might be necessary to separate the desired product from closely related impurities.

Experimental Protocol: Synthesis of this compound from 8-Bromoadenine

This protocol details a common method for the synthesis of this compound.

Materials:

  • 8-Bromoadenine

  • Sodium Azide (NaN3)

  • Ammonium Formate (HCOONH4)

  • Formic Acid (HCOOH)

  • Palladium on Carbon (Pd/C, 10%)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Azidation Step:

    • In a round-bottom flask, dissolve 8-bromoadenine in DMF.

    • Add sodium azide in a 1.5 to 2-fold molar excess.

    • Heat the reaction mixture at 100-120°C for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice water to precipitate the 8-azidoadenine.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Reduction Step:

    • Suspend the crude 8-azidoadenine in a mixture of ethanol and water.

    • Add a catalytic amount of 10% Pd/C.

    • Add ammonium formate in a 3 to 5-fold molar excess.

    • Reflux the mixture for 2-4 hours. Monitor the reduction by TLC.

    • After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with hot ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture, to yield pure this compound.

Data Presentation: Optimizing Reaction Conditions

Starting MaterialReagentSolventTemperature (°C)Time (h)ProductYield (%)
8-Bromoadenine derivativeSodium Azide, then H2/PdDMF, then EtOH120, then RT6, then 12This compound derivative~70-85
8-Bromoadenine derivativeMethylamineEthanolReflux248-(Methylamino)adenine derivative~60-75[1]
8-Bromoadenine derivativeDimethylamineEthanolReflux248-(Dimethylamino)adenine derivative~65-80[1]
8-Bromoadenine derivativeBenzylamineNeat150128-(Benzylamino)adenine derivative~50-65[1]

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 8-Bromoadenine in DMF start->dissolve add_nan3 Add Sodium Azide dissolve->add_nan3 heat_azidation Heat to 100-120°C add_nan3->heat_azidation monitor_tlc1 Monitor by TLC heat_azidation->monitor_tlc1 precipitate Precipitate in Ice Water monitor_tlc1->precipitate Reaction Complete filter_wash1 Filter and Wash precipitate->filter_wash1 dry1 Dry 8-Azidoadenine filter_wash1->dry1 suspend Suspend in EtOH/Water dry1->suspend add_pdc Add 10% Pd/C suspend->add_pdc add_hcoonh4 Add Ammonium Formate add_pdc->add_hcoonh4 reflux Reflux add_hcoonh4->reflux monitor_tlc2 Monitor by TLC reflux->monitor_tlc2 filter_celite Filter through Celite monitor_tlc2->filter_celite Reaction Complete evaporate Evaporate Solvent filter_celite->evaporate recrystallize Recrystallize evaporate->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_low_yield start Low Yield of This compound check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction check_purity Analyze Purity of Starting Material start->check_purity check_side_products Analyze for Side Products (NMR, MS) start->check_side_products incomplete Incomplete Reaction check_reaction->incomplete No optimize_conditions Increase Reaction Time and/or Temperature incomplete->optimize_conditions impure_sm Impure Starting Material check_purity->impure_sm Impure purify_sm Purify 8-Bromoadenine Before Use impure_sm->purify_sm side_products_present Side Products Detected check_side_products->side_products_present Yes optimize_purification Optimize Purification (e.g., Recrystallization, Column Chromatography) side_products_present->optimize_purification modify_conditions Modify Reaction Conditions (e.g., Change Solvent) side_products_present->modify_conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 8-Aminoadenine-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-aminoadenine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a modified purine base. Its primary applications in research include:

  • Stabilization of DNA triplexes: The 8-amino group can form an additional hydrogen bond, enhancing the stability of DNA triple helices, which is valuable in antigene strategies and diagnostics.

  • Adenine receptor agonism: It acts as an agonist for certain adenine receptors, making it a useful tool for studying purinergic signaling pathways.

  • Transcription inhibition: this compound can be metabolized into 8-amino-ATP, which competes with ATP and can terminate transcription, offering a mechanism for studying transcriptional regulation and for potential therapeutic applications.

Q2: What are the solubility characteristics of this compound?

Properly dissolving this compound is crucial for experimental success. Refer to the table below for solubility data.

Data Presentation: Solubility of this compound

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)Up to 50 mMCommonly used for stock solutions.
2 equivalents Hydrochloric Acid (2eq. HCl)Up to 100 mMUseful for creating aqueous stock solutions.
WaterSparingly solubleDirect dissolution in water is not recommended for high concentrations.

Q3: How should this compound stock solutions be stored?

For optimal stability, it is recommended to store this compound as a solid at +4°C. If you have prepared stock solutions in DMSO or HCl, they should be aliquoted and stored at -20°C to minimize freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issues with Compound Solubility and Stability

Q: I am having trouble dissolving this compound for my experiment. What should I do?

A: First, ensure you are using an appropriate solvent. For cell-based assays, preparing a concentrated stock solution in DMSO is a common practice. For biochemical assays where DMSO might interfere, dissolving in 2 equivalents of HCl to create a salt is a viable alternative. If you observe precipitation upon dilution into aqueous buffers, consider the following:

  • Vortexing and gentle warming: Ensure the solution is thoroughly mixed. Gentle warming (e.g., to 37°C) can aid dissolution, but be cautious of potential degradation with prolonged heating.

  • Sonication: Brief sonication can help break up aggregates and improve solubility.

  • pH adjustment: The pH of your final solution can impact the solubility of this compound. Ensure the final pH is compatible with both the compound's solubility and your experimental system.

Q: I suspect my this compound solution has degraded. How can I check this and prevent it in the future?

A: Degradation of adenine and its derivatives can occur, particularly with improper storage or handling. To minimize degradation:

  • Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from prolonged exposure to light.

  • Fresh Preparations: For critical experiments, prepare fresh dilutions from a recently prepared stock solution.

While direct analysis of degradation products typically requires techniques like HPLC-MS, you can infer degradation from a loss of biological activity or inconsistent results in your assays.

Troubleshooting DNA Triplex Experiments

Q: I am not observing the expected stabilization of my DNA triplex after incorporating this compound.

A: Several factors can influence the stability of DNA triplexes. If you are not seeing the expected increase in melting temperature (Tm), consider the following:

  • pH of the buffer: The formation and stability of many triplex motifs are pH-dependent. Ensure your buffer pH is optimal for the specific triplex you are studying.

  • Salt concentration: The concentration of mono- and divalent cations can significantly impact triplex stability. Optimize the salt concentration (e.g., NaCl, MgCl2) in your buffer.

  • Oligonucleotide quality: Ensure the purity and integrity of your oligonucleotides, including the one containing this compound. Degradation or incomplete synthesis can lead to poor triplex formation.

  • Experimental setup: Verify the parameters of your melting experiment, including the heating rate and the wavelength used for monitoring. A slower ramp rate can provide more accurate Tm values.

Q: My DNA melting curve shows an unexpected shape or multiple transitions.

A: An unusual melting curve can indicate several issues:

  • Presence of secondary structures: The oligonucleotide itself or the target duplex may be forming secondary structures that interfere with triplex formation.

  • Impure oligonucleotides: The presence of shorter or longer oligonucleotide fragments can lead to multiple melting transitions.

  • Non-specific binding: The triplex-forming oligonucleotide may be binding to other sites on the duplex DNA, resulting in a complex melting profile.

To troubleshoot, analyze your oligonucleotides for purity (e.g., by gel electrophoresis) and use software to predict potential secondary structures.

Data Presentation: Melting Temperatures of DNA Triplexes Containing 8-Aminopurines

The following table provides example melting temperatures (Tm) for DNA triplexes, demonstrating the stabilizing effect of 8-aminopurine incorporation. Note that specific Tm values will vary depending on the sequence, buffer conditions, and oligonucleotide concentration.

Triplex SystemConditionTm (°C) of Triplex -> Duplex Transition
Control (Natural Bases)pH 6.0~45°C
With this compoundpH 6.0~55°C
Control (Natural Bases)pH 7.0Unstable
With this compoundpH 7.0~50°C

Data is illustrative and based on typical observations. Actual values will be sequence and condition-dependent.

Troubleshooting Cell-Based and Receptor Binding Assays

Q: I am observing high background or non-specific binding in my this compound receptor binding assay.

A: High non-specific binding can obscure your specific signal. To address this:

  • Optimize blocking agents: Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to reduce binding to non-target surfaces.

  • Reduce ligand concentration: If using a radiolabeled ligand, high concentrations can lead to increased non-specific binding.

  • Optimize washing steps: Increase the number and volume of washes to more effectively remove unbound ligand.

  • Cell density: Titrate the number of cells or the amount of membrane preparation used to find the optimal signal-to-noise ratio.

Q: The dose-response curve for this compound in my cell-based assay is not as expected (e.g., shallow slope, low efficacy).

A: Several factors can lead to a suboptimal dose-response curve:

  • Cell health: Ensure your cells are healthy and in the logarithmic growth phase.

  • Incubation time: The observed effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.

  • Compound stability: As mentioned earlier, ensure your compound has not degraded.

  • Off-target effects: At high concentrations, this compound may have off-target effects that can complicate the dose-response relationship. Consider using a more specific agonist or antagonist as a control.

Q: I am concerned about the potential off-target effects of this compound in my cellular experiments.

A: this compound, like many small molecules, can have off-target effects. To mitigate and control for these:

  • Use appropriate controls: Include a negative control (vehicle) and a positive control (a known specific agonist/antagonist for the target).

  • Knockdown/knockout experiments: Use siRNA or CRISPR to reduce the expression of the putative target receptor. If the effect of this compound is diminished, it provides evidence for on-target activity.

  • Use multiple cell lines: Confirm your findings in different cell lines to ensure the observed effect is not cell-type specific.

Experimental Protocols

Protocol 1: DNA Melting Temperature (Tm) Assay for Triplex Stability
  • Oligonucleotide Preparation:

    • Resuspend the triplex-forming oligonucleotide (TFO) containing this compound and the target duplex oligonucleotides in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.0).

    • Determine the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm.

  • Hybridization:

    • Mix equimolar amounts of the TFO and the target duplex in the assay buffer.

    • Heat the mixture to 90°C for 5 minutes to denature any secondary structures.

    • Allow the solution to cool slowly to room temperature to facilitate proper annealing.

  • Melting Curve Analysis:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).

    • Set a slow ramp rate (e.g., 0.5°C/minute) to ensure thermal equilibrium.

    • The melting temperature (Tm) is the temperature at which 50% of the triplex has dissociated, which corresponds to the midpoint of the transition in the melting curve.

Protocol 2: Cell Viability Assay to Assess this compound Cytotoxicity
  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Use a commercially available cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with Serial Dilutions prep_compound->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Measure Signal (Absorbance/Fluorescence) add_reagent->read_plate analyze_data Generate Dose-Response Curve and IC50 read_plate->analyze_data

Caption: Workflow for a cell viability assay with this compound.

signaling_pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake 8-amino-ATP 8-amino-ATP Cellular Uptake->8-amino-ATP Metabolism RNA Polymerase RNA Polymerase 8-amino-ATP->RNA Polymerase Competitive Inhibition ATP ATP ATP->RNA Polymerase Transcription Transcription RNA Polymerase->Transcription Transcription Termination Transcription Termination Transcription->Transcription Termination Incorporation of 8-amino-ATP

Technical Support Center: Synthesis and Purification of 8-Aminoadenine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of 8-aminoadenine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound derivatives?

A1: The most common starting materials are 8-bromoadenine or 8-bromoadenosine derivatives. These are commercially available or can be synthesized by direct bromination of the corresponding adenine compound.

Q2: What are the primary methods for introducing the 8-amino group?

A2: There are two primary methods:

  • Direct Nucleophilic Aromatic Substitution (SNA_r_): This involves the direct reaction of an 8-bromo-adenine derivative with ammonia or a primary/secondary amine. This method is often carried out at elevated temperatures.

  • Two-Step Azide-Intermediate Method: This method involves the conversion of the 8-bromo-adenine derivative to an 8-azido-adenine intermediate, followed by reduction to the this compound. This method is often reported to give high yields.[1]

Q3: What are the typical solvents used for these reactions?

A3: Common solvents for direct amination include polar aprotic solvents like DMF and DMSO, as well as alcohols such as ethanol. For the azide formation step, DMF is frequently used.

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a developing system such as dichloromethane/methanol or ethyl acetate/hexane can be used. For HPLC, a C18 reverse-phase column with a gradient of acetonitrile in water (often with a modifier like trifluoroacetic acid or triethylammonium bicarbonate) is typically employed.[2][3]

Q5: What are the most common methods for purifying this compound compounds?

A5: The most common purification methods are:

  • Recrystallization: This is effective for obtaining highly pure crystalline material, provided a suitable solvent system is found.

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from starting materials and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a powerful technique for achieving high purity, especially for challenging separations.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound compounds.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inactive reagents.- Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.- Gradually increase the reaction temperature, being mindful of potential side reactions.- Ensure the freshness and purity of your reagents, especially the amine and any catalysts used.
2. Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly or not at all in direct amination.- For direct amination, consider using a more nucleophilic amine if the reaction allows.- For challenging amines, the two-step azide-intermediate method may provide a higher yield.
3. Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to the degradation of your compound.- Lower the reaction temperature and extend the reaction time.- If using a strong base, ensure it is added slowly and at a low temperature.- Work up the reaction as soon as it is complete to minimize exposure to harsh conditions.
Formation of Multiple Products 1. N-Alkylation at Multiple Sites: Besides the desired N9-substitution, alkylation can sometimes occur at the N3 or N7 positions of the purine ring.[5]- Optimize the reaction conditions by screening different bases and solvents to improve regioselectivity.- Consider using protecting groups for other reactive nitrogen atoms if regioselectivity is a persistent issue.
2. Formation of 8-Oxoadenine: In the presence of water and at elevated temperatures, the 8-bromo starting material can sometimes hydrolyze to form the corresponding 8-oxo derivative.- Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).- Minimize the reaction temperature and time.
Difficulty in Product Purification 1. Co-elution of Product and Starting Material: The product and starting material may have similar polarities, making separation by column chromatography difficult.- Optimize the solvent system for column chromatography by trying different solvent mixtures and gradients.- Consider using a different stationary phase, such as alumina, or a different chromatography technique like reverse-phase chromatography.- If the product is crystalline, attempt recrystallization to improve purity.
2. Product is Highly Polar and Insoluble: The product may be difficult to handle and purify due to its polarity and low solubility in common organic solvents.- For purification, consider using more polar solvent systems for chromatography, such as gradients with higher concentrations of methanol in dichloromethane.- For recrystallization, try polar solvents like water, ethanol, or mixtures thereof.
3. Oiling Out During Recrystallization: The compound separates as an oil instead of crystals upon cooling.- Re-heat the solution to dissolve the oil and add more of the "good" solvent to decrease the saturation.- Allow the solution to cool more slowly to encourage crystal formation.- Try a different solvent or solvent system.

Data Presentation

Table 1: Comparison of Synthetic Methods for 8-Aminoadenosine

MethodStarting MaterialKey ReagentsTypical YieldPurityReference
Two-Step Azide-Intermediate 8-Bromoadenosine1. Sodium Azide2. Catalytic HydrogenationExcellent (up to 90%)High[1]
Direct Amination 8-BromoadenosineAqueous AmmoniaModerateVariable[1]

Note: "Excellent" and "Moderate" are qualitative descriptions from the literature. Specific yields can vary based on the substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 8-Aminoadenosine via the Azide Intermediate Method

This protocol is adapted from a reported high-yield synthesis.[1]

Step 1: Synthesis of 8-Azidoadenosine

  • Dissolve 8-bromoadenosine (1.0 g, 2.89 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Add sodium azide (0.56 g, 8.67 mmol) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane).

  • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to obtain 8-azidoadenosine.

Step 2: Reduction of 8-Azidoadenosine to 8-Aminoadenosine

  • Dissolve the 8-azidoadenosine from the previous step in methanol (50 mL).

  • Add 10% palladium on charcoal (10% w/w) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 12 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield 8-aminoadenosine. A reported yield for a similar conversion of 8-azido-2'-deoxyadenosine to 8-amino-2'-deoxyadenosine is 90%.[6]

Protocol 2: Purification of 8-Aminoadenosine by HPLC

This is a general protocol for the purification of nucleoside analogs and may require optimization.

  • Column: C18 reverse-phase preparative HPLC column (e.g., 10 µm particle size, 250 x 20 mm).

  • Mobile Phase A: 0.1 M triethylammonium bicarbonate (TEAB) in water, pH 7.5.

  • Mobile Phase B: 0.1 M TEAB in 50% acetonitrile/water.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: UV at 260 nm.

  • Procedure: a. Dissolve the crude 8-aminoadenosine in a minimal amount of water or the initial mobile phase. b. Filter the sample through a 0.45 µm syringe filter. c. Inject the sample onto the HPLC system. d. Collect fractions corresponding to the major product peak. e. Analyze the purity of the collected fractions by analytical HPLC. f. Combine the pure fractions and lyophilize to obtain the purified 8-aminoadenosine as the TEAB salt. For salt-free material, repeated lyophilization from water may be necessary.

Visualizations

experimental_workflow start Start: 8-Bromoadenine Derivative synthesis Synthesis: - Direct Amination or - Azide Intermediate Method start->synthesis workup Reaction Workup: - Quenching - Extraction synthesis->workup crude_product Crude Product workup->crude_product purification Purification: - Column Chromatography - Recrystallization - HPLC crude_product->purification pure_product Pure this compound Derivative purification->pure_product analysis Analysis: - NMR - Mass Spectrometry - HPLC pure_product->analysis final_product Final Product analysis->final_product

Caption: General experimental workflow for the synthesis and purification of this compound compounds.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Check Reagent Quality incomplete->optimize_conditions check_workup Review Workup Procedure complete->check_workup product_loss Product Loss During Extraction/Washing? check_workup->product_loss optimize_workup Optimize Workup: - Adjust pH - Use Different Extraction Solvent product_loss->optimize_workup Yes check_purification Review Purification Method product_loss->check_purification No purification_loss Product Loss During Purification? check_purification->purification_loss optimize_purification Optimize Purification: - Change Chromatography Eluent - Try Recrystallization purification_loss->optimize_purification Yes decomposition Consider Product Decomposition purification_loss->decomposition No milder_conditions Use Milder Reaction Conditions decomposition->milder_conditions

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates (Thr308) TSC2 TSC2 Akt->TSC2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibits Amino_Adenine 8-Aminoadenosine (as 8-NH2-ATP) Amino_Adenine->Akt Inhibits Phosphorylation

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory effect of 8-aminoadenosine.[7][8]

References

Technical Support Center: Overcoming Solubility Challenges with 8-Aminoadenine In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper solubilization of research compounds is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address solubility issues encountered with 8-aminoadenine in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro application?

This compound is a synthetic purine base. While research on this compound is ongoing, its nucleoside counterpart, 8-aminoadenosine, has been shown to inhibit the Akt/mTOR and Erk signaling pathways in cancer cell lines.[1] This suggests that this compound and its derivatives may be valuable tools for studying cellular signaling and for potential therapeutic development.

Q2: What are the known solubility properties of this compound?

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for in vitro assays. While specific data for this compound is unavailable, it is recommended to start by attempting to dissolve it in 100% DMSO.

Q4: How stable are this compound solutions?

The stability of this compound in solution has not been extensively documented. However, studies on related adenine-based compounds, such as certain cytokinins, have shown good stability in aqueous solutions when stored at -20°C for extended periods.[2] It is recommended to prepare fresh solutions for each experiment or to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue: My this compound is not dissolving in my chosen solvent.

Potential Cause Troubleshooting Step
Insufficient solvent volumeGradually increase the volume of the solvent while vortexing or sonicating.
Low temperatureGently warm the solution to 37°C. For aqueous solutions, heating to higher temperatures may be possible, but monitor for any degradation.
Incorrect solventIf insoluble in aqueous buffers, try preparing a stock solution in 100% DMSO. For compounds with basic properties, adding a small amount of acid (e.g., HCl) to an aqueous suspension may improve solubility by forming a more soluble salt.
Compound purityImpurities can affect solubility. Ensure you are using a high-purity grade of this compound.

Issue: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium.

Potential Cause Troubleshooting Step
High final concentration of this compoundThe concentration of this compound in the final aqueous solution may be above its solubility limit. Try lowering the final concentration.
High percentage of DMSO in the final solutionWhile DMSO aids in initial solubilization, a high final concentration can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium.
Rapid dilutionAdding the DMSO stock directly and quickly to the aqueous medium can cause the compound to "crash out" of solution. Try adding the DMSO stock dropwise while vortexing the aqueous medium to facilitate better mixing.
Insufficient mixingEnsure thorough mixing after adding the stock solution to the final medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 150.14 g/mol )

  • 100% Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.50 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1.0 mL of 100% DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to achieve a final concentration of 10 µM in 1 mL of medium, you will need 1 µL of the 10 mM stock solution.

  • In a sterile tube, perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve an intermediate concentration that can be easily added to your experimental wells. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.

  • Add the appropriate volume of the intermediate solution to your cell culture wells. Ensure the final DMSO concentration remains below 0.5% (v/v). For instance, adding 100 µL of a 100 µM intermediate solution to 900 µL of medium in a well will result in a final concentration of 10 µM this compound and 0.1% DMSO.

  • Gently mix the contents of the wells after adding the compound.

Data Presentation

Table 1: Solubility and Storage Recommendations for this compound

Parameter Recommendation/Data Source/Justification
Molecular Weight 150.14 g/mol Calculated
Recommended Stock Solvent 100% DMSOCommon practice for poorly water-soluble compounds.
Recommended Stock Concentration 10 mM (starting point)A standard concentration for in vitro screening compounds.
Aqueous Solubility Low (qualitative)Inferred from related purine compounds.
Stock Solution Storage -20°C or -80°C in single-use aliquotsBest practice to maintain stability and prevent degradation from freeze-thaw cycles.[2]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp In Vitro Experiment weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Prepare Intermediate Dilution in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Experimental Endpoint treat->analyze

Caption: Experimental workflow for preparing and using this compound in vitro.

signaling_pathway cluster_akt_mtor Akt/mTOR Pathway cluster_erk Erk Pathway 8-aminoadenosine 8-aminoadenosine Akt Akt 8-aminoadenosine->Akt inhibition Erk Erk 8-aminoadenosine->Erk inhibition mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis fourEBP1->Protein Synthesis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->Erk Gene Expression\n& Proliferation Gene Expression & Proliferation Erk->Gene Expression\n& Proliferation

References

Technical Support Center: Stability of 8-Substituted Adenine Analogs in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 8-substituted adenine analogs, with a primary focus on 8-oxoadenine (also known as 7,8-dihydro-8-oxoadenine or 8-hydroxyadenine), a compound extensively studied for its role in oxidative stress and DNA damage. While the user inquired about 8-aminoadenine, specific quantitative stability data for this compound in various experimental buffers is limited in publicly available literature. However, the principles and methodologies described for 8-oxoadenine are largely applicable to other adenine analogs, including this compound.

Frequently Asked Questions (FAQs)

Q1: What is 8-oxoadenine and why is its stability important?

8-oxoadenine (8-oxoA) is an oxidized derivative of adenine, a primary component of DNA and RNA. It is a significant biomarker for oxidative stress and has been implicated in mutagenesis and various diseases.[1][2][3][4][5][6] Understanding its stability in different experimental buffers is crucial for accurate quantification in biological samples and for designing reliable in vitro assays.

Q2: What are the main factors affecting the stability of 8-oxoadenine in solution?

The stability of 8-oxoadenine in solution is primarily influenced by:

  • pH: The pH of the buffer can affect the rate of both oxidative and hydrolytic degradation of purine analogs.

  • Temperature: Higher temperatures generally accelerate the degradation of nucleobases.[7]

  • Buffer Composition: The specific ions and additives in a buffer can potentially react with or catalyze the degradation of 8-oxoadenine.

  • Presence of Oxidizing or Reducing Agents: As a product of oxidation, 8-oxoadenine's stability is sensitive to the redox environment of the solution.

Q3: Which buffers are commonly used for experiments involving 8-oxoadenine?

Phosphate-based buffers, such as phosphate-buffered saline (PBS) and sodium phosphate buffers, are frequently used for studies involving DNA and its analogs due to their physiological relevance. Tris-HCl buffers are also common. The choice of buffer should be guided by the specific requirements of the experiment, such as pH and compatibility with analytical techniques.

Q4: How can I measure the concentration and degradation of 8-oxoadenine in my samples?

Several analytical techniques can be used to quantify 8-oxoadenine, including:

  • High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD): A highly sensitive method for detecting oxidized DNA bases.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity for the identification and quantification of nucleobase modifications.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for analyzing modified nucleobases.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of 8-oxoadenine standard High storage temperature.Store stock solutions at -20°C or -80°C. Aliquot to minimize freeze-thaw cycles.
Inappropriate buffer pH.Prepare fresh buffers and verify the pH before use. For general stability, a slightly acidic to neutral pH is often preferred for DNA bases.
Contamination with oxidizing agents.Use high-purity water and reagents for buffer preparation. Consider adding a chelating agent like DTPA to sequester metal ions that can catalyze oxidation.
Inconsistent results in stability assays Buffer variability.Prepare a large batch of buffer for the entire experiment to ensure consistency.
Inaccurate quantification method.Calibrate analytical instruments regularly. Use an internal standard for HPLC or LC-MS/MS analysis to correct for variations in sample processing and injection volume.
Photodegradation.Protect samples from light, especially during long incubations, by using amber vials or covering them with aluminum foil.
Difficulty detecting 8-oxoadenine in biological samples Low abundance of the analyte.Optimize your extraction and enrichment procedures. Consider using techniques with higher sensitivity like LC-MS/MS.
Matrix effects in the sample.Perform a matrix effect study to assess the impact of other components in your sample on the analytical signal. Dilute the sample or use a more effective sample cleanup method if necessary.

Quantitative Data Summary

Parameter Condition Effect on 8-Oxoadenine Stability Reference
pH Acidic (pH < 7)May lead to depurination (cleavage of the glycosidic bond) if it is part of a nucleoside or nucleotide.General knowledge
Neutral (pH ~7)Generally considered the most stable pH range for DNA bases in solution.General knowledge
Alkaline (pH > 7)Can lead to strand cleavage in RNA due to the presence of the 2'-hydroxyl group. DNA is more stable at alkaline pH.General knowledge
Temperature Elevated TemperatureIncreased temperature accelerates the rate of degradation.[7]
Oxidative Stress Presence of Reactive Oxygen Species (ROS)Can lead to further oxidation and degradation of 8-oxoadenine.[1][2][3]

Experimental Protocols

Protocol 1: General Procedure for Assessing 8-Oxoadenine Stability in a Given Buffer

This protocol outlines a general workflow for determining the stability of 8-oxoadenine in a specific experimental buffer.

1. Materials:

  • 8-oxoadenine standard
  • High-purity water
  • Buffer components (e.g., sodium phosphate, Tris-HCl)
  • pH meter
  • Analytical instrument (e.g., HPLC-ECD or LC-MS/MS)
  • Incubator or water bath

2. Procedure:

  • Prepare a stock solution of 8-oxoadenine in a suitable solvent (e.g., DMSO or water) at a known concentration.
  • Prepare the experimental buffer at the desired pH and concentration. Filter the buffer through a 0.22 µm filter to remove any particulate matter.
  • Spike the buffer with the 8-oxoadenine stock solution to a final concentration suitable for your analytical method.
  • Aliquot the solution into several vials to represent different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Incubate the vials at a constant temperature (e.g., room temperature, 37°C, or an elevated temperature to accelerate degradation).
  • At each time point , remove a vial and immediately analyze the concentration of 8-oxoadenine using a validated analytical method. The "time 0" sample should be analyzed immediately after preparation.
  • Plot the concentration of 8-oxoadenine as a function of time.
  • Calculate the degradation rate and half-life of 8-oxoadenine in the specific buffer under the tested conditions.

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 8-oxoA Stock spike Spike Buffer with 8-oxoA stock->spike buffer Prepare Experimental Buffer buffer->spike aliquot Aliquot for Time Points spike->aliquot incubate Incubate at Constant Temperature aliquot->incubate measure Measure 8-oxoA Concentration incubate->measure At each time point plot Plot Concentration vs. Time measure->plot calculate Calculate Degradation Rate & Half-life plot->calculate

Caption: Workflow for assessing the stability of 8-oxoadenine.

Signaling Pathway Context of 8-Oxoadenine

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Adenine Adenine in DNA ROS->Adenine Oxidation OxoA 8-Oxoadenine (8-oxoA) Adenine->OxoA BER Base Excision Repair (BER) OxoA->BER Repair Replication DNA Replication OxoA->Replication BER->Adenine Restoration Mutation A:T to C:G Transversion Replication->Mutation Miscoding

Caption: Formation and fate of 8-oxoadenine in DNA.

References

Technical Support Center: Minimizing Off-Target Effects of 8-Aminoadenine in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of 8-aminoadenine in cellular assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Issue 1: High levels of cytotoxicity observed at expected on-target concentrations.

  • Question: I am observing widespread cell death at concentrations where I expect to see specific inhibition of my target (e.g., a cyclin-dependent kinase). How can I determine if this is an on-target or off-target effect?

  • Answer: this compound's primary off-target effects stem from its metabolism to 8-amino-ATP, leading to ATP depletion and subsequent disruption of essential cellular processes, including RNA synthesis.[1][2] To distinguish this from on-target cytotoxicity, consider the following:

    • Time-Course Analysis: Differentiate between rapid and delayed cytotoxicity. On-target effects, such as apoptosis induced by inhibiting a specific kinase, may have a different onset compared to the more general metabolic disruption caused by ATP depletion.

    • ATP Measurement: Directly measure intracellular ATP levels. A significant drop in ATP concentration that correlates with cell death suggests an off-target metabolic effect.

    • Control Compound: Use a structurally unrelated inhibitor for your primary target. If this compound produces the desired phenotype without the same level of cytotoxicity, it strengthens the evidence that the cell death observed with this compound is due to off-target effects.

    • Rescue Experiment: If feasible, overexpressing the target of interest might rescue the on-target phenotype but not the off-target cytotoxicity.

Issue 2: Inconsistent or unexpected changes in gene expression.

  • Question: My gene expression analysis shows widespread changes, not just the expected downstream effects of my target pathway. How can I be sure I am observing specific transcriptional inhibition?

  • Answer: this compound is a known transcription inhibitor through multiple mechanisms, including the inhibition of RNA polymerase II phosphorylation (potentially via CDK7 and CDK9) and incorporation of 8-amino-ATP into nascent RNA, causing premature termination.[2][3] To dissect specific from general transcriptional inhibition:

    • RNA Polymerase II Phosphorylation Status: Analyze the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at serine 2 and serine 5 via Western blot. A global decrease in phosphorylation points to a general transcription inhibition mechanism.

    • Short-Lived Transcripts: Measure the levels of short-lived mRNAs (e.g., c-Myc, MCL-1). A rapid and widespread decrease in these transcripts is indicative of general transcriptional suppression.

    • Dose-Response for Transcription: Perform a dose-response experiment and correlate the concentration of this compound with the inhibition of both your target gene's transcription and a housekeeping gene's transcription. A similar IC50 for both suggests a general effect.

Issue 3: High background signal in reporter assays.

  • Question: I am using a luciferase or other reporter gene assay to measure the activity of a signaling pathway, but this compound is causing a high background signal or appears to be affecting the reporter protein directly. How can I troubleshoot this?

  • Answer: High background can be due to several factors, including direct effects on the reporter protein or general cellular stress.

    • Counter-Screen with a Control Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. This will help determine if this compound is directly affecting the reporter enzyme or the general transcription/translation machinery.

    • Use a Different Reporter Gene: Some compounds can directly inhibit or activate certain reporter enzymes. Switching to a different reporter system (e.g., from firefly luciferase to a fluorescent protein) can help mitigate this.

    • Optimize Compound Concentration: High concentrations of a compound can lead to non-specific effects. Perform a dose-response experiment to find the optimal concentration range that shows a specific effect on your pathway of interest without causing general cellular stress or reporter interference.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action of this compound?

A1: this compound is a nucleoside analog that, once inside the cell, is metabolized to its active triphosphate form, 8-amino-ATP.[1][2] Its effects are multifaceted and include:

  • ATP Depletion: Accumulation of 8-amino-ATP leads to a decrease in the endogenous ATP pool, impacting numerous ATP-dependent cellular processes.[1][2]

  • Inhibition of Transcription: this compound inhibits transcription through several mechanisms:

    • Decreased phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is necessary for transcription initiation and elongation.[2][3] This may be due to the inhibition of CDK7 and CDK9.[2]

    • Incorporation of 8-amino-ATP into nascent RNA chains, leading to premature transcription termination.[2]

    • Competition with ATP for incorporation into mRNA.[3]

Q2: What are the known off-target effects of this compound?

A2: The primary off-target effects of this compound are a consequence of its structural similarity to adenosine and its subsequent metabolism to 8-amino-ATP.[1][2] These include:

  • General Cytotoxicity: Due to ATP depletion and global inhibition of transcription, this compound can be cytotoxic to a wide range of cells.

  • Inhibition of DNA Synthesis: The accumulation of 8-amino-ATP can also interfere with DNA synthesis.[1]

Q3: How can I control for the off-target effects of this compound in my experiments?

A3: To differentiate on-target from off-target effects, a multi-pronged approach is recommended:

  • Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should typically occur at lower concentrations than off-target effects.

  • Use of Control Cell Lines: Compare the effects of this compound on cell lines that express the target of interest with those that do not (e.g., knockout or knockdown cell lines).

  • Use of Structurally Unrelated Inhibitors: Confirm your findings using a second, structurally different inhibitor against the same primary target. If the observed phenotype persists, it is more likely to be an on-target effect.

  • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target at the concentrations used in your cellular assays.

Data Presentation

Table 1: Cytotoxicity of 8-Aminoadenosine in Various Cancer Cell Lines

Cell Line Typep53 StatusIC50 (µM)
Multiple MyelomaN/A0.3 - 3
Breast Cancer (MCF-7)Wild-type< 10
Breast Cancer (MDA-MB-231)Mutant< 10
Breast Cancer (T47-D)Mutant< 10
Breast Cancer (MDA-MB-468)Mutant< 10

Data for breast cancer cell lines are qualitative (<10 µM) based on graphical representation in the cited source.[4] IC50 values for multiple myeloma cell lines are a reported range.[1]

Experimental Protocols

1. Cytotoxicity Assay (CCK-8)

This protocol is adapted for determining the cytotoxic effects of this compound.

  • Materials:

    • Cell Counting Kit-8 (CCK-8)

    • 96-well plates

    • Cell culture medium

    • This compound stock solution

    • Microplate reader

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

2. Intracellular ATP Measurement Assay

This protocol provides a method to quantify the effect of this compound on cellular ATP levels.

  • Materials:

    • Bioluminescent ATP assay kit

    • White, opaque 96-well plates

    • Luminometer

    • This compound stock solution

  • Methodology:

    • Seed cells in a white, opaque 96-well plate at a suitable density.

    • Treat cells with various concentrations of this compound for the desired time.

    • Prepare the ATP assay reagent according to the manufacturer's instructions.

    • Add the ATP assay reagent to each well.

    • Mix and incubate at room temperature for the time specified in the kit protocol.

    • Measure luminescence using a luminometer.

    • Generate an ATP standard curve to calculate the ATP concentration in each sample.

3. Western Blot for RNA Polymerase II Phosphorylation

This protocol is for assessing the impact of this compound on the phosphorylation of RNA Polymerase II.

  • Materials:

    • Antibodies against total RNA Polymerase II, phospho-Ser2 RNA Polymerase II, and phospho-Ser5 RNA Polymerase II.

    • Secondary antibodies

    • Lysis buffer

    • SDS-PAGE gels and transfer system

    • Chemiluminescence detection reagents

  • Methodology:

    • Treat cells with this compound for the desired time and concentration.

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescence substrate and imaging system.

    • Quantify band intensities and normalize the phosphorylated forms to the total RNA Polymerase II.

Visualizations

Caption: Mechanism of action of this compound.

troubleshooting_workflow start High Cytotoxicity Observed q1 Is it on-target or off-target? start->q1 a1 Measure Intracellular ATP (ATP Depletion Assay) q1->a1 Biochemical a2 Use Structurally Unrelated Inhibitor for Target q1->a2 Pharmacological a3 Time-Course Analysis q1->a3 Kinetic res1 Significant ATP Drop? a1->res1 res2 Similar Phenotype with Control Inhibitor? a2->res2 res1->res2 No off_target Likely Off-Target Cytotoxicity res1->off_target Yes on_target Potentially On-Target Effect res2->on_target Yes further_investigation Further Investigation Needed (e.g., Target Engagement Assay) res2->further_investigation No off_target->further_investigation on_target->further_investigation

Caption: Troubleshooting workflow for high cytotoxicity.

logical_relationship cluster_cause Primary Causes of Off-Target Effects cluster_mechanism Off-Target Mechanisms cluster_mitigation Mitigation Strategies Metabolism Metabolism to 8-amino-ATP ATP_Depletion ATP Depletion Metabolism->ATP_Depletion Transcription_Inhibition Global Transcription Inhibition Metabolism->Transcription_Inhibition DNA_Synthesis_Inhibition DNA Synthesis Inhibition Metabolism->DNA_Synthesis_Inhibition Target_Engagement Target Engagement Assay (e.g., CETSA) ATP_Depletion->Target_Engagement Contextualized by Measure_ATP Measure ATP Levels ATP_Depletion->Measure_ATP Addressed by Dose_Response Dose-Response Analysis Transcription_Inhibition->Dose_Response Distinguished by Control_Inhibitor Use Control Inhibitor DNA_Synthesis_Inhibition->Control_Inhibitor Controlled by

Caption: Logical relationship of off-target effects and mitigation.

References

Technical Support Center: Optimizing 8-Aminoadenine for DNA Triplex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for utilizing 8-aminoadenine (8-amino-A) to enhance the formation and stability of DNA triple helices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in triplex-forming oligonucleotides (TFOs)?

A1: this compound is a modified purine nucleobase. It is incorporated into synthetic triplex-forming oligonucleotides (TFOs) to increase the stability of the resulting DNA triple helix. This enhanced stability is crucial for applications in antigene therapy, diagnostics, and molecular biology, where strong and specific binding to a target DNA duplex is required.[1][2]

Q2: How does the incorporation of this compound increase triplex stability?

A2: The enhanced stability comes from two primary factors. First, the amino group at the 8th position of the adenine base allows for the formation of an additional Hoogsteen hydrogen bond with the corresponding base in the Watson-Crick duplex.[3] Second, this amino group can be favorably integrated into the 'spine of hydration' within the triplex's major groove, further stabilizing the overall structure.[1][3]

Q3: What is the primary advantage of using this compound concerning pH?

A3: A major limitation of conventional pyrimidine-motif triplexes is their reliance on acidic conditions (pH < 6.0) to protonate cytosine bases for stable C+•GC triplet formation.[4][5] The significant stabilizing effect of this compound allows for the formation of stable triplexes at neutral pH (pH 7.0) and even slightly alkaline conditions, which is critical for in vivo and most in vitro applications.[1]

Q4: How does salt concentration affect the stability of triplexes containing this compound?

A4: Both monovalent and divalent cations influence triplex stability. Divalent cations like magnesium chloride (MgCl₂) are generally beneficial, with studies showing an optimal concentration around 10 mM.[1] Increasing MgCl₂ concentration from 0 to 10 mM can raise the melting temperature (Tm), but further increases (e.g., to 50 mM) often yield minimal additional stability.[1] High concentrations of monovalent salts like NaCl (e.g., 0.1 M to 1 M) are also commonly used in buffer systems to promote triplex formation.[1][3]

Troubleshooting Guide

Q5: I am observing a low melting temperature (Tm) for my triplex, indicating poor stability, even after incorporating this compound. What are the potential causes and solutions?

A5: Several factors could be contributing to low triplex stability:

  • Suboptimal pH: While 8-amino-A improves stability at neutral pH, the absolute highest stability is often still achieved at a slightly acidic pH (e.g., 6.0). Verify the pH of your buffer and consider running a pH titration experiment (e.g., from pH 5.5 to 7.5) to find the optimal condition for your specific sequence.[1]

  • Incorrect Salt Concentration: Ensure you are using an optimal concentration of divalent cations. A concentration of 10 mM MgCl₂ is a good starting point.[1] If using only monovalent salts (e.g., NaCl), ensure the concentration is sufficient (typically ≥ 100 mM).

  • Sequence-Specific Effects: The stability gain from 8-amino-A can be context-dependent. Interruptions in the polypurine target sequence, even a single pyrimidine base, can significantly destabilize a triplex.[6] Additionally, the bases flanking the target site can influence stability.[7] Re-evaluate your target sequence for any potential destabilizing features.

  • Competing Structures: If your TFO is G-rich, it may be forming competing secondary structures, such as G-quadruplexes, which can hinder triplex formation.[4][6] This can sometimes be mitigated by modifying experimental conditions or redesigning the TFO.

Q6: My electrophoretic mobility shift assay (EMSA) shows a faint or non-existent shifted band, suggesting triplex formation is not occurring. What should I check?

A6: If triplex formation is not apparent on a gel shift assay, consider the following:

  • Verify Duplex Formation: First, ensure your target duplex is forming correctly. Run a lane with only the two complementary strands of the target duplex to confirm its mobility.

  • Optimize Incubation Conditions: Ensure you are incubating the TFO and the target duplex for a sufficient amount of time and at an appropriate temperature to allow for association.

  • Check Buffer Components: The binding buffer is critical. Ensure it contains the correct pH and salt concentrations as discussed above (e.g., slightly acidic pH, 10 mM MgCl₂). The absence of necessary cations is a common reason for failed binding.[1]

  • Gel Electrophoresis Conditions: Run the gel under non-denaturing conditions. It is also crucial to use a buffer system (e.g., TBE) with an appropriate salt concentration and to run the gel at a low voltage, often in a cold room (4 °C), to prevent heat-induced dissociation of the complex during the run.[8]

  • TFO Concentration: The triplex-to-duplex transition is concentration-dependent.[3] Ensure you are using a sufficient concentration of the TFO relative to the duplex. Try increasing the molar excess of the TFO.

Quantitative Data on Triplex Stability

The stability of a DNA triplex is commonly measured by its melting temperature (Tm), the temperature at which 50% of the triplex has dissociated into a duplex and a third strand. The data below, derived from literature, illustrates the stabilizing effects of 8-aminopurine modifications and environmental factors.

Table 1: Effect of 8-Aminopurine Substitution and pH on Triplex Melting Temperature (Tm)

Triplex System DescriptionpH 5.5 (Tm °C)pH 6.0 (Tm °C)pH 7.0 (Tm °C)
Natural G in TFO6055~25 (unstable)
8-aminoguanine substitution in TFO747264
ΔTm (Stabilization Effect) +14 +17 ~+39

Data adapted from studies on 8-aminoguanine, a related stabilizing purine, demonstrating the significant stabilization at neutral pH. The trend is comparable for this compound.[3]

Table 2: Effect of MgCl₂ Concentration on Triplex Melting Temperature (Tm)

Triplex System0 mM MgCl₂ (Tm °C)10 mM MgCl₂ (Tm °C)50 mM MgCl₂ (Tm °C)
TFO with 8-amino-A455051
TFO with 8-aminoguanine505555

Data generalized from findings showing that 10 mM MgCl₂ provides a significant stability boost, with diminishing returns at higher concentrations.[1]

Experimental Protocols & Workflows

Protocol 1: UV Thermal Denaturation (Melting) Analysis

This protocol is used to determine the melting temperature (Tm) of a DNA triplex by monitoring UV absorbance as a function of temperature.

  • Sample Preparation:

    • Prepare the triplex sample by mixing the target DNA duplex and the 8-amino-A-modified TFO in the desired buffer (e.g., 100 mM Sodium Phosphate, 1 M NaCl, pH 6.0).[1][3] Oligonucleotide concentrations typically range from 1 to 5 µM.

    • Prepare a control sample containing only the target DNA duplex at the same concentration.

    • Thoroughly degas all buffer solutions to prevent bubble formation at high temperatures.[9]

  • Spectrophotometer Setup:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Set the wavelength to 260 nm (or 295 nm for G-quadruplex-forming sequences to minimize interference).[10]

    • Set the temperature ramp rate. A slow rate (e.g., 0.5 °C to 1.0 °C per minute) is recommended to ensure thermal equilibrium at each step.[11]

  • Data Acquisition:

    • Place the cuvettes in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20 °C) until the absorbance reading is stable.

    • Begin the temperature ramp, recording absorbance at regular intervals (e.g., every 0.5 °C) up to a high final temperature (e.g., 95 °C) where all structures are fully melted.

  • Data Analysis:

    • Plot absorbance versus temperature to generate a melting curve. A triplex-to-duplex transition will appear as a sigmoidal increase in absorbance at a lower temperature, followed by the duplex-to-single-strand transition at a higher temperature.[12]

    • The Tm is determined by finding the temperature at the maximum of the first derivative of the melting curve (dA/dT vs. T).[10] This value corresponds to the triplex melting temperature.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively confirm the formation of a triplex complex based on its slower migration through a non-denaturing gel compared to the DNA duplex alone.[13]

  • Probe Preparation:

    • The target DNA duplex serves as the probe. One of the strands is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye for visualization.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following in order: nuclease-free water, binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 10% glycerol), the labeled DNA duplex probe (at a low nanomolar concentration), and the 8-amino-A TFO (at varying concentrations, e.g., 10x, 50x, 200x molar excess).[8][14]

    • Include a negative control reaction with no TFO.

    • Incubate the reactions at a controlled temperature (e.g., room temperature or 37 °C) for 30-60 minutes to allow binding to reach equilibrium.

  • Non-Denaturing Gel Electrophoresis:

    • Prepare a native polyacrylamide gel (typically 4-8% acrylamide).

    • Pre-run the gel for 30-60 minutes at a low voltage (e.g., 10 V/cm) in a cold buffer (e.g., 0.5x TBE) to equilibrate it.

    • Add loading dye to the binding reactions and load the samples onto the gel.

    • Run the gel at a constant low voltage in a cold room (4 °C) until the dye front has migrated sufficiently.

  • Visualization:

    • Dry the gel (for radioactive probes) or image it directly (for fluorescent probes).

    • A band that migrates more slowly than the duplex-only control lane indicates the formation of the higher molecular weight triplex-DNA complex.[14]

Visualizations

TroubleshootingWorkflow Start Problem: Low Triplex Stability (Low Tm) or No Binding (EMSA) Check_pH Is buffer pH optimal? (Test pH 6.0-7.5) Start->Check_pH Check_Salt Is salt concentration correct? (e.g., 10 mM MgCl2) Start->Check_Salt Check_Sequence Does target have pyrimidine interruptions or G-rich regions? Start->Check_Sequence Check_TFO_Conc Is TFO concentration sufficiently high? Start->Check_TFO_Conc Solution_pH Adjust pH and re-test Check_pH->Solution_pH No Solution_Salt Optimize salt concentration Check_Salt->Solution_Salt No Solution_Sequence Redesign TFO or select a new target site Check_Sequence->Solution_Sequence Yes Solution_TFO_Conc Increase TFO:Duplex ratio (especially for EMSA) Check_TFO_Conc->Solution_TFO_Conc No Success Stable Triplex Formed Solution_pH->Success Solution_Salt->Success Solution_Sequence->Success Solution_TFO_Conc->Success

Caption: Troubleshooting workflow for low DNA triplex stability.

ExperimentalWorkflow Design 1. Design TFO with 8-amino-A & Target Duplex Synthesis 2. Oligonucleotide Synthesis & Purification Design->Synthesis Preparation 3. Sample Preparation (Buffer, pH, Salt, Concentrations) Synthesis->Preparation EMSA 4a. Qualitative Analysis: EMSA Preparation->EMSA UV_Melt 4b. Quantitative Analysis: UV Thermal Melt Preparation->UV_Melt EMSA_Result Triplex Band Shift? EMSA->EMSA_Result UV_Result Calculate Tm from Melting Curve UV_Melt->UV_Result Optimization 5. Optimization Loop (Adjust conditions based on results) EMSA_Result->Optimization No/Weak Shift Final_Analysis 6. Final Characterization EMSA_Result->Final_Analysis Clear Shift UV_Result->Optimization Low Tm UV_Result->Final_Analysis High Tm Optimization->Preparation

References

Technical Support Center: Troubleshooting Poor Cell Viability with 8-Aminoadenine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 8-aminoadenine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming poor cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound (8-NH2-Ado) is a purine analog and a ribosyl nucleoside that acts as a transcription inhibitor.[1] Its cytotoxic effects are primarily due to its intracellular conversion to 8-amino-ATP, which leads to a significant decrease in the endogenous ATP pool.[1][2][3] This energy depletion, coupled with the inhibition of RNA synthesis, triggers apoptotic cell death.[2][3]

Q2: Why am I observing excessively high cell death in my experiments?

A2: High cytotoxicity can result from several factors, including:

  • High Compound Concentration: The optimal concentration of this compound is highly cell-line dependent.

  • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in your culture medium is non-toxic to your cells (typically below 0.5%).

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.

Q3: My results with this compound are inconsistent. What could be the cause?

A3: Inconsistent results can stem from:

  • Compound Stability: While generally stable, repeated freeze-thaw cycles of the stock solution should be avoided.

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Inconsistent Seeding Density: Variations in the initial number of cells seeded can lead to significant differences in results.

Q4: How does this compound induce cell death?

A4: this compound primarily induces apoptosis.[2] Its mechanism involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) caspase cascades, including caspase-3, -8, and -9.[3][4] The depletion of intracellular ATP is a key event in triggering this apoptotic process.[3] In some cell lines, it may induce a non-apoptotic form of cell death.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with this compound treatment.

Problem 1: Higher than Expected Cytotoxicity
Possible Cause Recommended Solution
Concentration Too High Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. Start with a broad range of concentrations.
Solvent Toxicity Run a vehicle control experiment with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is not causing cell death.
Incorrect Stock Solution Concentration Verify the concentration of your this compound stock solution. If possible, confirm the purity of the compound.
Cell Line Contamination Test your cell lines for mycoplasma or other microbial contamination, which can affect cellular responses.
Problem 2: Low or No Observed Cytotoxicity
Possible Cause Recommended Solution
Concentration Too Low Test a higher range of this compound concentrations.
Compound Degradation Prepare a fresh stock solution of this compound. Aliquot the stock solution to minimize freeze-thaw cycles.
Resistant Cell Line Some cell lines may be inherently resistant to this compound. Consider testing a different cell line known to be sensitive.
Insufficient Incubation Time Increase the duration of the treatment. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal time point.
Problem 3: Inconsistent Results Between Experiments
Possible Cause Recommended Solution
Variable Cell Seeding Ensure a homogenous cell suspension and use a consistent seeding density for all experiments.
Edge Effects in Multi-well Plates To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile media or PBS.
Variability in Cell Culture Conditions Maintain consistent cell culture conditions, including media composition, serum batch, and incubator parameters (temperature, CO2, humidity).
Compound Precipitation Visually inspect your working solutions for any precipitates. If observed, try preparing fresh dilutions or gently warming the solution.

Quantitative Data Summary

The cytotoxic effects of this compound vary across different cell lines. The following table summarizes reported IC50 values.

Cell LineCancer TypeIC50 ValueTreatment Duration
MM.1SMultiple Myeloma~1 µMNot Specified
8226/SMultiple Myeloma~3 µMNot Specified
U266B1Multiple Myeloma~300 nMNot Specified
MDA-MB-231Breast Cancer~2.5 µM48 hours
MCF-7Breast Cancer~5 µM48 hours
T47DBreast Cancer~7.5 µM48 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Solubility: this compound is soluble in water (warmed) at approximately 2 mg/mL and in DMSO at concentrations greater than 10 mg/mL.[6]

  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh out 2.82 mg of this compound (Molecular Weight: 282.26 g/mol ).

    • Dissolve in 1 mL of high-quality, anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining IC50 using an MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Mechanism of this compound Induced Apoptosis

G This compound This compound Adenosine Kinase Adenosine Kinase This compound->Adenosine Kinase 8-Amino-ATP 8-Amino-ATP Adenosine Kinase->8-Amino-ATP ATP Depletion ATP Depletion 8-Amino-ATP->ATP Depletion RNA Synthesis Inhibition RNA Synthesis Inhibition 8-Amino-ATP->RNA Synthesis Inhibition Akt/mTOR Pathway Akt/mTOR Pathway 8-Amino-ATP->Akt/mTOR Pathway Inhibition Erk Pathway Erk Pathway 8-Amino-ATP->Erk Pathway Inhibition Intrinsic Pathway Intrinsic Pathway ATP Depletion->Intrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Extrinsic Pathway Extrinsic Pathway Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Diagram 2: Troubleshooting Workflow for Poor Cell Viability

G Start Start Poor Cell Viability Poor Cell Viability Start->Poor Cell Viability Check Compound Check Compound Poor Cell Viability->Check Compound Check Cells Check Cells Poor Cell Viability->Check Cells Check Protocol Check Protocol Poor Cell Viability->Check Protocol Concentration Concentration Check Compound->Concentration Solubility Solubility Check Compound->Solubility Purity Purity Check Compound->Purity Health Health Check Cells->Health Passage Passage Check Cells->Passage Contamination Contamination Check Cells->Contamination Incubation Time Incubation Time Check Protocol->Incubation Time Seeding Density Seeding Density Check Protocol->Seeding Density Solvent Conc Solvent Conc Check Protocol->Solvent Conc Optimize Optimize Concentration->Optimize Solubility->Optimize Purity->Optimize Health->Optimize Passage->Optimize Contamination->Optimize Incubation Time->Optimize Seeding Density->Optimize Solvent Conc->Optimize

Caption: Troubleshooting workflow for poor cell viability.

References

Validation & Comparative

The Superior Stabilizing Effects of 8-Aminoguanine over 8-Aminoadenine in DNA Triplexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for stabilizing DNA triplexes is paramount for advancements in antigene therapies and diagnostics. This guide provides an objective comparison of two key modified bases, 8-aminoadenine and 8-aminoguanine, in their ability to enhance DNA triplex stability, supported by experimental data.

The introduction of an amino group at the 8th position of purine bases has been demonstrated as a potent strategy to enhance the stability of DNA triple helices. This modification is thought to contribute an additional Hoogsteen hydrogen bond and create favorable electrostatic interactions within the major groove of the DNA.[1] Experimental evidence consistently indicates that while both this compound and 8-aminoguanine are effective stabilizers, 8-aminoguanine confers a significantly greater stabilizing effect.

Quantitative Comparison of Triplex Stabilization

Thermal melting (Tm) studies, which measure the temperature at which 50% of the triplex structure dissociates, provide a direct measure of stability. The change in melting temperature (ΔTm) upon modification serves as a key metric for comparison.

ModificationChange in Melting Temperature (ΔTm) at pH 6.0
Two this compound substitutions+6°C
Two 8-aminoguanine substitutions+14°C
Two this compound and two 8-aminoguanine substitutions+20°C

Data sourced from studies on parallel-stranded hairpins forming triple helices.[2]

The data clearly illustrates that the incorporation of two 8-aminoguanine residues results in a more than twofold greater increase in the melting temperature compared to the incorporation of two this compound residues at pH 6.0.[2] Notably, the stabilizing effects of these two modifications appear to be additive, as a combination of both results in a cumulative increase in Tm.[2]

Further thermodynamic analysis of a triplex containing three 8-aminoguanine substitutions reveals the energetic basis for this enhanced stability.

Thermodynamic ParameterValue for Triplex with three 8-aminoguanine substitutions
Enthalpy Change (ΔHt)-217 kJ/mol
Entropy Change (ΔSt)-544 J/mol·K
Gibbs Free Energy Change (ΔGt at 25°C)-55 kJ/mol

These parameters were determined for the triplex dissociation (triplex → duplex + single strand) in 100 mM sodium acetate (pH 6.0), 20 mM NaCl, and MgCl2.[1]

While the strong triplex-stabilizing properties of this compound have been well-documented through melting experiments, a directly comparable set of thermodynamic data for an identical triplex modified with this compound was not available in the reviewed literature.[1][3]

Mechanism of Stabilization

The enhanced stability conferred by 8-aminopurines is attributed to two primary factors:

  • Additional Hydrogen Bonding: The 8-amino group can form an extra Hoogsteen hydrogen bond with the Watson-Crick base pair.[1]

  • Favorable Electrostatics: The placement of the amino group in the minor part of the major groove of the triplex leads to favorable electrostatic interactions.[1]

The superior performance of 8-aminoguanine suggests that the specific geometry and electronic properties of the guanine core, in conjunction with the 8-amino modification, result in a more optimal stabilizing interaction within the triplex structure compared to this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for researchers seeking to replicate or build upon these findings.

Thermal Denaturation (UV Melting) Experiments

Objective: To determine the melting temperature (Tm) of DNA triplexes and derive thermodynamic parameters.

Methodology:

  • Sample Preparation:

    • Synthesize and purify the desired oligonucleotides, including those with this compound or 8-aminoguanine modifications, using standard phosphoramidite chemistry and HPLC.[1]

    • Prepare solutions by mixing equimolar amounts of the hairpin-forming oligonucleotide and the third strand in the appropriate buffer (e.g., 100 mM sodium acetate, pH 6.0, 20 mM NaCl, MgCl2 or 0.1 M sodium phosphate/citric acid buffer with 1 M NaCl).[1][2]

    • Determine the DNA concentration by UV absorbance measurements at 260 nm at a high temperature (e.g., 90°C) using the extinction coefficients for the constituent nucleotides.[2]

    • Anneal the samples by heating to 90°C, followed by slow cooling to room temperature, and store at 4°C overnight.[1][2]

  • Data Acquisition:

    • Use a UV-visible spectrophotometer equipped with a Peltier temperature controller.

    • Record the absorbance at 260 nm or 270 nm as a function of temperature, with a programmed temperature increase of 0.5°C/min.[1][2]

    • Perform measurements in 1 cm path-length quartz cells.[1]

  • Data Analysis:

    • The melting temperature (Tm) is determined as the maximum of the first derivative of the melting curve (dA/dT vs. T).[4]

    • For thermodynamic analysis, obtain melting curves at a range of triplex concentrations.

    • Plot 1/Tm versus ln(C), where C is the total strand concentration. The slope and y-intercept of this linear plot are used to calculate the enthalpy (ΔH) and entropy (ΔS) of the transition.[1]

Circular Dichroism (CD) Spectroscopy

Objective: To characterize the conformation of the DNA triplexes and monitor conformational changes upon modification or changes in environmental conditions.

Methodology:

  • Sample Preparation:

    • Prepare samples as described for thermal denaturation experiments.

  • Data Acquisition:

    • Use a CD spectrometer.

    • Record CD spectra over a wavelength range of 220-350 nm at a defined temperature (e.g., 20°C) to ensure the triplex is fully formed.[5]

    • Use a quartz cell with a 1 cm path length.[5]

    • Record the average of multiple scans to improve the signal-to-noise ratio.[5]

    • A buffer blank spectrum should be recorded and subtracted from the sample spectra.

  • Data Analysis:

    • The resulting CD spectrum provides a characteristic signature of the DNA triplex conformation. While triplexes do not have a single characteristic spectrum like B-form DNA, different triplex sequences will have distinct spectra.[6]

    • Changes in the CD spectrum upon incorporation of this compound or 8-aminoguanine can indicate subtle alterations in the helical structure.

    • Temperature-dependent CD measurements can also be used to monitor the triplex-to-duplex transition.[4]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Output Oligo_Synth Oligonucleotide Synthesis & Purification Buffer_Prep Buffer Preparation Oligo_Synth->Buffer_Prep Annealing Annealing Buffer_Prep->Annealing UV_Melt UV Melting Annealing->UV_Melt Thermal Denaturation CD_Spec CD Spectroscopy Annealing->CD_Spec Conformational Analysis Tm_Data Melting Temperature (Tm) UV_Melt->Tm_Data Thermo_Data Thermodynamic Parameters (ΔH, ΔS, ΔG) UV_Melt->Thermo_Data Conform_Data Conformational Spectra CD_Spec->Conform_Data

Caption: A generalized workflow for the biophysical characterization of modified DNA triplexes.

stabilization_logic cluster_modification Purine Modification cluster_mechanism Stabilization Mechanism cluster_outcome Observed Effect Mod_8AA This compound H_Bond Additional Hoogsteen H-Bond Mod_8AA->H_Bond Electrostatics Favorable Electrostatic Interactions Mod_8AA->Electrostatics Mod_8AG 8-aminoguanine Mod_8AG->H_Bond Mod_8AG->Electrostatics Increased_Stability Increased Triplex Stability (↑Tm) H_Bond->Increased_Stability Electrostatics->Increased_Stability

Caption: The mechanism by which 8-aminopurine modifications lead to enhanced DNA triplex stability.

References

A Comparative Analysis of the Biological Activities of 8-Aminoadenine and 2-Aminoadenine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between analogous molecular structures is paramount. This guide provides a detailed comparison of the biological activities of two adenine analogs, 8-aminoadenine and 2-aminoadenine, supported by experimental data and methodologies.

Introduction

This compound and 2-aminoadenine (also known as 2,6-diaminopurine or DAP) are structural isomers of adenine, a fundamental component of nucleic acids. The positional difference of the amino group substituent on the purine ring profoundly influences their biological properties, leading to distinct mechanisms of action and therapeutic potential. This comparison guide delves into their respective impacts on cellular processes, with a focus on their roles as antiviral and anticancer agents, and their interactions with nucleic acids.

Core Biological Activities

2-Aminoadenine: A Potent Modulator of Nucleic Acid Function

2-Aminoadenine is primarily recognized for its ability to integrate into and modify the function of DNA and RNA. A key feature of 2-aminoadenine is its capacity to form three hydrogen bonds with thymine in DNA, in contrast to the two hydrogen bonds formed between adenine and thymine.[1][2] This enhanced base pairing stability has several significant biological consequences:

  • Increased DNA Duplex Stability: The additional hydrogen bond increases the melting temperature (Tm) of DNA, making it more resistant to denaturation.[1][2]

  • Resistance to Restriction Enzymes: The presence of 2-aminoadenine in viral DNA can confer resistance to host-encoded restriction endonucleases, a defense mechanism observed in some bacteriophages.[3]

  • Enhanced Hybridization: Oligonucleotide probes containing 2-aminoadenine exhibit increased selectivity and strength in DNA-DNA hybridization.[4]

  • Transcriptional Perturbation: While it can be incorporated into nucleic acids, 2-aminoadenine can also perturb transcription, with some studies showing it can be a roadblock to RNA polymerase.[5]

This compound: A Promising Anticancer Agent

The biological activities of this compound are less extensively characterized compared to its 2-amino counterpart. However, emerging research highlights its potential as an anticancer agent, primarily through the induction of apoptosis. One study demonstrated that 8-aminoadenosine, a nucleoside derivative of this compound, acts as a potent radiosensitizer in human lung carcinoma cells, significantly enhancing radiation-induced cell death.[6] This effect is mediated through the activation of both intrinsic and extrinsic apoptotic pathways.[6]

Comparative Data on Anticancer and Antiviral Activity

Direct comparative studies on the anticancer and antiviral activities of this compound and 2-aminoadenine are limited. However, data from studies on these compounds and their derivatives provide insights into their relative potencies.

Table 1: Comparative Anticancer and Antiviral Activities

Compound/DerivativeBiological ActivityCell Line/VirusIC50/EC50Citation
This compound Derivative AnticancerHuman Gastric Carcinoma (MGC803)11.8 µM[2]
(8-amino-isocorydine)
2-Aminoadenine Derivative Broad-spectrum antiviralDengue virus0.5 - 5.3 µM[1]
(Compound 6i)Zika virus
West Nile virus
Influenza A virus
SARS-CoV-20.5 µM[1]
8-Aza-PMPG (Guanine analog) Anti-HIV12 µM[7]
2-Amino-2'-deoxyribofuranosyl adenine Antiviral (Measles virus)5 µg/ml[8]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Determination of Anticancer Activity (IC50) using MTT Assay

The half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines is a standard measure of its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound or 2-aminoadenine) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Determination of Antiviral Activity (EC50) using Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Protocol:

  • Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus in the presence of various concentrations of the test compound.

  • Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting and EC50 Calculation: Count the number of plaques in each well. The half-maximal effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Apoptosis Assay using Annexin V Staining

Annexin V staining is a common method to detect apoptosis. Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams are provided in the DOT language for Graphviz.

Apoptosis Induction by this compound

Apoptosis_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Intrinsic Pathway Intrinsic Pathway Cellular Stress->Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Cellular Stress->Extrinsic Pathway Caspase Activation Caspase Activation Intrinsic Pathway->Caspase Activation Extrinsic Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Apoptosis induction pathway by this compound.
Experimental Workflow for IC50 Determination

IC50_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed Cells Seed Cells Add Compound Dilutions Add Compound Dilutions Seed Cells->Add Compound Dilutions Incubate Incubate Add Compound Dilutions->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for determining IC50 using MTT assay.

Conclusion

This compound and 2-aminoadenine, despite their structural similarity, exhibit distinct biological activities. 2-Aminoadenine's primary role is in the modification of nucleic acid structure and function, which has implications for antiviral therapies and molecular biology tools. In contrast, this compound shows promise as an anticancer agent through the induction of apoptosis.

The available data, largely from studies on their derivatives, suggests that both compounds have the potential for therapeutic development. However, a critical need exists for direct, head-to-head comparative studies of the parent compounds to fully elucidate their relative potencies and mechanisms of action. The experimental protocols and visualizations provided in this guide are intended to support and stimulate further research in this area, ultimately contributing to the development of novel therapeutic strategies.

References

Comparative In Vitro Analysis of 8-Aminoadenine and Other Adenine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the in vitro activities of 8-aminoadenine and other key adenine analogs—N6-methyladenine and 2-aminopurine—reveals distinct profiles in receptor binding, cytotoxicity, and modulation of intracellular signaling pathways. This guide provides a comparative analysis of these compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of purinergic signaling and therapeutics.

This report summarizes the available in vitro data for this compound and compares it with N6-methyladenine and 2-aminopurine. The analysis covers binding affinities to adenosine receptors, cytotoxic effects on cancer cell lines, and their impact on key signaling pathways such as the Akt/mTOR and Erk pathways. Detailed experimental protocols for the key assays are also provided to facilitate the replication and extension of these findings.

Quantitative Comparison of Adenine Analogs

The in vitro efficacy of this compound, N6-methyladenine, and 2-aminopurine has been evaluated across various assays to determine their receptor binding affinities and cytotoxic potential.

Adenosine Receptor Binding Affinity

The binding affinity of these adenine analogs to different adenosine receptor subtypes is a key determinant of their pharmacological activity. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.

CompoundReceptor SubtypeKi (µM)
This compound Adenosine A1Data Not Available
Adenosine A2AData Not Available
Adenosine A3Data Not Available
N6-Methyladenine Adenosine A1Data Not Available
Adenosine A2AData Not Available
Adenosine A3Data Not Available
2-Aminopurine Adenosine A1Data Not Available
Adenosine A2AData Not Available
Adenosine A3Data Not Available
In Vitro Cytotoxicity

The cytotoxic effects of these adenine analogs have been assessed in various cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that is required for 50% inhibition of cell viability.

CompoundCell LineIC50 (µM)
This compound Data Not AvailableData Not Available
N6-Methyladenine Data Not AvailableData Not Available
2-Aminopurine Data Not AvailableData Not Available

Note: While studies have investigated the cytotoxic effects of these analogs, a comprehensive and directly comparable dataset of IC50 values across a panel of cancer cell lines is not currently available. The provided table structure is intended to be populated as more data becomes available.

Modulation of Intracellular Signaling Pathways

Adenine analogs can exert their cellular effects by modulating key intracellular signaling pathways. 8-aminoadenosine, the riboside of this compound, has been shown to inhibit the Akt/mTOR and Erk signaling pathways in mantle cell lymphoma.[1] This inhibition of critical survival and proliferation pathways contributes to its anti-cancer activity.

This compound Signaling Pathway
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"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Adenosine Receptor" [fillcolor="#FBBC05", fontcolor="#202124"]; "G-protein" [fillcolor="#FBBC05", fontcolor="#202124"]; "Adenylate Cyclase" [fillcolor="#FBBC05", fontcolor="#202124"]; "cAMP" [fillcolor="#FBBC05", fontcolor="#202124"]; "PKA" [fillcolor="#FBBC05", fontcolor="#202124"]; "PI3K" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Akt" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "mTOR" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Erk" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell Survival / Proliferation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "Adenosine Receptor" [color="#202124"]; "Adenosine Receptor" -> "G-protein" [color="#202124"]; "G-protein" -> "Adenylate Cyclase" [arrowhead=tee, color="#EA4335"]; "Adenylate Cyclase" -> "cAMP" [arrowhead=tee, color="#EA4335"]; "cAMP" -> "PKA" [arrowhead=tee, color="#EA4335"]; "Adenosine Receptor" -> "PI3K" [arrowhead=tee, color="#EA4335"]; "PI3K" -> "Akt" [arrowhead=tee, color="#EA4335"]; "Akt" -> "mTOR" [arrowhead=tee, color="#EA4335"]; "Adenosine Receptor" -> "Erk" [arrowhead=tee, color="#EA4335"]; "mTOR" -> "Cell Survival / Proliferation" [arrowhead=tee, color="#EA4335"]; "Erk" -> "Cell Survival / Proliferation" [arrowhead=tee, color="#EA4335"]; }

Caption: Putative signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and standardization of future comparative studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Materials:

  • Cell membranes expressing the adenosine receptor of interest.

  • Radioligand (e.g., [3H]-DPCPX for A1, [3H]-CGS 21680 for A2A).

  • Test compounds (this compound, N6-methyladenine, 2-aminopurine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, incubate cell membranes with the radioligand and varying concentrations of the test compound.

  • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • Determine the Ki values using the Cheng-Prusoff equation.

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A [label="Prepare Reagents\n(Membranes, Radioligand, Test Compounds)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate\n(Membranes + Radioligand + Test Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Filtration & Washing", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Scintillation Counting", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Data Analysis\n(Calculate Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; }

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the effect of a compound on the production of cyclic AMP (cAMP), a second messenger, following receptor activation.

Materials:

  • Whole cells expressing the adenosine receptor of interest (e.g., HEK293 cells).

  • Test compounds.

  • Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium.

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • For Gi-coupled receptors, stimulate the cells with forskolin.

  • Add varying concentrations of the test compounds and incubate for a specified time.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

digraph "cAMP_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

A [label="Cell Seeding", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Compound Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Cell Lysis", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="cAMP Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Data Analysis\n(Determine EC50/IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; }

Caption: Workflow for a cAMP accumulation assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Multi-well spectrophotometer.

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value from the dose-response curve.

digraph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

A [label="Cell Seeding & Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="MTT Addition & Incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Formazan Solubilization", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Absorbance Measurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Data Analysis\n(Calculate IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; }

Caption: Workflow for an MTT cytotoxicity assay.

Conclusion

This comparative guide highlights the current state of knowledge regarding the in vitro activities of this compound and its analogs, N6-methyladenine and 2-aminopurine. While existing data suggests that this compound and its derivatives hold promise as modulators of purinergic signaling and potential therapeutic agents, particularly in oncology, there is a clear need for more direct comparative studies to fully elucidate their relative potencies and mechanisms of action. The provided experimental protocols offer a framework for conducting such studies in a standardized manner. Future research should focus on generating comprehensive datasets for receptor binding affinities and cytotoxicity across a wider range of receptor subtypes and cell lines to enable a more complete and objective comparison of these important adenine analogs.

References

8-Aminoadenine: A Novel Contender in Cancer Therapy Challenging Conventional Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and less toxic cancer treatments, researchers are increasingly turning their attention to novel compounds that exploit unique vulnerabilities in cancer cells. One such molecule, 8-aminoadenine, a purine analogue, is demonstrating significant promise in preclinical studies, positioning itself as a potential alternative or adjunct to conventional chemotherapy drugs. This guide provides a comprehensive comparison of this compound and traditional chemotherapeutic agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Divergent Approach to Killing Cancer Cells

Conventional chemotherapy drugs primarily target rapidly dividing cells, a hallmark of cancer. Their mechanisms often involve inducing DNA damage or interfering with the mitotic machinery.[1][2][3][4] This non-specific approach, while effective, is also the root cause of many of the debilitating side effects associated with chemotherapy, as it affects healthy, rapidly dividing cells in the body, such as those in the bone marrow and digestive tract.[2][3][4]

In contrast, this compound appears to employ a more nuanced mechanism. As a ribose sugar nucleoside analogue, it has been shown to reduce cellular ATP levels and inhibit mRNA synthesis.[1] Crucially, studies have revealed that this compound can induce cancer cell death through a p53-independent pathway.[1][5][6] This is particularly significant as the p53 tumor suppressor gene is frequently mutated in many cancers, rendering them resistant to conventional therapies that rely on a functional p53 pathway to trigger apoptosis.[1][5]

Head-to-Head in the Lab: this compound vs. Conventional Drugs

Direct comparative studies have highlighted the potent anti-cancer activity of this compound. In a key study, this compound was found to be more cytotoxic than the conventional chemotherapy drugs gemcitabine and etoposide in a panel of breast cancer cell lines, including MCF-7 and MDA-MB-231.[1][6]

Quantitative Comparison of Cytotoxicity and Apoptosis Induction

While specific IC50 values for this compound in direct comparison to a range of conventional drugs are not yet widely published, the available data on its apoptotic effects underscores its efficacy.

Parameter This compound Gemcitabine Etoposide Doxorubicin Cancer Cell Line
IC50 Data not available~1.47 nM - 13.49 µM~100 µM - 150 µM~0.37 µM - 1.25 µMMDA-MB-231, MCF-7
Apoptosis Induction MCF-7: 25.2% (early apoptotic cells)VariableVariableVariableMCF-7
MDA-MB-231: 6.4% (early apoptotic cells)MDA-MB-231

Note: IC50 values for conventional drugs are compiled from multiple sources and can vary based on experimental conditions. The apoptosis data for this compound is from a 16-hour treatment with 10 µM of the compound.[5]

Diverse Modes of Cell Death Induction

A fascinating aspect of this compound's activity is its ability to induce different cell death pathways in different cancer cell types. In MCF-7 breast cancer cells, which have wild-type p53, this compound triggers apoptosis, a form of programmed cell death. This was confirmed by the observation that a pan-caspase inhibitor, Z-VAD, could block the cell death process.[1][5][6]

Interestingly, in the highly metastatic triple-negative breast cancer cell line MDA-MB-231, which harbors a mutant p53, 8-aminoadenosine caused the cells to detach from the culture plate with limited evidence of classical apoptotic markers. This cell death was not inhibited by the caspase inhibitor, suggesting a non-apoptotic mechanism of cell death.[1][5] This versatility in inducing cell death, independent of p53 status, makes this compound a particularly attractive candidate for treating cancers that are resistant to conventional therapies.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways and a typical experimental workflow for assessing drug efficacy.

cluster_8A This compound Pathway cluster_Chemo Conventional Chemotherapy Pathway A This compound B ATP Depletion A->B C mRNA Synthesis Inhibition A->C D p53-Independent Cell Death B->D C->D E Apoptosis (e.g., MCF-7) D->E F Non-Apoptotic Cell Death (e.g., MDA-MB-231) D->F G Conventional Chemotherapy (e.g., Doxorubicin, Etoposide) H DNA Damage G->H I p53 Activation H->I J Cell Cycle Arrest I->J K Apoptosis I->K J->K

Caption: Signaling pathways of this compound vs. conventional chemotherapy.

A Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) B Drug Treatment (this compound or Conventional Drug) A->B C Incubation B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Cell Cycle Analysis (Propidium Iodide Staining) C->F G Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) D->G E->G F->G

Caption: Experimental workflow for evaluating anticancer drug efficacy.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the comparison of this compound and conventional chemotherapy drugs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound or a conventional chemotherapy drug for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the desired drug concentrations for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the drug and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the PI-stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histogram to determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses potent anticancer properties that, in some contexts, may surpass those of conventional chemotherapy drugs. Its ability to induce cell death through p53-independent and varied mechanisms presents a significant advantage, particularly for treating cancers with high rates of p53 mutation and inherent drug resistance.

Further research is warranted to elucidate the precise molecular targets of this compound and to conduct comprehensive in vivo studies to evaluate its efficacy and safety profile in animal models. The promising preclinical data, however, firmly establishes this compound as a compelling candidate for further development in the oncology drug pipeline, offering a potential new weapon in the fight against cancer.

References

Comparative Analysis of 8-Aminopurine Derivatives as Purine Nucleoside Phosphorylase (PNP) Inhibitors: A Focus on 8-Aminoinosine

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research exists regarding the Purine Nucleoside Phosphorylase (PNP) inhibitory activity of 8-aminoadenine, with available scientific literature primarily focusing on other 8-aminopurine analogs. This guide, therefore, provides a detailed comparative study of 8-aminoinosine and its active metabolite, 8-aminohypoxanthine, in the context of PNP inhibition, drawing comparisons to the well-characterized inhibitor 8-aminoguanine. This analysis is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of PNP inhibitors.

Executive Summary

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for various diseases, including T-cell mediated autoimmune disorders. This guide focuses on the inhibitory effects of 8-aminopurine derivatives on PNP. While no data is currently available for this compound, extensive research has been conducted on 8-aminoinosine.

8-Aminoinosine acts as a competitive substrate for PNP and is metabolized to 8-aminohypoxanthine, which in turn is a competitive inhibitor of the enzyme.[1][2] The inhibitory potency of these compounds is comparable, though less potent than 8-aminoguanine.[1][2] This guide presents the available quantitative data, detailed experimental protocols for assessing PNP inhibition, and visual diagrams of the metabolic and signaling pathways involved.

Quantitative Comparison of PNP Inhibition

The following table summarizes the inhibitory constants (Ki) and IC50 values for 8-aminoinosine, its metabolite 8-aminohypoxanthine, and the reference compound 8-aminoguanine against recombinant human Purine Nucleoside Phosphorylase (rhPNPase).

CompoundInhibition TypeKi (µmol/L)IC50 (µM)
8-Aminoinosine Competitive Inhibitor35 (95% CI, 26–49)[1], 48[1]
8-Aminohypoxanthine Competitive Inhibitor10[1]
8-Aminoguanine Competitive Inhibitor0.067[3]0.17[3]
This compound Not AvailableNot AvailableNot Available

Note: The data for 8-aminohypoxanthine was obtained from studies on PNPase isolated from red blood cells.[1]

Experimental Protocols

The determination of PNP inhibitory activity is typically performed using a spectrophotometric assay that monitors the enzymatic conversion of a substrate, such as inosine, to hypoxanthine. The hypoxanthine is then converted to uric acid by xanthine oxidase, and the increase in absorbance at 293 nm due to uric acid formation is measured.

PNP Inhibition Assay Protocol

1. Reagents:

  • Recombinant human PNPase (rhPNPase)
  • Inosine (substrate)
  • Xanthine Oxidase (coupling enzyme)
  • 8-Aminoinosine or other test inhibitors
  • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)
  • Bovine Serum Albumin (BSA)

2. Assay Procedure:

  • The reaction is typically carried out in a 96-well UV-transparent microplate.
  • Incubate rhPNPase (e.g., 1 ng) for 10 minutes at 30°C in a reaction mixture containing the phosphate buffer, BSA, and varying concentrations of the substrate (e.g., 100-2000 µmol/L inosine).[4]
  • The test inhibitor (e.g., 8-aminoinosine) is included in the reaction mixture at various concentrations.
  • The reaction is initiated by the addition of the enzyme.
  • The rate of product formation (hypoxanthine, which is then converted to uric acid) is monitored by measuring the increase in absorbance at 293 nm in a microplate reader.[5]
  • Kinetic data are then fitted to a competitive inhibition model to determine the inhibitory constant (Ki).[4]

3. In Vivo Assessment:

  • To confirm PNP inhibition in vivo, the ratio of PNP products (guanine and hypoxanthine) to PNP substrates (guanosine and inosine) in urine can be measured using techniques like UPLC-MS/MS following administration of the inhibitor.[1][2] A reduction in this ratio indicates PNP inhibition.

Metabolic and Signaling Pathways

The following diagrams illustrate the metabolic conversion of 8-aminoinosine and the downstream signaling effects of PNP inhibition.

cluster_0 Metabolic Conversion of 8-Aminoinosine 8-Aminoinosine 8-Aminoinosine 8-Aminohypoxanthine 8-Aminohypoxanthine 8-Aminoinosine->8-Aminohypoxanthine PNP PNP PNP 8-Aminohypoxanthine->PNP Inhibits

Metabolic activation of 8-aminoinosine.

cluster_1 Downstream Signaling of PNP Inhibition PNP PNP Inosine Inosine PNP->Inosine Decreased Metabolism Inhibitor 8-Aminopurine Inhibitor (e.g., 8-Aminohypoxanthine) Inhibitor->PNP Inhibition A2B_Receptor Adenosine A2B Receptor Inosine->A2B_Receptor Activation Downstream Therapeutic Effects (e.g., Diuresis, Natriuresis) A2B_Receptor->Downstream

Proposed signaling pathway of PNP inhibition.

Discussion and Conclusion

The available evidence clearly demonstrates that 8-aminoinosine, through its conversion to 8-aminohypoxanthine, is an inhibitor of Purine Nucleoside Phosphorylase.[1][2] This mechanism of action, leading to an accumulation of inosine, has been linked to downstream physiological effects such as diuresis and natriuresis through the activation of adenosine A2B receptors.[4][6][7]

While a direct comparative study with this compound is not possible due to the lack of data, the characterization of 8-aminoinosine provides valuable insights for the development of novel PNP inhibitors. Future research should aim to investigate the potential PNP inhibitory activity of this compound to complete the comparative landscape of 8-aminopurine derivatives. The experimental protocols and pathway diagrams presented in this guide offer a framework for such investigations and for the continued exploration of PNP inhibitors as therapeutic agents.

References

A Comparative Analysis of DNA Polymerase Specificity for 8-Aminoadenine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of DNA polymerases is paramount for applications ranging from diagnostics to therapeutic development. This guide provides a comparative assessment of DNA polymerase specificity for the non-canonical nucleobase 8-aminoadenine versus its natural counterpart, adenine. While direct and extensive quantitative data for this compound remains an area of active research, this guide draws upon established methodologies and data from the closely related 2-aminoadenine to illustrate the principles and experimental approaches for such an assessment.

The fidelity of DNA replication is crucial for maintaining genetic integrity.[1] This high accuracy is largely dependent on the ability of DNA polymerases to selectively incorporate the correct nucleotide opposite a template base.[1] However, the existence of modified nucleobases, both naturally occurring and synthetic, presents a challenge and an opportunity. This compound, an analogue of adenine, is of significant interest in synthetic biology and drug design. Its altered hydrogen bonding potential can influence DNA structure and interactions with proteins. Assessing how efficiently and accurately DNA polymerases incorporate this compound triphosphate (d8ATP) is critical for its practical application.

Experimental Methodologies for Assessing Specificity

The specificity of a DNA polymerase for a particular nucleotide is typically evaluated through a combination of primer extension assays and detailed kinetic studies. These methods allow for both qualitative and quantitative comparisons of nucleotide incorporation efficiency.

Primer Extension Assays:

This technique provides a straightforward method to visualize the ability of a DNA polymerase to incorporate a modified nucleotide and to extend the DNA strand beyond it.[2][3][4] The basic workflow involves a radiolabeled or fluorescently labeled primer annealed to a template DNA strand.[2][3][5] The polymerase then extends the primer in the presence of a defined mixture of deoxynucleoside triphosphates (dNTPs). By analyzing the length of the extended products on a denaturing polyacrylamide gel, one can determine if the polymerase was able to incorporate the modified base and continue synthesis.[4][6]

Experimental Protocol: Primer Extension Assay

  • Primer Labeling: A short DNA oligonucleotide primer is labeled at its 5' end, typically with 32P using T4 polynucleotide kinase or with a fluorescent dye.[3]

  • Primer-Template Annealing: The labeled primer is annealed to a synthetic DNA template that contains the complementary base at the desired position.

  • Extension Reaction: The primer-template duplex is incubated with the DNA polymerase of interest, a reaction buffer containing Mg2+, and a specific concentration of the dNTPs to be tested (e.g., dATP vs. d8ATP).

  • Gel Electrophoresis: The reaction is quenched, and the products are separated by size using denaturing polyacrylamide gel electrophoresis.[6]

  • Visualization: The gel is visualized by autoradiography (for 32P) or fluorescence imaging to reveal the length of the extended primers. The presence of full-length product indicates successful incorporation and extension.

Kinetic Analysis:

To quantify the efficiency and selectivity of nucleotide incorporation, steady-state or pre-steady-state kinetic analyses are performed.[7][8][9] These experiments determine key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or the catalytic rate constant (kcat). The specificity constant (kcat/Km) is then used to compare the efficiency of incorporation of different nucleotides.[10]

Experimental Protocol: Steady-State Kinetic Analysis

  • Reaction Setup: A series of primer extension reactions are set up with a fixed concentration of primer-template complex and enzyme, and varying concentrations of the nucleotide substrate (e.g., dATP or d8ATP).

  • Time Course: Reactions are allowed to proceed for a set time, ensuring that the total product formation is less than 20% to maintain initial velocity conditions.

  • Quantification: The amount of extended primer is quantified, typically by gel electrophoresis and densitometry.

  • Data Analysis: The initial reaction velocities are plotted against the nucleotide concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax. The catalytic efficiency (kcat/Km) is then calculated.

Comparative Data: Specificity for Aminoadenine

Direct comparative kinetic data for this compound incorporation by common DNA polymerases is not extensively available in the public domain. However, studies on the closely related 2-aminoadenine (Z) and the specialized DNA polymerase DpoZ from bacteriophage S-2L provide a valuable model for understanding the principles of specificity.[11][12][13] The key difference between adenine and 2-aminoadenine is an additional amino group at the C2 position, which allows it to form three hydrogen bonds with thymine, similar to a G-C pair.[12][13][14]

Below is a table summarizing hypothetical comparative data for a generic DNA polymerase, illustrating how the specificity for this compound would be presented relative to adenine. This is followed by a table with published data for 2-aminoadenine with DpoZ polymerase to provide a real-world example of such a comparison.

Table 1: Hypothetical Kinetic Data for d8ATP vs. dATP Incorporation

Nucleotide Polymerase Km (µM) kcat (s-1) kcat/Km (µM-1s-1) Relative Efficiency (d8ATP/dATP)
dATP Polymerase X 10 50 5.0 1.0

| d8ATP | Polymerase X | 50 | 25 | 0.5 | 0.1 |

Table 2: Published Kinetic Data for dZTP vs. dATP Incorporation by DpoZ Polymerase

Nucleotide Polymerase Km (µM) kcat (s-1) kcat/Km (µM-1s-1)
dATP DpoZ 1.9 0.015 0.0079
dZTP DpoZ 0.5 0.45 0.9

Data adapted from structural and functional studies of DpoZ.[12][13]

The data for DpoZ clearly demonstrates a significant preference for 2-aminoadenine over adenine, with a catalytic efficiency approximately 114-fold higher for dZTP.[12][13] This highlights that specialized polymerases can evolve to efficiently utilize non-canonical bases. For a typical polymerase, it is expected that the efficiency of incorporating this compound would be lower than that of adenine due to alterations in the active site geometry and hydrogen bonding patterns.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflow for a primer extension assay and the general scheme for kinetic analysis.

Primer_Extension_Workflow cluster_prep Preparation cluster_reaction Extension Reaction cluster_analysis Analysis P1 5' Labeled Primer A1 Anneal Primer to Template P1->A1 T1 DNA Template T1->A1 R1 Incubate A1->R1 G1 Denaturing PAGE R1->G1 Pol DNA Polymerase Pol->R1 dNTPs dATP or d8ATP dNTPs->R1 V1 Visualize Bands (Autoradiography/ Fluorescence) G1->V1

Caption: Workflow of a primer extension assay.

Kinetic_Analysis_Scheme cluster_exp Experiment cluster_data Data Analysis cluster_result Result S1 Setup Reactions with Varying [dNTP] T1 Measure Initial Reaction Velocity (V₀) S1->T1 P1 Plot V₀ vs. [dNTP] T1->P1 F1 Fit to Michaelis-Menten Equation P1->F1 C1 Calculate Km, Vmax, kcat F1->C1 R1 Determine Specificity Constant (kcat/Km) C1->R1

Caption: Scheme for steady-state kinetic analysis.

References

A Comparative Analysis of the Bioactivities of 8-Aminoadenine and 8-Aminohypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, side-by-side comparison of the documented bioactivities of two purine analogs: 8-aminoadenine and 8-aminohypoxanthine. The information presented is collated from preclinical research to offer an objective overview of their distinct mechanisms of action and physiological effects, supported by available experimental data.

Data Presentation: Quantitative Comparison

ParameterThis compound / 8-Aminoadenosine8-AminohypoxanthineSource(s)
Primary Bioactivity Inhibition of transcription; Inhibition of Akt/mTOR and Erk signaling pathwaysInhibition of Purine Nucleoside Phosphorylase (PNPase)[1]
Therapeutic Area of Interest Oncology (e.g., Mantle Cell Lymphoma, Multiple Myeloma)Cardiovascular and Renal Diseases (Diuretic, Natriuretic)[1][2]
Mechanism of Action Intracellular accumulation of 8-amino-ATP, leading to inhibition of transcription and signaling pathways.Competitive inhibition of PNPase, leading to altered purine metabolism.[1][3]
Inhibitory Constant (Ki) Not available for specific signaling pathway inhibition~20-28 µM against recombinant human PNPase (rhPNPase)[1][4]
Physiological Effects Induces apoptosis in cancer cells; enhances radiosensitivity.Induces diuresis, natriuresis, and mild glucosuria. Does not cause antikaliuresis (potassium-sparing).[1][2]
Cellular Effects Inhibition of phosphorylation of Akt, mTOR, Erk1/2, p38, S6, and 4E-BP1.Reduces the conversion of inosine to hypoxanthine and guanosine to guanine.[1]

Experimental Protocols

Assessment of 8-Aminoadenosine's Impact on Akt/mTOR and Erk Signaling Pathways

While a specific, detailed protocol from a single source was not available, the methodology for assessing the impact of a compound like 8-aminoadenosine on cellular signaling pathways such as Akt/mTOR and Erk typically involves the following steps, based on standard molecular biology techniques.

Objective: To determine the effect of 8-aminoadenosine on the phosphorylation status of key proteins in the Akt/mTOR and Erk signaling pathways in a relevant cell line (e.g., mantle cell lymphoma cell lines).

Materials:

  • Mantle cell lymphoma (MCL) cell lines (e.g., JeKo, Mino, SP-53, Granta 519)

  • 8-aminoadenosine (8-NH2-Ado)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies against: phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, phospho-Erk1/2 (Thr202/Tyr204), total Erk1/2, and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: MCL cell lines are cultured under standard conditions. Cells are then treated with a specified concentration of 8-aminoadenosine (e.g., 3 µM) or vehicle control for various time points (e.g., 0, 5, and 17 hours).[1]

  • Cell Lysis: After treatment, cells are washed with cold PBS and then lysed with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 30 µg) from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands and the loading control to determine the effect of 8-aminoadenosine on protein phosphorylation.

Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay for 8-Aminohypoxanthine

This protocol is based on the methodology described for determining the inhibitory constant (Ki) of 8-aminohypoxanthine against recombinant human PNPase (rhPNPase).[4]

Objective: To determine the competitive inhibition kinetics and the inhibitory constant (Ki) of 8-aminohypoxanthine against rhPNPase.

Materials:

  • Recombinant human PNPase (rhPNPase)

  • 8-aminohypoxanthine

  • Substrate: Inosine or Guanosine

  • Reaction buffer: e.g., 50 mmol/L KH2PO4 (pH 7.4)

  • Bovine serum albumin (BSA)

  • High-performance liquid chromatography (HPLC) system with UV detection

  • GraphPad Prism or similar software for data analysis

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing rhPNPase (e.g., 1 ng) in the reaction buffer with BSA (e.g., 0.1 mg/ml).

  • Inhibitor and Substrate Addition: Varying concentrations of the substrate (inosine or guanosine, e.g., 100-2000 µmol/L) are added to the reaction mixture in the presence of different fixed concentrations of 8-aminohypoxanthine.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes).

  • Reaction Termination and Analysis: The reaction is stopped, and the concentration of the product (hypoxanthine or guanine) is measured by HPLC with UV absorbance.

  • Data Analysis: The results are fitted to a competitive inhibition model using software such as GraphPad Prism to determine the Ki value.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

8-aminoadenine_signaling 8-aminoadenosine 8-aminoadenosine 8-amino-ATP 8-amino-ATP 8-aminoadenosine->8-amino-ATP Intracellular accumulation Akt Akt 8-aminoadenosine->Akt Inhibits phosphorylation Erk1/2 Erk1/2 8-aminoadenosine->Erk1/2 Inhibits phosphorylation p38 p38 8-aminoadenosine->p38 Inhibits phosphorylation Apoptosis Apoptosis 8-aminoadenosine->Apoptosis Promotes Transcription Transcription 8-amino-ATP->Transcription PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation S6 S6 mTOR->S6 4E-BP1 4E-BP1 mTOR->4E-BP1 Erk1/2->Cell Survival & Proliferation

Caption: Signaling pathways inhibited by 8-aminoadenosine.

8-aminohypoxanthine_mechanism cluster_purine_salvage Purine Salvage Pathway Inosine Inosine PNPase PNPase Inosine->PNPase Guanosine Guanosine Guanosine->PNPase Hypoxanthine Hypoxanthine PNPase->Hypoxanthine Guanine Guanine PNPase->Guanine Diuresis_Natriuresis Diuresis & Natriuresis PNPase->Diuresis_Natriuresis Leads to 8-aminohypoxanthine 8-aminohypoxanthine 8-aminohypoxanthine->PNPase Competitive Inhibition

Caption: Mechanism of action of 8-aminohypoxanthine.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 8-Aminoadenine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. 8-Aminoadenine, a purine derivative, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Due to the potential hazards associated with similar compounds, a precautionary approach is recommended.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Nitrile or other chemical-resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body A laboratory coat should be worn at all times.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities of powder or if there is a risk of aerosolization.

Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound, including unused powder, contaminated gloves, weigh boats, and pipette tips, in a designated hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container.

    • Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a designated sharps container for chemical waste.

  • Containerization:

    • Use only compatible, leak-proof containers with secure screw-top lids for all this compound waste.

    • Ensure the container is appropriate for the type of waste (e.g., solid or liquid).

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste.

      • The date when the first waste was added to the container.

      • Appropriate hazard warnings (e.g., "Toxic").

  • Storage:

    • Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

    • This area should have secondary containment to prevent spills.

    • Store the waste away from incompatible materials.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional and local regulations for the final disposal of the waste.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols for handling and disposing of potentially hazardous chemical waste. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance.

Visualizing the Disposal Workflow

To further clarify the proper disposal process for this compound, the following workflow diagram illustrates the key decision points and actions required.

start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, tubes) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS for Pickup store->contact_ehs

Safeguarding Your Research: A Comprehensive Guide to Handling 8-Aminoadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 8-Aminoadenine

This guide provides essential safety protocols and logistical information for the handling and disposal of this compound. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 28128-33-8), the following recommendations are based on the known hazards of the closely related compound Adenine (CAS No. 73-24-5) and general best practices for handling potentially hazardous chemicals. Adenine is classified as toxic if swallowed and toxic to aquatic life. Therefore, a cautious approach is mandatory.

Hazard Summary and Personal Protective Equipment (PPE)

All personnel must be equipped with the appropriate PPE before handling this compound. The following table summarizes the required PPE for handling this compound in solid and solution forms.

Operation Personal Protective Equipment (PPE) Required
Handling Solid Powder - Nitrile gloves (double-gloving recommended)- Chemical safety goggles with side shields- Full-length laboratory coat- NIOSH-approved respirator (e.g., N95 or P3 filter) for weighing or when dust may be generated.
Handling Solutions - Nitrile gloves- Chemical safety goggles- Full-length laboratory coat

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls:

  • All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

2. Weighing and Solution Preparation:

  • When weighing the solid compound, do so within a fume hood or a balance enclosure to contain any dust.

  • To prepare solutions, slowly add the solid this compound to the solvent to avoid splashing.

3. General Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Step 2 Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Step 3 Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Step 4 Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Step 5 Decontaminate Surfaces Decontaminate Surfaces Segregate Waste->Decontaminate Surfaces Step 6 Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Step 7 Wash Hands Wash Hands Doff PPE->Wash Hands Step 8

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.